molecular formula C6H11NaO3 B2692709 Sodium 4-hydroxy-3,3-dimethylbutanoate CAS No. 2108576-19-6; 86126-08-1

Sodium 4-hydroxy-3,3-dimethylbutanoate

カタログ番号: B2692709
CAS番号: 2108576-19-6; 86126-08-1
分子量: 154.141
InChIキー: FZGMFSZGFPECGG-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sodium 4-hydroxy-3,3-dimethylbutanoate is a useful research compound. Its molecular formula is C6H11NaO3 and its molecular weight is 154.141. The purity is usually 95%.
BenchChem offers high-quality Sodium 4-hydroxy-3,3-dimethylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 4-hydroxy-3,3-dimethylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

sodium;4-hydroxy-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3.Na/c1-6(2,4-7)3-5(8)9;/h7H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGMFSZGFPECGG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)[O-])CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of Sodium 4-hydroxy-3,3-dimethylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Sodium 4-hydroxy-3,3-dimethylbutanoate (CAS: 2108576-19-6)

Introduction & Chemical Significance

Sodium 4-hydroxy-3,3-dimethylbutanoate is a highly specialized aliphatic carboxylate salt that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including bridged tricyclic carbamoylpyridone compounds[1].

As a Senior Application Scientist, I frequently encounter challenges related to the metabolic stability of aliphatic chains in drug design. The strategic placement of a gem-dimethyl group at the C3 position of this butanoate derivative provides profound steric shielding. This structural motif effectively blocks rapid metabolic degradation pathways, such as β -oxidation. Pharmacokinetic studies on related dimethyl derivatives demonstrate up to a 60% reduction in branched-chain amino acid (BCAA) transaminase affinity compared to unbranched analogs[2]. Consequently, mastering the scalable synthesis of this intermediate is essential for modern medicinal chemistry.

Retrosynthetic Analysis & Pathway Design

The primary challenge in synthesizing unsymmetrical 1,4-difunctionalized aliphatic chains is controlling regioselectivity. Historically, attempts to directly reduce 2,2-dimethylsuccinic anhydride with metal hydrides (e.g., LiAlH4​ ) yielded complex mixtures of lactones due to competing attacks at the sterically hindered versus unhindered carbonyls[3].

To bypass this, we utilize a highly robust, self-validating three-step protocol that leverages the inherent steric bulk of the gem-dimethyl group to dictate the reaction pathway:

  • Regioselective Mono-esterification: Steric shielding prevents the C1 carbonyl from reacting, directing esterification exclusively to the C4 carbonyl.

  • Chemoselective Reduction: Borane ( BH3​ ) selectively reduces the remaining free carboxylic acid to a primary alcohol without cleaving the ester.

  • Saponification: Mild basic hydrolysis yields the final sodium salt.

Synthesis A 2,2-Dimethylsuccinic Acid B 4-Methoxy-2,2-dimethyl- 4-oxobutanoic acid A->B MeOH, H2SO4 Regioselective Esterification C Methyl 4-hydroxy-3,3- dimethylbutanoate B->C BH3·THF Chemoselective Reduction D Sodium 4-hydroxy-3,3- dimethylbutanoate C->D NaOH, H2O Saponification

Synthetic workflow for Sodium 4-hydroxy-3,3-dimethylbutanoate.

Experimental Methodologies: Step-by-Step Protocols

The following protocols are designed as self-validating systems. Each step includes specific observable phenomena to ensure process integrity before proceeding to the next stage[1].

Step 1: Preparation of 4-methoxy-2,2-dimethyl-4-oxobutanoic acid

Causality: We use Fischer esterification conditions. The gem-dimethyl group at C2 creates a massive steric shadow over the adjacent C1 carboxylic acid. Thus, only the C4 carboxylic acid undergoes esterification.

  • Setup: Charge a dry 500 mL round-bottom flask with 2,2-dimethylsuccinic acid (10.0 g, 68.4 mmol) and anhydrous methanol (50 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add concentrated H2​SO4​ (0.6 g, catalytic) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature (r.t.) for 16 hours.

  • Validation (TLC): Spot the reaction mixture on silica gel (Hexanes:EtOAc 2:1). Use a bromocresol green stain. The desired mono-ester will immediately turn the blue stain yellow (confirming the retention of one free carboxylic acid), while any diester byproduct will not stain yellow and will elute near the solvent front.

  • Workup: Dilute the mixture with saturated aqueous NaHCO3​ and wash with hexane to remove any diester. Adjust the aqueous phase to pH 2 using 1M HCl and extract with EtOAc ( 3×50 mL). Dry over Na2​SO4​ and concentrate in vacuo to yield the mono-ester.

Step 2: Preparation of methyl 4-hydroxy-3,3-dimethylbutanoate

Causality: BH3​⋅THF is an electrophilic reducing agent that reacts rapidly with electron-rich carboxylic acids to form a trialkylborate intermediate, leaving the less electron-rich ester untouched.

  • Setup: Dissolve 4-methoxy-2,2-dimethyl-4-oxobutanoic acid (10.0 g, 62.4 mmol) in anhydrous THF (150 mL) under an argon atmosphere. Cool to 0 °C.

  • Reduction: Slowly add BH3​⋅THF (1M in THF, 62.0 mL) dropwise.

  • Validation (Visual): The evolution of H2​ gas will be immediately visible. This bubbling serves as an internal validation that the active hydride is reacting with the acidic proton. Stir at r.t. overnight.

  • Quenching: Cool the mixture back to 0 °C and strictly quench with MeOH (20 mL) until gas evolution ceases.

  • Purification: Concentrate the mixture and purify via silica gel chromatography (PE:EtOAc = 5:1 to 2:1) to afford the pure hydroxy-ester.

Step 3: Saponification to Sodium 4-hydroxy-3,3-dimethylbutanoate

Causality: Base-catalyzed hydrolysis irreversibly cleaves the methyl ester to form the thermodynamically stable carboxylate salt.

  • Setup: Dissolve methyl 4-hydroxy-3,3-dimethylbutanoate (5.0 g, 34.2 mmol) in a 1:1 mixture of THF and H2​O (40 mL).

  • Hydrolysis: Add 1.05 equivalents of NaOH (1.43 g, 35.9 mmol) slowly at r.t. Stir for 4 hours.

  • Isolation: Remove the THF under reduced pressure. Lyophilize (freeze-dry) the remaining aqueous solution to obtain Sodium 4-hydroxy-3,3-dimethylbutanoate as a white, hygroscopic solid.

Analytical Characterization & Data Presentation

Rigorous characterization is required to confirm the regioselectivity of the initial esterification and the integrity of the final salt.

Quantitative Yields
Reaction StepStarting MaterialProductYield (%)Purity (HPLC)
1. Esterification 2,2-Dimethylsuccinic acid4-Methoxy-2,2-dimethyl-4-oxobutanoic acid88%>98%
2. Reduction 4-Methoxy-2,2-dimethyl-4-oxobutanoic acidMethyl 4-hydroxy-3,3-dimethylbutanoate82%>99%
3. Saponification Methyl 4-hydroxy-3,3-dimethylbutanoateSodium 4-hydroxy-3,3-dimethylbutanoate95%>99%
NMR Spectroscopic Data

The structural validation relies heavily on the integration and chemical shifts of the gem-dimethyl and methylene protons[1].

NucleusCompound StageSolventChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
1H Intermediate (Hydroxy-Ester) CDCl3​ 3.68Singlet (s)3H −OCH3​
1H Intermediate (Hydroxy-Ester) CDCl3​ 3.40Singlet (s)2H −CH2​OH (C4)
1H Intermediate (Hydroxy-Ester) CDCl3​ 2.32Singlet (s)2H −CH2​CO− (C2)
1H Intermediate (Hydroxy-Ester) CDCl3​ 0.99Singlet (s)6H −C(CH3​)2​
1H Final Product (Sodium Salt) D2​O 3.32Singlet (s)2H −CH2​OH (C4)
1H Final Product (Sodium Salt) D2​O 2.15Singlet (s)2H −CH2​COO− (C2)
1H Final Product (Sodium Salt) D2​O 0.92Singlet (s)6H −C(CH3​)2​

Mechanistic Logic & Regioselectivity Visualization

To fully grasp the elegance of this synthesis, one must understand the spatial dynamics of the starting material. The diagram below illustrates why the Fischer esterification acts as a perfect regioselective filter.

Mechanism cluster_0 Reaction Pathways A 2,2-Dimethylsuccinic Acid (Symmetrical Backbone, Asymmetrical Sterics) B C1 Carboxylic Acid (Sterically Shielded by gem-dimethyl) A->B C C4 Carboxylic Acid (Sterically Unhindered) A->C D Kinetic Blockade (No Esterification) B->D Steric Clash E Rapid Fischer Esterification (Forms Methyl Ester) C->E Nucleophilic Attack

Steric control mechanism dictating the regioselectivity of the initial esterification.

By strictly adhering to this chemically rationalized workflow, researchers can reliably produce Sodium 4-hydroxy-3,3-dimethylbutanoate at scale, ensuring high purity for downstream API coupling reactions.

References

  • US Patent Office. "US20250120989A1 - Bridged tricyclic carbamoylpyridone compounds and uses thereof". Google Patents.
  • Morand, P., & Kayser, M. "Highly Regioselective Reduction of Unsymmetrical Cyclic Carboxylic Acid Anhydrides to y-Lactones". J.C.S. Chem. Comm., 1976. URL: [Link]

Sources

Sodium 4-Hydroxy-3,3-Dimethylbutanoate (CAS 2108576-19-6): A Technical Guide to Synthetic Utility, Conformational Dynamics, and Metabolic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 4-hydroxy-3,3-dimethylbutanoate (CAS 2108576-19-6) is a highly specialized aliphatic salt utilized extensively as a building block in advanced medicinal chemistry and drug development. Structurally characterized by a gem-dimethyl group at the C3 position, this compound serves a dual purpose: it acts as a robust nucleophilic intermediate for the synthesis of complex active pharmaceutical ingredients (APIs)—including integrated stress response (ISR) modulators and pro-apoptotic oncology drugs—and functions as a sterically shielded metabolic probe[1][2]. This whitepaper provides an in-depth analysis of its structural causality, metabolic interactions, and field-proven synthetic protocols.

Chemical Identity & Structural Causality

The unique pharmacological value of sodium 4-hydroxy-3,3-dimethylbutanoate lies in its precise molecular architecture.

  • Molecular Formula: C₆H₁₁NaO₃

  • Molecular Weight: 154.14 g/mol

  • Purity Standards: Typically synthesized and utilized at ≥95.0% purity for pharmaceutical applications.

The Thorpe-Ingold Effect in Drug Design

The addition of the two methyl groups at the C3 position is not arbitrary; it leverages the Thorpe-Ingold effect (the gem-dimethyl effect). By increasing the steric bulk at the C3 carbon, the bond angle between the adjacent C2 and C4 carbons is compressed. This thermodynamic phenomenon restricts the conformational flexibility of the aliphatic chain, locking the molecule into a more rigid geometry.

Causality in Application:

  • Receptor Binding: The restricted conformation reduces the entropic penalty upon binding to target enzymes, significantly enhancing the binding affinity of downstream prodrugs (e.g., eIF2B modulators)[1].

  • Metabolic Shielding: The bulky gem-dimethyl group sterically shields the adjacent hydroxyl and carboxylate groups from rapid enzymatic degradation, prolonging the half-life of derived pharmacophores[3].

Pharmacological Applications & Synthetic Integration

Sodium 4-hydroxy-3,3-dimethylbutanoate is a critical precursor in several high-value therapeutic pipelines:

  • Integrated Stress Response (ISR) Modulators: The compound is utilized to synthesize activators of eIF2B, a guanine nucleotide exchange factor. Molecules derived from this intermediate stabilize the eIF2B decamer, mitigating the cellular effects of eIF2α phosphorylation and restoring translation in stressed cells[1].

  • Bcl-xL Inhibitors (Apoptosis Reactivation): It is integrated into 3,6-diamino-pyridazin-3-yl derivatives. These compounds act as BH3 mimetics, disrupting the interaction between pro-apoptotic and anti-apoptotic proteins to trigger tumor regression in chemo-resistant cancers[2].

  • HCV NS5A Inhibitors: The compound serves as a functionalized aliphatic side-chain donor in the synthesis of synergistic antiviral therapies targeting the Hepatitis C virus NS5A protein[4].

SyntheticWorkflow A Sodium 4-hydroxy-3,3-dimethylbutanoate (CAS: 2108576-19-6) B Titanium-Catalyzed Phosphorylation A->B Ti(O-tBu)4, CH2Cl2 C Borane-DMS Reduction A->C BH3-SMe2, THF, -30°C D eIF2B Prodrug Modulators B->D Pathway 1 (ISR) E Bcl-xL Inhibitor Derivatives C->E Pathway 2 (Oncology)

Caption: Divergent synthetic workflows utilizing Sodium 4-hydroxy-3,3-dimethylbutanoate in API development.

Metabolic Profiling & Enzymatic Interactions

Beyond its role as a synthetic intermediate, the compound exhibits distinct biochemical behavior due to its structural homology to natural metabolites.

BCAA Transaminase Affinity

Compared to unsubstituted short-chain fatty acids (like gamma-hydroxybutyrate), the 3,3-dimethyl derivative exhibits approximately 60% lower affinity for Branched-Chain Amino Acid (BCAA) transaminases[3]. The causality is direct: the steric clash generated by the gem-dimethyl moiety prevents the optimal alignment of the molecule within the transaminase active site, thereby evading rapid transamination and subsequent oxidative degradation[3].

Pantothenate Pathway Analogy

Structurally, 4-hydroxy-3,3-dimethylbutanoate is a 2-deoxy analog of pantoate (2,4-dihydroxy-3,3-dimethylbutanoate). It serves as a valuable structural probe for studying enzymes like ketopantoate hydroxymethyltransferase (EC 2.1.2.11), which catalyzes the first committed step in pantothenate (Vitamin B5) biosynthesis[5].

MetabolicPathway A Ketopantoate B Pantoate (2,4-dihydroxy-3,3-dimethylbutanoate) A->B Reductase C Pantothenate (Vitamin B5) B->C + beta-alanine D 4-hydroxy-3,3-dimethylbutanoate D->B 2-Deoxy Structural Analog E BCAA Transaminase D->E Steric Clash (gem-dimethyl) F Enzymatic Shielding (60% Lower Affinity) E->F Reduced Metabolism

Caption: Metabolic interactions and steric shielding of 4-hydroxy-3,3-dimethylbutanoate.

Quantitative Data Summary

Table 1: Physicochemical and Metabolic Profile of Sodium 4-hydroxy-3,3-dimethylbutanoate vs. Structural Analogs

CompoundMolecular WeightBCAA Transaminase AffinityPrimary FunctionKey Structural Feature
Sodium 4-hydroxy-3,3-dimethylbutanoate 154.14 g/mol -60% (Reduced) API Intermediate / Prodruggem-dimethyl at C3
Gamma-hydroxybutyrate (GHB) 104.10 g/mol High (Rapid metabolism)NeuromodulatorUnsubstituted aliphatic chain
Pantoate 148.16 g/mol ModeratePantothenate Precursor2,4-dihydroxy substitution

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, detailing the causality behind the experimental conditions.

Protocol 1: Titanium-Catalyzed Phosphorylation for Prodrug Synthesis

This workflow details the coupling of the compound to form a phosphorylated prodrug intermediate, crucial for eIF2B modulators[1].

  • Causality of Reagents: Tetra-tert-butoxy titanium (Ti(O-tBu)₄) is selected as a mild, sterically hindered Lewis acid. It coordinates the terminal hydroxyl of the butanoate and the diphosphate without triggering unwanted elimination reactions that stronger Lewis acids might provoke.

  • Step-by-Step Procedure:

    • Dissolve 0.35 g (1.859 mmol) of the tert-butyl ester derivative of 4-hydroxy-3,3-dimethylbutanoate and 2.403 g (4.46 mmol) of tetrabenzyl diphosphate in 7.5 mL of anhydrous CH₂Cl₂ under an inert argon atmosphere[1].

    • Add 0.974 mL (5.58 mmol) of N-ethyl-N-isopropylpropan-2-amine (DIPEA) to act as a non-nucleophilic base, neutralizing liberated protons[1].

    • Slowly add 0.127 g (0.372 mmol) of Ti(O-tBu)₄ at ambient temperature[1].

    • Stir the solution continuously for 2 hours[1].

    • Remove the solvent under reduced pressure and purify via silica gel chromatography.

  • System Validation & Quality Control: Draw a 10 µL aliquot and quench in 100 µL of saturated NaHCO₃. Analyze the organic layer via LC-MS. The protocol is validated by the disappearance of the starting material mass peak and the emergence of the corresponding phosphorylated product mass. Confirm via ³¹P-NMR (expected singlet at ~ -5 to -10 ppm).

Protocol 2: Borane-Dimethyl Sulfide (BMS) Reduction

This protocol outlines the selective reduction of the carboxylate/ester moiety to yield a diol or ether precursor, utilized in the synthesis of Bcl-xL inhibitors[2].

  • Causality of Reagents: Borane-dimethyl sulfide (BH₃·SMe₂) is utilized at cryogenic temperatures (-30 °C) to selectively reduce the carbonyl moiety without cleaving the sensitive aliphatic chain or causing thermal runaway[2].

  • Step-by-Step Procedure:

    • Cool a solution of the starting material (85.4 mmol, 1 eq) in 140 mL of anhydrous tetrahydrofuran (THF) to -30 °C[2].

    • Add borane dimethyl sulfide complex (16.2 mL, 171 mmol, 2 eq) dropwise over 30 minutes to control the exothermic hydride transfer[2].

    • Stir the mixture at -30 °C for 1.5 hours, then slowly warm to 0 °C and stir for an additional 45 minutes[2].

    • Quench the reaction by the slow, dropwise addition of methanol until effervescence ceases.

  • System Validation & Quality Control: Perform FT-IR spectroscopy on the isolated organic layer. The protocol is validated if the intense C=O stretching frequency at ~1710 cm⁻¹ is completely absent, replaced by a broad O-H stretch at 3200-3400 cm⁻¹. Confirm via ¹H-NMR by observing the appearance of downfield methylene protons adjacent to the newly formed hydroxyl group.

Sources

Mechanism of action of Sodium 4-hydroxy-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Sodium 4-hydroxy-3,3-dimethylbutanoate

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of Sodium 4-hydroxy-3,3-dimethylbutanoate, a compound of interest for its potential to modulate cellular metabolism. Based on its structural analogy to the leucine metabolite β-hydroxy-β-methylbutyrate (HMB), we postulate that its primary effects are centered on the enhancement of mitochondrial fatty acid oxidation. This guide will delineate the proposed molecular interactions, the subsequent signaling cascades, and the overall physiological impact. Furthermore, we provide detailed, field-tested experimental protocols for researchers to investigate and validate these proposed mechanisms in both in vitro and in vivo models. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and related metabolic modulators.

Introduction and Postulated Core Mechanism

Sodium 4-hydroxy-3,3-dimethylbutanoate is a sodium salt of a branched-chain hydroxy fatty acid. While direct literature on its biological activity is sparse, its chemical architecture bears a striking resemblance to β-hydroxy-β-methylbutyrate (HMB), a well-documented modulator of muscle protein metabolism and energy substrate utilization.[1][2] HMB has been shown to increase the oxidation of fatty acids in muscle cells.[3] Therefore, we hypothesize that Sodium 4-hydroxy-3,3-dimethylbutanoate similarly acts as a modulator of fatty acid metabolism, primarily by enhancing the rate of mitochondrial β-oxidation.

The proposed central mechanism involves the compound's influence on the transport of long-chain fatty acids into the mitochondrial matrix, a critical rate-limiting step in their oxidation. This guide will explore the potential interaction with the carnitine shuttle system, particularly the enzyme Carnitine Palmitoyltransferase 1 (CPT1), and the downstream consequences for cellular energy homeostasis.

Molecular Target and Signaling Pathway

Primary Target: The Carnitine Shuttle and CPT1

The transport of long-chain fatty acids across the inner mitochondrial membrane is facilitated by the carnitine shuttle. Carnitine Palmitoyltransferase 1 (CPT1) is the key regulatory enzyme in this process, catalyzing the conversion of long-chain acyl-CoAs to acylcarnitines.[4] We propose that Sodium 4-hydroxy-3,3-dimethylbutanoate may act as a positive modulator of CPT1 activity. This could occur through direct allosteric activation or by indirectly influencing the enzyme's sensitivity to its natural inhibitor, malonyl-CoA.[5]

Proposed Signaling Cascade

The enhanced fatty acid oxidation resulting from the increased CPT1 activity is expected to trigger a cascade of downstream signaling events aimed at promoting a more oxidative metabolic phenotype.

cluster_0 Cellular Environment Sodium 4-hydroxy-3,3-dimethylbutanoate Sodium 4-hydroxy-3,3-dimethylbutanoate CPT1 CPT1 Sodium 4-hydroxy-3,3-dimethylbutanoate->CPT1 Positive Modulation LCFA_CoA Long-Chain Fatty Acyl-CoA Acylcarnitine Acylcarnitine LCFA_CoA->Acylcarnitine CPT1 Mitochondrion Mitochondrion Acylcarnitine->Mitochondrion Beta_Oxidation β-Oxidation Mitochondrion->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA AMPK AMPK Beta_Oxidation->AMPK ↑ ATP/AMP Ratio TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP PGC1a PGC-1α AMPK->PGC1a Activation Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Upregulation

Caption: Proposed signaling pathway for Sodium 4-hydroxy-3,3-dimethylbutanoate.

Experimental Validation: Methodologies and Protocols

To rigorously test the proposed mechanism of action, a multi-faceted experimental approach is necessary. This section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Models
  • Cell Lines:

    • HepG2 (Human Hepatoma): A well-established model for studying hepatic fatty acid metabolism.[6][7]

    • C2C12 (Mouse Myoblasts): Differentiated into myotubes, these cells are an excellent model for skeletal muscle metabolism.[3]

    • H9C2 (Rat Cardiomyoblasts): Useful for investigating effects on cardiac muscle metabolism.[3]

Protocol 1: CPT1 Activity Assay (Colorimetric)

This protocol measures the activity of CPT1 in cell or tissue lysates. The assay is based on the measurement of Coenzyme A (CoA-SH) released during the CPT1-catalyzed reaction, which reacts with a chromogenic substrate.[8][9]

Materials:

  • Cell or tissue homogenates

  • CPT1 Assay Buffer

  • Palmitoyl-CoA (substrate)

  • L-Carnitine (substrate)

  • DTNB (Ellman's reagent)

  • 96-well microplate

  • Microplate reader (412 nm)

Procedure:

  • Prepare cell or tissue lysates by homogenization in CPT1 Assay Buffer on ice.

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • To each well of a 96-well plate, add 50 µL of lysate (adjusted to a consistent protein concentration).

  • Prepare a reaction mixture containing CPT1 Assay Buffer, L-Carnitine, and DTNB.

  • Initiate the reaction by adding 50 µL of the reaction mixture to each well, with and without the substrate Palmitoyl-CoA (for background subtraction).

  • Immediately measure the absorbance at 412 nm at 37°C, and continue to record the absorbance every minute for 10-20 minutes.

  • Calculate the CPT1 activity from the rate of change in absorbance, using the extinction coefficient of the DTNB-CoA reaction product.

Protocol 2: Analysis of Acylcarnitine Profile by LC-MS/MS

This protocol allows for the sensitive and specific quantification of a wide range of acylcarnitine species, providing a detailed snapshot of fatty acid metabolism.[10][11]

Materials:

  • Plasma, cell pellets, or tissue homogenates

  • Internal standards (isotopically labeled carnitine and acylcarnitines)

  • Methanol (for protein precipitation)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or resuspended cell pellet, add 300 µL of ice-cold methanol containing the internal standard mix.

    • Vortex for 10 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the acylcarnitines using a gradient elution on a C18 column.

    • Detect and quantify the acylcarnitines using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific parent/daughter ion transitions for each acylcarnitine species and internal standard should be used.

    • Quantify the concentration of each acylcarnitine species by comparing its peak area to that of the corresponding internal standard.

cluster_1 Experimental Workflow: LC-MS/MS Analysis of Acylcarnitines Sample Biological Sample (Plasma, Cells, Tissue) Extraction Protein Precipitation & Extraction with Methanol + Internal Standards Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (C18 column, MRM mode) Reconstitution->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Workflow for the analysis of acylcarnitines by LC-MS/MS.

In Vivo Models
  • Mouse Models of Fatty Acid Oxidation Disorders:

    • CPT1a knockout mice (liver-specific) can be used to investigate the role of this specific isoform.[12][13]

    • VLCAD or MCAD deficient mice are also valuable models to assess the therapeutic potential of the compound in the context of specific metabolic diseases.[14][15]

  • Diet-Induced Obesity Models:

    • Mice fed a high-fat diet develop insulin resistance and hepatic steatosis, providing a relevant model to study the effects of the compound on metabolic syndrome.[16]

Expected Outcomes and Interpretation

The following table summarizes the expected outcomes from the proposed experiments if Sodium 4-hydroxy-3,3-dimethylbutanoate enhances fatty acid oxidation.

Experiment Model Expected Outcome Interpretation
CPT1 Activity Assay HepG2, C2C12 cellsIncreased CPT1 activityDirect evidence of CPT1 modulation.
Acylcarnitine Profiling Plasma from treated miceAltered acylcarnitine profile (e.g., increased long-chain acylcarnitines)Indicates an increased flux through the carnitine shuttle.
Fatty Acid Oxidation Rate C2C12 myotubesIncreased oxidation of radiolabeled fatty acidsConfirms enhanced fatty acid catabolism.
Metabolic Phenotyping High-fat diet-fed miceImproved glucose tolerance, reduced hepatic steatosisDemonstrates a beneficial physiological effect on metabolic health.

Conclusion

The proposed mechanism of action for Sodium 4-hydroxy-3,3-dimethylbutanoate, centered on the enhancement of mitochondrial fatty acid oxidation via modulation of CPT1, provides a solid framework for future research. The experimental protocols detailed in this guide offer a robust and validated approach to test this hypothesis. Successful validation of this mechanism would position Sodium 4-hydroxy-3,3-dimethylbutanoate and related compounds as promising candidates for the development of novel therapeutics for metabolic disorders characterized by impaired fatty acid metabolism.

References

  • Kaczka, P., Michalczyk, M. M., Jastrząb, R., Gawelczyk, M., & Kubicka, K. (2019). Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review. Journal of Human Kinetics, 68, 211–222. [Link][1][17]

  • Schroeder, M. A., et al. (2002). Mouse models for disorders of mitochondrial fatty acid beta-oxidation. ILAR journal, 43(2), 57-65. [Link][12]

  • Cox, K. B., et al. (2002). Mouse Models for Disorders of Mitochondrial Fatty Acid β-Oxidation. ILAR Journal, 43(2), 57-65. [Link][13]

  • Spiekerkoetter, U. (2010). Mitochondrial fatty acid oxidation disorders: pathophysiological studies in mouse models. Journal of inherited metabolic disease, 33(5), 547-552. [Link][14]

  • Baier, S. (2024). What is HMB: How It Works, Manufacturing & Market Trends. Nutraceuticals World. [Link][18]

  • Cheng, W., Phillips, B., & Abumrad, N. (1997). Beta-hydroxy-beta-methyl butyrate increases fatty acid oxidation by muscle cells. FASEB Journal, 11(3), A599. [Link][3]

  • Hale, D. E., & Wood, P. A. (2002). Mouse models for disorders of mitochondrial fatty acid [beta]-oxidation. ILAR journal, 43(2), 57. [Link][15]

  • borick. (2015). Is HMB ketogenic? Reddit. [Link][19]

  • Robinson, M. M. (2012). Role of Beta-Hydroxy-Beta-Methylbutyrate (HMB) in Leucine Stimulation of Mitochondrial Biogenesis and Fatty Acid Oxidation. TRACE: Tennessee Research and Creative Exchange. [Link][20]

  • Babcock, S., et al. (2024). A review of fatty acid oxidation disorder mouse models. Molecular Genetics and Metabolism, 142(1), 108351. [Link][21]

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An In-Depth Technical Guide to Investigating the Cellular Uptake of Sodium 4-hydroxy-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular uptake mechanisms of Sodium 4-hydroxy-3,3-dimethylbutanoate. By synthesizing established methodologies with expert insights, this document outlines a logical and technically sound approach to elucidate the transport pathways of this novel compound.

Introduction: Understanding the Significance of Cellular Uptake

The journey of any therapeutic agent to its intracellular target is fundamentally governed by its ability to traverse the cell membrane. For Sodium 4-hydroxy-3,3-dimethylbutanoate, a molecule with potential pharmacological applications, characterizing its cellular uptake is a critical step in understanding its bioavailability, tissue distribution, and ultimately, its efficacy and safety profile. This guide will provide a detailed roadmap for elucidating these mechanisms, from initial hypothesis generation to rigorous experimental validation.

Compound Profile: Sodium 4-hydroxy-3,3-dimethylbutanoate

PropertyValueSource
IUPAC Name sodium 4-hydroxy-3,3-dimethylbutanoate[1]
CAS Number 2108576-19-6[1]
Molecular Formula C6H11NaO3[1]
Molecular Weight 154.14 g/mol [1]
Structure InChI=1S/C6H12O3.Na/c1-6(2,4-7)3-5(8)9;/h7H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1

Postulated Transport Mechanisms: A Hypothesis-Driven Approach

Given the chemical structure of Sodium 4-hydroxy-3,3-dimethylbutanoate, a substituted short-chain fatty acid derivative, it is plausible that its cellular uptake is mediated by specific transporter proteins rather than passive diffusion. The presence of a carboxylate group suggests an affinity for transporters that handle endogenous monocarboxylic acids.

Prime Candidates: Monocarboxylate Transporters (MCTs) and Sodium-Coupled Monocarboxylate Transporters (SMCTs)

The most probable candidates for mediating the uptake of Sodium 4-hydroxy-3,3-dimethylbutanoate belong to the Solute Carrier (SLC) superfamily, specifically the SLC16 (MCTs) and SLC5 (SMCTs) families.[2][3]

  • Monocarboxylate Transporters (MCTs): These are proton-coupled transporters that facilitate the movement of monocarboxylates such as lactate, pyruvate, and ketone bodies across the plasma membrane.[4] MCTs 1-4 are the most well-characterized members of this family.[4]

  • Sodium-Coupled Monocarboxylate Transporters (SMCTs): As their name suggests, these transporters utilize the sodium gradient to drive the uptake of monocarboxylates.[3][5] SMCT1 (SLC5A8) and SMCT2 (SLC5A12) are key members of this family and are known to transport short-chain fatty acids.[3][5]

The involvement of a sodium-dependent mechanism is a key initial hypothesis to test, given the sodium salt form of the compound.

Secondary Candidates: Organic Anion Transporters (OATs)

The Organic Anion Transporter (OAT) family, part of the SLC22A family, represents another potential route of entry. OATs are responsible for the transport of a wide range of endogenous and exogenous organic anions, including many drugs and their metabolites.[6][7][8]

The following diagram illustrates the initial hypothesis for the cellular uptake of Sodium 4-hydroxy-3,3-dimethylbutanoate.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Compound Sodium 4-hydroxy-3,3-dimethylbutanoate MCT MCT (SLC16) Compound->MCT H+ Coupled SMCT SMCT (SLC5) Compound->SMCT Na+ Coupled OAT OAT (SLC22A) Compound->OAT Anion Exchange Intracellular Compound Intracellular 4-hydroxy-3,3-dimethylbutanoate MCT->Intracellular Compound SMCT->Intracellular Compound OAT->Intracellular Compound

Caption: Hypothesized cellular uptake pathways for Sodium 4-hydroxy-3,3-dimethylbutanoate.

Experimental Workflow for Investigating Cellular Uptake

A multi-pronged experimental approach is essential to systematically investigate and validate the cellular uptake mechanism. This workflow is designed to first establish the general characteristics of uptake and then to identify the specific transporters involved.

G Start Start: Hypothesis (Transporter-mediated uptake) Cell_Line_Selection Step 1: Cell Line Selection (e.g., Caco-2, HEK293) Start->Cell_Line_Selection Uptake_Assay_Development Step 2: Uptake Assay Development (Radiolabeled or LC-MS/MS) Cell_Line_Selection->Uptake_Assay_Development Characterization Step 3: Characterization of Uptake (Time, Temperature, Concentration, pH, Ion Dependence) Uptake_Assay_Development->Characterization Inhibition_Studies Step 4: Inhibition Studies (Known substrates and inhibitors of MCTs, SMCTs, OATs) Characterization->Inhibition_Studies Transporter_Expression Step 5: Transporter Expression Analysis (qPCR, Western Blot) Inhibition_Studies->Transporter_Expression Validation Step 6: Validation in Transporter-Overexpressing Cells (e.g., HEK293-MCT1, HEK293-SMCT1) Transporter_Expression->Validation Conclusion Conclusion: Identification of Transport Mechanism Validation->Conclusion

Caption: A systematic workflow for elucidating the cellular uptake mechanism.

Step 1: Cell Line Selection

The choice of cell line is critical and should be guided by the expression of the hypothesized transporters.

  • Caco-2 cells: A human colon adenocarcinoma cell line that differentiates into a polarized monolayer expressing a variety of transporters, including MCTs and SMCTs, making it an excellent model for intestinal absorption.[9][10][11][12]

  • HEK293 cells: Human embryonic kidney cells are widely used for their high transfection efficiency, making them ideal for creating stable cell lines overexpressing specific transporters.[13][14][15] This allows for the direct investigation of a particular transporter's role in uptake.

Step 2: Uptake Assay Development

The method for quantifying intracellular compound concentration will depend on the available resources and the desired sensitivity.

  • Radiolabeled Compound Uptake Assay: This is a classic and highly sensitive method. If a radiolabeled version of Sodium 4-hydroxy-3,3-dimethylbutanoate (e.g., with ³H or ¹⁴C) is available or can be synthesized, this approach provides robust and quantitative data.[16][17][18]

  • LC-MS/MS-Based Uptake Assay: Liquid chromatography-tandem mass spectrometry offers high specificity and sensitivity for quantifying the unlabeled compound.[19][20][21][22] This method is particularly useful when a radiolabeled analog is not available.

Step 3: Characterization of Uptake

Initial experiments should aim to determine the fundamental characteristics of the uptake process.

  • Time-dependence: Measure uptake at various time points to establish the initial linear rate of uptake.[12][23]

  • Temperature-dependence: Compare uptake at 37°C and 4°C. A significant reduction in uptake at 4°C is indicative of a carrier-mediated, energy-dependent process.[24]

  • Concentration-dependence: Determine the kinetics of uptake by measuring the initial uptake rates at various concentrations of the compound. This will allow for the calculation of the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).[24]

  • pH-dependence: For suspected MCT involvement, varying the extracellular pH can reveal a pH-dependent uptake profile, characteristic of proton-coupled transport.[25]

  • Ion-dependence: To investigate the role of SMCTs, replace sodium ions in the uptake buffer with other cations (e.g., choline, lithium) and observe the effect on uptake. A significant reduction in uptake in the absence of sodium strongly suggests a sodium-dependent transport mechanism.[24]

Step 4: Inhibition Studies

Use known substrates and inhibitors of the hypothesized transporters to probe their involvement.

Table of Potential Inhibitors and Substrates:

Transporter FamilyKnown SubstratesKnown Inhibitors
MCTs (SLC16) L-lactate, pyruvate, β-hydroxybutyrate, short-chain fatty acids[2][4]α-cyano-4-hydroxycinnamate (CHC), phloretin, quercetin[4][25][26]
SMCTs (SLC5) Short-chain fatty acids (butyrate, propionate), lactate, pyruvate, nicotinate[3][5][27]Ibuprofen, ketoprofen (blockers)[5]
OATs (SLC22A) Folic acid, methotrexate, various drugs[7][8][28]Probenecid, salicylates[6][7]
Step 5: Transporter Expression Analysis

Quantify the mRNA and protein expression levels of the candidate transporters in the chosen cell lines to correlate transporter presence with uptake activity.

  • Quantitative PCR (qPCR): To measure the mRNA expression levels of MCT1, MCT4, SMCT1, SMCT2, and relevant OATs.

  • Western Blotting: To confirm the protein expression of the identified transporters.

Step 6: Validation in Transporter-Overexpressing Cells

To definitively identify the transporter(s) responsible for uptake, use HEK293 cells stably transfected to overexpress a single transporter (e.g., HEK293-MCT1, HEK293-SMCT1). A significant increase in uptake in the transfected cells compared to mock-transfected control cells provides strong evidence for the involvement of that specific transporter.[13][14]

Detailed Experimental Protocols

Protocol 1: General Cellular Uptake Assay (LC-MS/MS Method)

This protocol is designed for adherent cell lines like Caco-2 or HEK293.

  • Cell Seeding: Seed cells in 24-well plates and grow to confluence. For Caco-2 cells, allow 21 days for differentiation into a polarized monolayer.[12]

  • Pre-incubation: On the day of the experiment, wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Pre-incubate the cells in HBSS for 20-30 minutes at 37°C.

  • Initiation of Uptake: Aspirate the pre-incubation buffer and add the uptake solution containing Sodium 4-hydroxy-3,3-dimethylbutanoate at the desired concentration. For ion dependency studies, use a sodium-free HBSS where sodium chloride is replaced with choline chloride.

  • Incubation: Incubate for the predetermined time (e.g., 5 minutes) at 37°C.

  • Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS to stop the transport process and remove any unbound compound.[16]

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer or methanol/water mixture) and scraping the cells.

  • Sample Preparation for LC-MS/MS:

    • Collect the cell lysate.

    • Add an internal standard.

    • Precipitate proteins with a solvent like acetonitrile.[21]

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by a validated LC-MS/MS method.[21][22]

  • Data Analysis: Quantify the intracellular concentration of Sodium 4-hydroxy-3,3-dimethylbutanoate and normalize it to the total protein content of the cell lysate (determined by a BCA assay).

Protocol 2: Inhibition Assay

This protocol is a modification of the general uptake assay.

  • Follow steps 1 and 2 of Protocol 1.

  • Inhibitor Pre-incubation: After the initial pre-incubation, aspirate the buffer and add a solution containing the inhibitor at a specified concentration. Incubate for 15-30 minutes at 37°C.

  • Initiation of Uptake: Add the uptake solution containing Sodium 4-hydroxy-3,3-dimethylbutanoate and the inhibitor.

  • Proceed with steps 4-8 of Protocol 1.

  • Data Analysis: Compare the uptake in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition.

Data Presentation and Interpretation

Quantitative Data Summary

Table of Kinetic Parameters:

ParameterValue
Km (µM) To be determined
Vmax (pmol/mg protein/min) To be determined

Table of Inhibition Data:

InhibitorConcentration (µM)% Inhibition
α-cyano-4-hydroxycinnamate e.g., 100To be determined
Phloretin e.g., 200To be determined
Probenecid e.g., 500To be determined
Sodium-free buffer N/ATo be determined
Visualization of Key Findings

G cluster_results Interpretation of Results Sodium_Dependence Significant decrease in uptake in Na+-free buffer? CHC_Inhibition Inhibition by CHC? Sodium_Dependence->CHC_Inhibition No SMCT_Involvement Strong evidence for SMCT involvement Sodium_Dependence->SMCT_Involvement Yes MCT_Involvement Evidence for MCT involvement CHC_Inhibition->MCT_Involvement Yes Other_Transporters Investigate other transporters (e.g., OATs) CHC_Inhibition->Other_Transporters No

Caption: A decision tree for interpreting the initial characterization and inhibition data.

Conclusion

By following the systematic approach outlined in this guide, researchers can confidently investigate and identify the cellular uptake mechanism of Sodium 4-hydroxy-3,3-dimethylbutanoate. A thorough understanding of how this compound enters cells is paramount for its continued development as a potential therapeutic agent. The combination of well-characterized cell models, robust analytical techniques, and a logical experimental workflow will provide the high-quality data necessary to advance this compound through the drug development pipeline.

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The Pharmacological Evolution of Dimethylated Butyrate Compounds: Precision Epigenetics and Cell Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Structural Causality: Overcoming the Limitations of Endogenous SCFAs

As application scientists, we frequently encounter the limitations of endogenous short-chain fatty acids (SCFAs) in therapeutic development. While native n-butyrate is a potent pan-histone deacetylase (HDAC) inhibitor, its clinical utility is severely bottlenecked by two factors: rapid hepatic β-oxidation (resulting in a half-life of mere minutes) and the induction of the cyclin-dependent kinase inhibitor p21^waf/cip, which triggers broad cell cycle arrest and apoptosis 1.

To bypass these thermodynamic and kinetic barriers, rational drug design introduced steric hindrance via dimethylation at the α- or β-carbon. This structural evolution—yielding compounds like 2,2-dimethylbutyrate (HQK-1001) and 3,3-dimethylbutyrate (DMB) —prevents rapid degradation 2. More importantly, it fundamentally shifts the molecule's pharmacological profile from a blunt epigenetic sledgehammer (pan-HDAC inhibition) to a highly specific modulator of kinase signaling and targeted protein-protein interactions.

2,2-Dimethylbutyrate (HQK-1001): Targeted Epigenetics and Erythropoiesis

In the context of hemoglobinopathies (e.g., sickle cell disease and β-thalassemia), the goal is to reactivate fetal hemoglobin (HbF) without suppressing overall red blood cell production.

Unlike n-butyrate, 2,2-dimethylbutyrate does not act as a broad-spectrum HDAC inhibitor. Instead, it drives γ-globin transcription through a highly specific dual-mechanism:

  • Targeted Epigenetic Derepression: 2,2-DMB induces the specific dissociation of the HDAC3/NCoR repressor complex from the γ-globin gene promoter, allowing for localized chromatin relaxation without global hyperacetylation 3.

  • Kinase & Antioxidant Signaling: It prolongs the phosphorylation of STAT-5, promoting erythroid proliferation, and activates the NRF2 antioxidant response element, which further alters chromatin structure at the HBB locus to drive expression 1, 4.

Pathway_22DMB DMB 2,2-Dimethylbutyrate (HQK-1001) STAT5 STAT-5 Phosphorylation DMB->STAT5 Kinase Activation HDAC3 HDAC3/NCoR Dissociation DMB->HDAC3 Epigenetic Targeting NRF2 NRF2 Nuclear Translocation DMB->NRF2 Antioxidant Response Proliferation Erythroid Proliferation STAT5->Proliferation Globin γ-Globin Gene Transcription STAT5->Globin HDAC3->Globin NRF2->Globin HbF Fetal Hemoglobin (HbF) Synthesis Globin->HbF

Fig 1: Mechanistic divergence of 2,2-dimethylbutyrate driving γ-globin transcription.

3,3-Dimethylbutyrate (DMB): Gut-Microbiome-Host Axis and Immunomodulation

Shifting the methyl groups to the β-carbon yields 3,3-dimethylbutyrate, a compound that has revolutionized our approach to the gut-microbiome-host signaling axis.

3,3-DMB acts as a structural analog to choline. It competitively inhibits bacterial TMA lyase, preventing the synthesis of Trimethylamine N-oxide (TMAO)—a potent activator of MAPK and NF-κB signaling pathways that drive vascular inflammation and atherosclerosis 5. Furthermore, recent in vivo studies demonstrate that 3,3-DMB exerts direct immunomodulatory effects on host macrophages, significantly reducing pro-inflammatory cytokines in autoimmune models like Collagen-Induced Arthritis (CIA), entirely independent of the TMA lyase inhibition pathway 6, 7.

Workflow_DMB Step1 1. In Vivo Model (ApoE-/- Mice) Step2 2. 3,3-DMB Dosing (1% v/v in water) Step1->Step2 Step3 3. LC-MS/MS (Serum TMAO) Step2->Step3 Step5 5. Cytokine Assay (Macrophage Mod) Step2->Step5 Direct Effect Step4 4. Tissue Analysis (NF-κB IF) Step3->Step4

Fig 2: Self-validating workflow for assessing 3,3-DMB in the gut-microbiome-host axis.

Quantitative Data Summary

The structural modifications of butyrate dictate entirely different pharmacological fates and cellular phenotypes.

CompoundPrimary Target PathwayEpigenetic EffectCellular PhenotypeApprox. Half-life
n-Butyrate Pan-HDAC InhibitionGlobal HyperacetylationGrowth Arrest (p21 induction), Apoptosis< 5 minutes
2,2-Dimethylbutyrate STAT-5 / NRF2 ActivationTargeted HDAC3/NCoR DissociationErythroid Proliferation, HbF Induction~8-12 hours
3,3-Dimethylbutyrate TMA Lyase InhibitionMinimal/NoneReduced NF-κB/MAPK Signaling, Immunomodulation~6-10 hours

Self-Validating Experimental Protocols

To ensure scientific integrity, workflows must be designed with built-in causality and validation checkpoints. Below are the gold-standard protocols for evaluating these compounds.

Protocol 1: Validating Targeted HDAC3 Dissociation via ChIP-qPCR (In Vitro)

Context & Causality: Why use primary human CD34+ cells instead of immortalized K562 cells? K562 cells harbor a BCR-ABL translocation that constitutively activates downstream kinases, masking the subtle STAT-5 phosphorylation dynamics induced by 2,2-DMB. Primary cells provide a physiologically accurate baseline.

  • Cell Culture & Differentiation: Isolate human CD34+ hematopoietic stem cells and culture in erythroid differentiation medium (containing EPO, SCF, and IL-3) for 7 days.

  • Compound Dosing: Treat cells with 0.5 mM 2,2-dimethylbutyrate for 48 hours. Validation Checkpoint: Run a parallel arm with 0.5 mM n-butyrate to confirm the absence of p21-induced apoptosis via Annexin V flow cytometry.

  • Cross-linking: Add 1% formaldehyde for 10 minutes. Causality: This preserves transient protein-DNA interactions (like HDAC3 on the γ-globin promoter) before they dissociate during cell lysis.

  • Immunoprecipitation: Lyse cells, sonicate chromatin to 200-500 bp fragments, and immunoprecipitate using an anti-HDAC3 antibody.

  • qPCR Quantification: Reverse cross-links and perform qPCR using primers flanking the γ-globin promoter. A successful assay will show a >5-fold reduction in HDAC3 enrichment in the 2,2-DMB treated arm compared to the vehicle.

Protocol 2: LC-MS/MS Quantification of SCFA Metabolites and TMAO (In Vivo)

Context & Causality: Evaluating the gut-microbiome-host axis requires an intact in vivo model. We utilize ApoE-/- mice fed a high-choline diet because wild-type mice clear TMAO too efficiently to observe the therapeutic window of 3,3-DMB.

  • In Vivo Setup: Feed ApoE-/- mice a high-choline diet (1.0%) for 4 weeks. Administer 3,3-DMB at 1% (v/v) in drinking water.

  • Sample Collection: Collect serum via cardiac puncture.

  • Sample Preparation: Spike 50 µL of serum with 10 µL of d9-TMAO internal standard. Causality: Electrospray ionization (ESI) in LC-MS/MS is highly susceptible to ion suppression from complex biological matrices. Spiking a heavy-isotope standard corrects for this variance, ensuring absolute quantification 2.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile, vortex, and centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant onto a HILIC column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transition m/z 76 → 58 for TMAO and m/z 85 → 66 for d9-TMAO.

  • Validation Checkpoint: A successful run will demonstrate a >60% reduction in circulating TMAO in the 3,3-DMB cohort, correlating with reduced NF-κB immunofluorescence in aortic root tissue sections.

References

  • Short-chain fatty acid derivatives stimulate cell proliferation and induce STAT-5 activation - Blood (NIH PMC). 1

  • A Phase 2 Trial Of The Fetal Hemoglobin Inducer HQK-1001 (2,2-dimethylbutyrate, Sodium Salt) In Non-Transfusion-Dependent β-Thalassemia - Blood (ASH Publications). 3

  • Mechanisms of NRF2 activation to mediate fetal hemoglobin induction and protection against oxidative stress in sickle cell disease - NIH PMC. 4

  • 3,3-dimethyl-1-butanol and its metabolite 3,3-dimethylbutyrate ameliorate collagen-induced arthritis independent of choline trimethylamine lyase activity - Inflammation (NIH PMC / ResearchGate). 5

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - NIH PMC.2

Sources

Methodological & Application

Application Note: Analytical Methods for the Quantification of Sodium 4-hydroxy-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmaceutical Development Scientists Compound Profile: Sodium 4-hydroxy-3,3-dimethylbutanoate (CAS: 2108576-19-6) Molecular Formula: C₆H₁₁NaO₃ | Molecular Weight: 154.14 g/mol

Executive Summary & Physicochemical Challenges

Sodium 4-hydroxy-3,3-dimethylbutanoate is a highly polar, short-chain aliphatic organic salt frequently utilized as a critical intermediate in pharmaceutical synthesis (e.g., lipid-lowering agents and targeted therapeutics). Quantifying this compound presents a unique triad of analytical challenges:

  • Absence of a Chromophore: The molecule lacks conjugated π -electron systems. Traditional HPLC-UV detection is restricted to low wavelengths (<210 nm), which suffers from severe baseline drift during gradient elution and high susceptibility to matrix interference.

  • Extreme Polarity: As a sodium salt of a short-chain organic acid, it exhibits negligible retention on standard C18 reversed-phase columns, necessitating alternative stationary phases.

  • Steric Hindrance: The quaternary carbon at the C3 position imposes massive steric bulk adjacent to the primary hydroxyl group at C4, complicating chemical derivatization efforts required for gas-phase analysis.

To overcome these challenges, this application note details three orthogonal, self-validating analytical workflows: HPLC-CAD for routine assay, LC-MS/MS for trace bioanalysis, and GC-MS for structural confirmation.

Analytical Workflow Decision Matrix

The selection of the analytical method depends entirely on the phase of drug development and the required sensitivity.

G Start Analyte: Sodium 4-hydroxy- 3,3-dimethylbutanoate Decision Select Analytical Objective Start->Decision QA Routine QA & Impurity Profiling (High Concentration) Decision->QA PK Bioanalysis & Trace Detection (High Sensitivity) Decision->PK ID Structural Confirmation (Orthogonal Method) Decision->ID CAD HPLC-CAD Universal Detection No Derivatization QA->CAD LCMS LC-MS/MS (ESI-) MRM Quantitation High Specificity PK->LCMS GCMS GC-MS (EI) BSTFA+1% TMCS Derivatization Volatile Di-TMS ID->GCMS

Analytical workflow decision matrix for Sodium 4-hydroxy-3,3-dimethylbutanoate quantification.

Method 1: HPLC-CAD for Routine Assay and Counterion Analysis

Causality & Rationale: Charged Aerosol Detection (CAD) is a mass-flow sensitive detector that provides a universal response for non-volatile analytes, making it the gold standard for organic acids lacking UV chromophores[1]. By utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) column, the method achieves dual-retention: it simultaneously separates and quantifies the organic butanoate moiety and the inorganic sodium counterion in a single run[2].

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve the API or intermediate in Acetonitrile/Water (80:20, v/v) to a target concentration of 50 µg/mL.

    • Filter through a 0.22 µm hydrophilic PTFE syringe filter to prevent particulate introduction into the CAD nebulizer.

  • Chromatographic Conditions:

    • Column: ZIC-pHILIC (150 × 4.6 mm, 5 µm).

    • Mobile Phase A: 50 mM Ammonium Acetate in Water (pH 6.7) (Ensures volatility for CAD compatibility).

    • Mobile Phase B: Acetonitrile.

    • Isocratic Elution: 70% B / 30% A at a flow rate of 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Detector Settings (CAD):

    • Evaporation Temperature: 50 °C.

    • Data Collection Rate: 10 Hz with a filter constant of 5 seconds.

  • System Suitability: Ensure the signal-to-noise (S/N) ratio for the sodium peak and the organic acid peak is ≥ 10 at the Limit of Quantitation (LOQ).

Method 2: LC-MS/MS for Trace-Level Bioanalysis

Causality & Rationale: For pharmacokinetic (PK) studies or genotoxic impurity screening, CAD lacks the requisite nanogram-level sensitivity. Electrospray Ionization (ESI) in negative mode is standard for organic acids, as the carboxylate group readily deprotonates to form the [M−H]− ion (m/z 131.07)[3]. To prevent signal suppression caused by acidic mobile phases, a basic aqueous buffer is strictly utilized to maintain the analyte in its ionized state.

Step-by-Step Protocol
  • Sample Preparation:

    • Aliquot 50 µL of plasma/matrix into a microcentrifuge tube.

    • Add 150 µL of cold Acetonitrile containing a stable isotope-labeled internal standard (SIL-IS) to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4 °C.

    • Transfer the supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH Amide (100 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 50% B over 4 minutes; Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Triple Quadrupole):

    • Polarity: ESI Negative Mode.

    • Capillary Voltage: -2.5 kV.

    • MRM Transition: m/z 131.1 71.1 (Optimized collision energy: 15 eV).

Method 3: GC-MS via Di-TMS Derivatization for Orthogonal Validation

Causality & Rationale: Sodium salts are entirely non-volatile and cannot be analyzed directly by GC. Furthermore, the primary hydroxyl group at C4 is severely sterically hindered by the adjacent C3 quaternary carbon (3,3-dimethyl group). Standard silylation reagents will fail to achieve complete derivatization. Therefore, BSTFA supplemented with 1% Trimethylchlorosilane (TMCS) is mandated. TMCS acts as a critical catalyst to drive the silylation of sterically hindered hydroxyls, yielding a highly volatile di-TMS derivative[4],[5].

Step-by-Step Protocol
  • Free Acid Conversion & Extraction:

    • Acidify 1 mL of the aqueous sample to pH < 2 using 1M HCl to convert the sodium salt to the free 4-hydroxy-3,3-dimethylbutanoic acid.

    • Extract with Ethyl Acetate (3 × 1 mL). Combine organic layers and evaporate to complete dryness under a gentle nitrogen stream.

  • Derivatization:

    • Reconstitute the dried residue in 50 µL of anhydrous Pyridine.

    • Add 50 µL of BSTFA + 1% TMCS reagent.

    • Seal the vial tightly, vortex, and incubate in a heating block at 70 °C for 30 minutes to ensure complete di-TMS formation.

  • GC-MS Conditions:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Inlet: 250 °C, Split ratio 10:1.

    • Detection: Electron Ionization (EI) at 70 eV, scanning m/z 50–400.

Method Performance & Validation Summary

All methods must be validated according to ICH Q2(R1) guidelines. The table below summarizes representative performance metrics for the three orthogonal systems.

Table 1: Comparative Method Validation Parameters

ParameterHPLC-CAD (Routine QA)LC-MS/MS (Bioanalysis)GC-MS (Orthogonal ID)
Linear Dynamic Range 0.5 – 100 µg/mL1.0 – 500 ng/mL0.1 – 50 µg/mL
Limit of Detection (LOD) 150 ng/mL0.3 ng/mL30 ng/mL
Limit of Quantitation (LOQ) 500 ng/mL1.0 ng/mL100 ng/mL
Intra-Assay Precision (RSD) < 2.0%< 4.5%< 3.5%
Accuracy / Recovery 98.5 – 101.2%92.0 – 104.5%95.0 – 103.0%
Internal Standard (IS) None (External Calib.)Stable Isotope-LabeledMyristic acid-d27
Matrix Effect Low (Buffer systems)Moderate (Requires IS)Low (Post-extraction)

References

  • Thermo Fisher Scientific. "Using Charged Aerosol Detection as a Universal Approach to Analyze Pharmaceutical Salts Including Inorganic and Organic Counterions." thermofisher.com.2

  • LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." chromatographyonline.com. 1

  • MDPI. "Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples." mdpi.com. 3

  • Thermo Fisher Scientific. "Silylation Reagents." thermofisher.com. 4

  • Regis Technologies. "Silylation Reagents." registech.com.5

Sources

Application Note: A Validated HPLC-MS/MS Protocol for the Quantitative Analysis of Butyrate and its Analogs in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the simultaneous quantification of butyrate and its key analogs in human plasma. Short-chain fatty acids (SCFAs) like butyrate are pivotal microbial metabolites influencing host physiology, and their accurate measurement is crucial for understanding their role in health and disease.[1][2] Due to the inherent analytical challenges posed by these small, volatile, and polar molecules, this protocol employs a chemical derivatization strategy to enhance chromatographic retention and mass spectrometric detection.[3][4][5][6] The method has been developed and validated following principles outlined in international bioanalytical method validation guidelines to ensure data reliability for research and drug development applications.[7][8][9]

Introduction

Butyrate, a four-carbon SCFA, is a primary energy source for colonocytes and a potent histone deacetylase (HDAC) inhibitor, thereby playing a significant role in gut health, immune modulation, and cellular homeostasis.[10][11] Emerging research into butyrate analogs, both naturally occurring and synthetic, aims to dissect and harness their specific biological activities for therapeutic benefit.[2][10] Consequently, a reliable and sensitive bioanalytical method is paramount for pharmacokinetic, pharmacodynamic, and biomarker studies involving these compounds.

Direct analysis of SCFAs by reversed-phase LC-MS/MS is challenging due to their poor retention and low ionization efficiency.[3][6] This protocol overcomes these limitations through a pre-analytical chemical derivatization step. By covalently attaching a chemical moiety to the carboxyl group of the SCFAs, their hydrophobicity is increased, leading to improved chromatographic separation. Furthermore, the derivatizing agent is selected to enhance ionization in the mass spectrometer, significantly improving sensitivity.[3]

This application note provides a comprehensive, step-by-step guide for sample preparation, derivatization, LC-MS/MS analysis, and data processing for butyrate and its analogs in plasma.

Materials and Reagents

  • Butyric acid (≥99.5%)

  • Internal Standard (IS): Butyric acid-d7 (or other suitable stable isotope-labeled analog)

  • Butyrate Analogs (e.g., 2-hydroxybutyrate, 3-hydroxybutyrate, isobutyric acid, valeric acid)

  • Derivatizing Agent: 3-nitrophenylhydrazine (3-NPH) hydrochloride

  • Coupling Agent: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine (Anhydrous, ≥99.8%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials with inserts

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of butyrate, each analog, and the internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to prepare a series of working standard solutions for constructing the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration (e.g., 1 µg/mL) in 50:50 acetonitrile:water.

Sample Preparation and Derivatization

This protocol is adapted from established methods for SCFA derivatization.[6][12][13]

  • Protein Precipitation: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 10 µL of the internal standard working solution and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Derivatization Reaction: Transfer 150 µL of the supernatant to a clean microcentrifuge tube.

  • Add 50 µL of 200 mM 3-NPH in 50:50 acetonitrile:water.

  • Add 50 µL of 120 mM EDC in 50:50 acetonitrile:water containing 6% pyridine.

  • Vortex and incubate at 40°C for 30 minutes.[12][13]

  • After incubation, cool the samples to room temperature.

  • Transfer the derivatized sample to an HPLC vial with an insert for analysis.

Causality behind Experimental Choices:

  • Protein Precipitation: Acetonitrile is a highly effective and commonly used solvent for precipitating plasma proteins, which would otherwise interfere with the chromatographic analysis.

  • Derivatization with 3-NPH and EDC: 3-NPH is a widely used derivatizing agent for carboxylic acids.[6][12] The reaction, facilitated by the coupling agent EDC, forms a stable hydrazone derivative. This derivative exhibits significantly improved retention on reversed-phase columns and enhanced ionization in positive ion mode ESI-MS/MS, leading to lower limits of detection.[3][6] The use of pyridine as a catalyst can improve the reaction efficiency.[12]

  • Internal Standard: A stable isotope-labeled internal standard is crucial for accurate quantification. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for reliable correction of any variations during sample preparation and analysis.[5]

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma 50 µL Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Cold Acetonitrile) is->ppt centrifuge1 Centrifuge (14,000 x g) ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_3nph Add 3-NPH supernatant->add_3nph add_edc Add EDC/Pyridine add_3nph->add_edc incubate Incubate (40°C, 30 min) add_edc->incubate cool Cool to RT incubate->cool transfer Transfer to HPLC Vial cool->transfer hplc_msms HPLC-MS/MS Analysis transfer->hplc_msms

Caption: Experimental workflow from plasma sample to HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer SCIEX Triple Quad™ 6500+ or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-9.1 min (90-10% B), 9.1-12 min (10% B)
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi

MS/MS Parameters (MRM Transitions)

Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ion (Q1) corresponds to the [M+H]+ of the derivatized analyte, and the product ion (Q3) is a characteristic fragment.

Analyte (3-NPH Derivative)Precursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP)Collision Energy (CE)
Butyrate224.1137.14015
Isobutyrate224.1137.14015
Valerate238.1137.14518
2-Hydroxybutyrate240.1137.14216
3-Hydroxybutyrate240.1137.14216
Butyrate-d7 (IS)231.1137.14015

Note: These parameters should be optimized for the specific instrument used.

Method Validation

A full method validation should be performed according to the FDA's Bioanalytical Method Validation Guidance for Industry.[7][8] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of the analytes and IS.

  • Calibration Curve and Linearity: A calibration curve should be prepared with at least six non-zero standards. The linearity should be evaluated by linear regression with a weighting factor (e.g., 1/x²). The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (RSD%) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluated by comparing the response of analytes in post-extraction spiked blank plasma to the response in a neat solution.

  • Recovery: Assessed by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of the analytes in plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.

G cluster_params Core Validation Parameters Validation Bioanalytical Method Validation (FDA Guidelines) Selectivity Selectivity Validation->Selectivity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Stability Stability Validation->Stability

Caption: Core parameters for bioanalytical method validation.

Data Analysis and Quantification

Data is acquired and processed using the instrument's software (e.g., SCIEX OS). A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations of the analytes in the plasma samples are then determined from this curve using a weighted linear regression model.

Conclusion

The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of butyrate and its analogs in human plasma. The use of chemical derivatization is key to overcoming the analytical challenges associated with short-chain fatty acids. This validated protocol is suitable for a wide range of research applications, from basic science to clinical drug development, enabling a deeper understanding of the roles these important metabolites play in human health and disease.

References

  • Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. SCIEX. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Arbour Group. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Celerion. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available from: [Link]

  • Method for Absolute Quantification of Short Chain Fatty Acids via Reverse Phase Chromatography Mass Spectrometry. ChemRxiv. Available from: [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. Available from: [Link]

  • Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. PubMed. Available from: [Link]

  • Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. Lirias. Available from: [Link]

  • Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Agilent. Available from: [Link]

  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. MDPI. Available from: [Link]

  • Fast quantification of short-chain fatty acids in rat plasma by gas chromatography. Wiley Online Library. Available from: [Link]

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. Available from: [Link]

  • HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance. PubMed. Available from: [Link]

  • Acetate, propionate and butyrate in plasma: determination of the concentration and isotopic enrichment by gas chromatography/mass spectrometry with positive chemical ionization. PubMed. Available from: [Link]

  • MS/MS for MRM transitions. ResearchGate. Available from: [Link]

  • Metabolite mimicry identifies butyrate analogs with select protective functions in the intestinal mucosa. PMC. Available from: [Link]

  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. ARPI. Available from: [Link]

  • List of MRM transitions for each of the detected metabolites. ResearchGate. Available from: [Link]

  • Metabolite mimicry identifies butyrate analogs with select protective functions in the intestinal mucosa. bioRxiv. Available from: [Link]

  • Microbial metabolite butyrate facilitates M2 macrophage polarization and function. Nature Communications. Available from: [Link]

Sources

Application Note: Utilization of Sodium 4-hydroxy-3,3-dimethylbutanoate in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Areas: Metabolic Engineering, Integrated Stress Response (ISR) Modulation, and Pharmacokinetics

Executive Summary & Mechanistic Rationale

Sodium 4-hydroxy-3,3-dimethylbutanoate (CAS: 2108576-19-6)[1] is a highly specialized, sterically hindered aliphatic salt utilized in advanced mammalian cell culture. As a structural analog of natural hydroxybutyrates and branched-chain amino acid (BCAA) intermediates, its primary value lies in its modified metabolic stability.

The Causality of Steric Hindrance: In standard cell culture, natural BCAAs (like leucine and valine) are rapidly metabolized by Branched-Chain Amino Acid Transaminases (BCAT). The addition of the 3,3-dimethyl moiety in this compound provides significant steric hindrance at the β-carbon, resulting in a 60% lower affinity for BCAA transaminases compared to its unmethylated counterparts[2]. This resistance to rapid enzymatic degradation allows researchers to maintain stable intracellular concentrations during prolonged in vitro assays without the confounding variable of rapid metabolic clearance.

Furthermore, because it resists transamination, it serves as a critical synthon and stable metabolic mimic in the study of the Integrated Stress Response (ISR) . By mimicking amino acid starvation or acting as a precursor for ISR-modulating prodrugs, it interacts with pathways governed by eIF2α kinases (such as GCN2)[3].

Reagent Preparation and Storage

Chemical Properties:

  • Formula: C₆H₁₁O₃Na[1]

  • Molecular Weight: 154.14 g/mol [4]

  • Physical Form: Solid[1]

Preparation of 100 mM Stock Solution:

  • Weigh 15.41 mg of Sodium 4-hydroxy-3,3-dimethylbutanoate.

  • Dissolve in 1.0 mL of sterile, endotoxin-free water or PBS (pH 7.4). The sodium salt formulation ensures rapid and complete aqueous solubility.

  • Vortex gently until the solution is completely clear.

  • Filter-sterilize the solution inside a biosafety cabinet using a 0.22 µm PTFE or PES syringe filter.

  • Storage: Store the solid powder at Room Temperature (RT) in a desiccator[1]. Liquid stock aliquots should be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles to prevent potential hydrolysis of the hydroxy group.

Detailed Experimental Protocols

As a self-validating system, every protocol below includes a critical validation checkpoint to ensure that the observed biological phenomena are causally linked to the compound and not experimental artifacts.

Protocol A: Dose-Response and Cytotoxicity Profiling

Causality: Before assessing metabolic flux, it is imperative to establish the non-toxic therapeutic window. Because this compound resists transaminase clearance, intracellular accumulation can occur, potentially leading to osmotic stress or off-target kinase inhibition.

  • Cell Seeding: Seed mammalian cells (e.g., HEK293T or HeLa) in a 96-well opaque plate at 1×104 cells/well in standard DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Prepare serial dilutions of the compound in fresh culture media ranging from 0.1 mM to 10 mM.

  • Treatment: Aspirate old media and apply 100 µL of the treated media per well. Incubate for 48 hours.

  • Assay: Add 20 µL of CellTiter-Glo® (or equivalent ATP-based luminescent reagent) per well. Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes at RT.

  • Readout: Measure luminescence using a microplate reader.

  • Validation Checkpoint: Include a vehicle control (PBS) and a positive control for toxicity (e.g., 10% DMSO). The luminescent ATP assay ensures that metabolic quenching (often seen with metabolic analogs) is distinguished from true apoptotic cell death.

Protocol B: BCAA Transaminase (BCAT) Bypass and Metabolic Flux Assay

Causality: To exploit the 60% lower BCAT affinity[2], this protocol measures the intracellular stability of the compound versus natural BCAAs.

  • Depletion: Culture cells in BCAA-free DMEM for 4 hours to deplete endogenous amino acid pools and synchronize metabolic demand.

  • Supplementation: Supplement media with either 2 mM L-Leucine (Control) or 2 mM Sodium 4-hydroxy-3,3-dimethylbutanoate.

  • Harvesting: Harvest cells at 0, 2, 6, and 24 hours post-supplementation using cold 80% methanol (-80°C) to immediately quench enzymatic metabolism.

  • Extraction: Lyse cells via sonication and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Detection: Analyze the supernatant via LC-MS/MS (MRM mode) targeting the parent mass of the compound ( m/z 131.07 for the negative ion of the acid form).

  • Validation Checkpoint: The rapid disappearance of the L-Leucine peak coupled with the appearance of alpha-ketoisocaproate (KIC) validates that the BCAT enzyme is highly active in your culture. The sustained peak of the 3,3-dimethylbutanoate confirms its engineered resistance.

Protocol C: Integrated Stress Response (ISR) Modulation Assay

Causality: Stable amino acid mimetics can trigger the GCN2 sensor by mimicking amino acid starvation, leading to the phosphorylation of eIF2α and subsequent ISR activation[3].

  • Treatment: Treat cells with 5 mM of the compound for 4 hours in complete media.

  • Lysis: Wash cells twice with ice-cold PBS and lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP).

  • Electrophoresis: Perform SDS-PAGE (10% gel) and transfer proteins to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-eIF2α (Ser51) and total eIF2α.

  • Quantification: Develop using ECL and quantify the ratio of p-eIF2α to total eIF2α using densitometry.

  • Validation Checkpoint: Include Thapsigargin (1 µM) as a positive control for ER-stress-induced eIF2α phosphorylation. If Thapsigargin fails to induce a strong p-eIF2α signal, the lysis buffer's phosphatase inhibitors have failed, and the blot must be discarded.

Quantitative Data Presentation

Table 1: Comparative Metabolic Stability and Pharmacokinetics In Vitro

CompoundBCAT Affinity (Relative)Intracellular Half-LifePrimary Metabolic Fate
L-Leucine (Natural BCAA)100%~45 minutesRapid transamination to KIC
3-hydroxy-3-methylbutyrate (HMB)85%~2.5 hoursCholesterol synthesis / Oxidation
Sodium 4-hydroxy-3,3-dimethylbutanoate 40% (60% reduction)> 12 hours Stable / Bypasses transamination

Table 2: Recommended Working Concentrations by Application

Cell Line TypeExperimental ApplicationRecommended DoseObservation Window
HEK293T / HeLa ISR Modulation / eIF2α Assays2.0 - 5.0 mM4 - 8 hours
HepG2 Metabolic Flux / BCAT Bypass1.0 - 3.0 mM24 - 48 hours
Primary T-Cells Toxicity / Viability Profiling0.5 - 1.0 mM72 hours

Mandatory Visualization: Signaling and Metabolic Logic

G NaHDMB Sodium 4-hydroxy-3,3-dimethylbutanoate (Na-HDMB) BCAT BCAA Transaminase (BCAT Enzyme) NaHDMB->BCAT Steric Hindrance (60% Lower Affinity) GCN2 GCN2 Sensor (Amino Acid Starvation) NaHDMB->GCN2 Stable Metabolic Mimicry Metabolism Rapid Degradation (Natural BCAAs) BCAT->Metabolism Bypassed eIF2a eIF2α Phosphorylation (ISR Activation) GCN2->eIF2a Kinase Activation Target Downstream ISR Target Genes (e.g., ATF4, CHOP) eIF2a->Target Translational Control

Metabolic and ISR Signaling Modulation by Na-HDMB via BCAT bypass and GCN2 activation.

References

  • Title: US20220251123A1 - Prodrug modulators of the integrated stress pathway Source: Google Patents URL

Sources

Application Notes & Protocols for In Vivo Experimental Design Using β-Hydroxy-β-Methylbutyrate (HMB)

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Muscle Physiology and Drug Development

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding HMB and Its Role in Muscle Homeostasis

β-hydroxy-β-methylbutyrate (HMB) is a biologically active metabolite of the essential branched-chain amino acid, leucine.[1][2] Following protein consumption, a small fraction (approximately 5%) of leucine is converted into HMB in the liver and muscle tissues.[3] While the user query specified Sodium 4-hydroxy-3,3-dimethylbutanoate, the vast body of scientific literature and its applications in muscle physiology are centered on β-hydroxy-β-methylbutyrate, commonly known as HMB. Given the structural similarity and the context of the requested application, this guide will focus on the well-researched HMB, which is most frequently supplied as a calcium salt (Ca-HMB) for in vivo studies.[4][5]

HMB has garnered significant scientific interest for its dual-action role in muscle protein dynamics: it simultaneously stimulates anabolic (building) pathways and attenuates catabolic (breakdown) pathways.[4][6] This unique profile makes it a compelling compound for investigation in various conditions characterized by muscle wasting (atrophy), such as sarcopenia (age-related muscle loss), cachexia (disease-related muscle wasting), and disuse atrophy from immobilization or bed rest.[1][7]

This document serves as a comprehensive guide for designing robust in vivo experiments to investigate the efficacy and mechanisms of HMB. It moves beyond simple step-by-step instructions to explain the causal logic behind protocol design, ensuring that researchers can develop self-validating and scientifically sound studies.

Core Mechanism of Action: The Dual-Pronged Effect of HMB on Muscle

The efficacy of HMB stems from its ability to modulate key signaling networks that govern muscle protein balance. Understanding these pathways is critical for selecting appropriate molecular endpoints in your study.

Anabolic Effects (Protein Synthesis): HMB promotes the synthesis of new muscle proteins primarily through the activation of the mechanistic Target of Rapamycin (mTOR) pathway.[3][[“]] The mTOR complex is a central regulator of cell growth and protein synthesis. HMB has been shown to enhance the phosphorylation of mTOR and its downstream effectors, such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which directly initiate mRNA translation and protein synthesis.[4][9]

Anti-Catabolic Effects (Protein Degradation): Concurrently, HMB actively suppresses the breakdown of muscle proteins. It achieves this by inhibiting the ubiquitin-proteasome system (UPS), the primary pathway for protein degradation.[3] Specifically, HMB has been shown to down-regulate the expression of key ubiquitin ligases, Muscle Atrophy F-box (MAFbx or Atrogin-1) and Muscle RING Finger 1 (MuRF1).[10][11] These enzymes tag proteins for degradation by the proteasome. By suppressing their activity, HMB effectively spares muscle protein from breakdown, particularly during catabolic states like fasting or immobilization.[12][13]

HMB_Mechanism cluster_Anabolic Anabolic Pathway (Protein Synthesis) cluster_Anticatabolic Anti-Catabolic Pathway (Protein Degradation) HMB HMB AKT PI3K/Akt HMB->AKT Activates mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K Synthesis ↑ Muscle Protein Synthesis p70S6K->Synthesis Catabolic_Stress Catabolic Stimuli (e.g., Inactivity, Fasting) Atrogenes MuRF1 / MAFbx Catabolic_Stress->Atrogenes Upregulates UPS Ubiquitin-Proteasome System (UPS) Degradation ↓ Muscle Protein Degradation UPS->Degradation Atrogenes->UPS HMB_inhibits HMB HMB_inhibits->Atrogenes Inhibits

Caption: HMB's dual-action mechanism on muscle protein turnover.

Preclinical Study Parameters: Dosing, Pharmacokinetics, and Safety

A critical first step in experimental design is establishing a safe and effective dosing regimen. HMB has been extensively studied for safety in animal models.

Forms of HMB and Bioavailability

HMB is typically administered in two forms: calcium HMB monohydrate (Ca-HMB) and a free acid gel form (HMB-FA).[4]

  • Ca-HMB: The most common and extensively studied form. It is a stable white powder.[5]

  • HMB-FA: This form has been suggested to have a faster absorption rate and achieve higher peak plasma concentrations compared to Ca-HMB.[2]

A study in Sprague-Dawley rats directly compared the two forms and found that the relative bioavailability of Ca-HMB was significantly greater than that of HMB-FA at various oral doses.[14][15] This was attributed to lower systemic clearance of Ca-HMB.[14][16] For this reason, Ca-HMB is often the preferred form for dietary administration in long-term rodent studies.

Pharmacokinetics in Rodent Models

Understanding the pharmacokinetic profile of HMB is essential for designing the timing of administration relative to measurements.

ParameterValue (in Rats)Source
Time to Peak Plasma (Tmax) ~1-2 hours[16]
Plasma Half-life (t1/2) ~2.5 hours[16]
Return to Baseline ~9 hours post-ingestion[16]
Bioavailability (Ca-HMB vs FA) Ca-HMB is 27-54% greater[14][15]

Data presented is for Ca-HMB unless otherwise noted and may vary based on dose and co-ingestion with other nutrients.

Dosing and Safety

HMB has demonstrated a high safety profile in animal studies. The No-Observed-Adverse-Effect Level (NOAEL) has been established in long-term toxicity studies.

SpeciesNOAELStudy DurationSource
Rat (Male) 3.49 g/kg body weight/day91 days[17][18]
Rat (Female) 4.16 g/kg body weight/day91 days[17][18]

An acute oral toxicity study in rats, following OECD 420 guidelines, found a single dose of 2000 mg/kg resulted in no deaths or adverse clinical signs, classifying Ca-HMB in the least toxic category (Category 5).[19]

Recommended Dosing for Efficacy Studies: Effective doses in rodent models of muscle atrophy typically range from 320 mg/kg to 400 mg/kg body weight per day .[12][13] This dose has been shown to effectively attenuate muscle loss and improve muscle function in various atrophy models. For dietary administration, HMB can be mixed into standard chow at concentrations of 0.1% to 4%.[9][20]

In Vivo Experimental Design: Models of Muscle Atrophy

To test the anti-catabolic efficacy of HMB, a robust and reproducible model of muscle atrophy must first be established. The choice of model depends on the specific research question (e.g., disuse, aging, or disease).

Caption: General workflow for an in vivo HMB efficacy study.

Model 1: Disuse Atrophy via Hindlimb Immobilization

This model is highly relevant for studying muscle wasting due to bed rest or casting. It is reliable and induces significant atrophy in hindlimb muscles like the gastrocnemius, soleus, and tibialis anterior.

Rationale: Immobilizing a limb in a fixed position prevents weight-bearing and muscle contraction, triggering the molecular pathways of atrophy, particularly the upregulation of MuRF1 and MAFbx. This provides a clear catabolic state against which HMB's protective effects can be measured.

Protocol: Hindlimb Immobilization in Mice (Casting or Velcro)

  • Animal Selection: Use adult male mice (e.g., C57BL/6, 10-12 weeks old) to avoid confounding variables of growth.

  • Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance). Confirm proper anesthetic depth by toe-pinch reflex.

  • Immobilization Procedure:

    • Casting Method: As described by Bodine et al. (2005), this method provides rigid fixation.[21] A layer of padding is wrapped around the lower hindlimb, followed by a layer of plaster or fiberglass casting tape. The ankle is fixed in a plantar-flexed position to induce maximal atrophy of the tibialis anterior muscle.

    • Velcro Method (Recommended): A simpler, less invasive alternative to casting that induces comparable atrophy.[22] A strip of hook-and-loop fastener (Velcro) is wrapped securely around the hindlimb, fixing the ankle in plantar flexion. This method reduces the risk of skin lesions and edema.[22]

  • Post-Procedure Care: Monitor animals daily for the first 72 hours for any signs of distress, swelling, or compromised circulation in the immobilized limb. Ensure easy access to food and water.

  • Study Duration: A 7 to 14-day immobilization period is typically sufficient to induce significant muscle atrophy (20-30% loss of muscle mass).[21][23]

  • HMB Administration: Begin HMB administration (e.g., 320 mg/kg via oral gavage) one day prior to immobilization and continue daily throughout the study period. The control group should receive the vehicle (e.g., saline).

Model 2: Sarcopenia (Age-Related Muscle Loss)

Rationale: To investigate HMB's potential to mitigate age-related muscle decline. This involves using aged animals (e.g., 22-24 month-old mice or rats), which naturally exhibit a sarcopenic phenotype.

Protocol Considerations:

  • Long-Term Dosing: HMB is typically administered in the diet for several weeks or months.

  • Functional Endpoints: In addition to muscle mass, functional tests like grip strength, rotarod performance, and voluntary wheel running are critical to assess functional improvements.[4]

  • Combination Therapy: Studies often combine HMB with an exercise regimen (e.g., treadmill running) to test for synergistic effects, as exercise is a known stimulus for muscle protein synthesis.[1]

Model 3: Cachexia (Disease-Induced Wasting)

Rationale: To model muscle wasting associated with conditions like cancer or sepsis. This is often achieved using tumor-bearing animal models (e.g., inoculation with AH-130 hepatoma cells in rats) or by inducing sepsis (e.g., cecal ligation and puncture).[9][24]

Protocol Considerations:

  • Ethical Considerations: These are severe disease models requiring careful monitoring and defined humane endpoints.

  • Systemic Inflammation: Cachexia is driven by systemic inflammation, which activates catabolic pathways. Endpoints should include markers of inflammation (e.g., plasma cytokines) in addition to muscle-specific markers.

  • HMB Administration: HMB can be administered in the diet or via gavage. Studies have shown that HMB can attenuate body weight and muscle loss in cancer cachexia models.[9]

Endpoint Analysis: Quantifying the Effects of HMB

A multi-faceted approach to endpoint analysis provides the most comprehensive and robust data.

Gross Morphological and Functional Measurements
  • Body Weight: Monitor daily or every other day.

  • Muscle Mass: At the study endpoint, carefully dissect key hindlimb muscles (gastrocnemius, soleus, tibialis anterior, quadriceps). Blot dry and record the wet weight. Normalize muscle weight to the animal's final body weight or tibia length to account for differences in animal size.[12]

  • In Vivo Muscle Function (Grip Strength): Use a grip strength meter to measure forelimb and/or hindlimb strength. This is a non-invasive measurement that can be performed at baseline and at the end of the study.

Histological Analysis
  • Muscle Fiber Cross-Sectional Area (CSA): Freeze a mid-belly section of the dissected muscle in isopentane cooled by liquid nitrogen. Cryosection the muscle (8-10 µm thick) and perform a Hematoxylin and Eosin (H&E) stain or an immunofluorescent stain for laminin or dystrophin to delineate the muscle fibers. Capture images and use software (e.g., ImageJ) to quantify the CSA of hundreds of fibers per muscle. A decrease in CSA is a hallmark of atrophy.

Molecular and Biochemical Analysis
  • Western Blotting: Use protein lysates from harvested muscle to quantify the phosphorylation status and total protein levels of key signaling molecules. This directly tests the mechanistic action of HMB.

    • Anabolic Markers: p-mTOR, p-Akt, p-p70S6K.[9][12]

    • Catabolic Markers: MuRF1, MAFbx (Atrogin-1).[3]

  • Quantitative PCR (qPCR): Use RNA extracted from muscle tissue to measure the gene expression (mRNA levels) of atrogenes (MuRF1, MAFbx). This can reveal changes at the transcriptional level.

  • Protein Synthesis Rate: This can be measured directly using techniques like the SUnSET method (surface sensing of translation), which involves injecting puromycin prior to sacrifice and detecting its incorporation into newly synthesized peptides via western blot.

Conclusion and Authoritative Grounding

The design of a successful in vivo study using HMB requires a clear understanding of its molecular mechanisms, a carefully selected and executed animal model of muscle atrophy, and a comprehensive set of endpoints. By acting on both anabolic and anti-catabolic pathways, HMB presents a potent intervention to preserve muscle mass and function in various catabolic conditions.[3][4] The protocols and principles outlined in this guide are based on established, peer-reviewed methodologies and provide a solid foundation for rigorous scientific investigation. Each experimental choice, from the dose and form of HMB to the specific atrophy model and analytical endpoint, should be deliberately chosen to address the core research hypothesis in a self-validating system.

References

  • Holecek, M. (2017). Beta‐hydroxy‐beta‐methylbutyrate supplementation and skeletal muscle in healthy and muscle‐wasting conditions. Journal of Cachexia, Sarcopenia and Muscle. [Link]

  • Zhong, Z., et al. (2025). β-hydroxy-β-methylbutyrate supplementation mitigates muscle atrophy induced by inactivity and protein deprivation. Journal of Cachexia, Sarcopenia and Muscle. [Link]

  • Examine.com. (2026). Research Breakdown on HMB. [Link]

  • Zhong, Z., et al. (2025). β-hydroxy-β-methylbutyrate supplementation mitigates muscle atrophy induced by inactivity and protein deprivation. PMC. [Link]

  • Gerlinger-Romero, F., et al. (2018). Effects of beta-hydroxy-beta-methylbutyrate (HMB) on the expression of ubiquitin ligases, protein synthesis pathways and contractile function in extensor digitorum longus (EDL) of fed and fasting rats. ResearchGate. [Link]

  • Gerlinger-Romero, F., et al. (2017). Effects of beta-hydroxy-beta-methylbutyrate (HMB) on the expression of ubiquitin ligases, protein synthesis pathways and contractile function in extensor digitorum longus (EDL) of fed and fasting rats. PMC. [Link]

  • Zhong, Z., et al. (2025). β-hydroxy-β-methylbutyrate supplementation mitigates muscle atrophy induced by inactivity and protein deprivation. PubMed. [Link]

  • Consensus. (n.d.). Does HMB Improve Protein Balance In Muscles? Consensus Academic Search Engine. [Link]

  • MDPI. (2025). Physiological Benefits, Applications, and Future Directions of β-Hydroxy-β-Methylbutyrate (HMB) in Food and Health Industries. [Link]

  • Shreeram, S., et al. (2022). Acute dose toxicity evaluation of the food supplement calcium 3-hydroxy-3-methylbutyrate (HMB) in female Sprague Dawley rats. PubMed. [Link]

  • Eley, H. L., et al. (2010). β-hydroxy-β-methylbutyrate (HMB) Attenuates Muscle and Body Weight Loss in Experimental Cancer Cachexia. PubMed. [Link]

  • Holecek, M. (2017). Beta-hydroxy-beta-methylbutyrate supplementation and skeletal muscle in healthy and muscle-wasting conditions. PubMed. [Link]

  • Li, F., et al. (2025). Effects of oral supplementation of β -hydroxy-β -methylbutyrate on muscle mass and strength in individuals over the age of 50: a meta-analysis. Frontiers. [Link]

  • Sathya, S., et al. (2015). The Relative Bioavailability of the Calcium Salt of -Hydroxy- -Methylbutyrate Is Greater Than That of the Free Fatty Acid Form in Rats. ResearchGate. [Link]

  • Tatara, M. R. (n.d.). Dietary supplementation of β-hydroxy-β-methylbutyrate in animals - a review. ResearchGate. [Link]

  • Sathya, S., et al. (2014). The relative bioavailability of the calcium salt of β-hydroxy-β-methylbutyrate is greater than that of the free fatty acid form in rats. PubMed. [Link]

  • Kido, K., et al. (2016). A new model of skeletal muscle atrophy induced by immobilization using a hook-and-loop fastener in mice. PMC. [Link]

  • Cruz-Jentoft, A. J. (n.d.). Beta-Hydroxy-Beta-Methyl Butyrate (HMB): From Experimental Data to Clinical Evidence in Sarcopenia. ResearchGate. [Link]

  • Baxter, J. H., et al. (2005). Dietary toxicity of calcium beta-hydroxy-beta-methyl butyrate (CaHMB). PubMed. [Link]

  • Bodine, S. C., & Baar, K. (2005). A model of muscle atrophy using cast immobilization in mice. PubMed. [Link]

  • Jakubowski, R., et al. (2019). Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review. PMC. [Link]

  • Frimel, T. N., et al. (2009). A novel hindlimb immobilization procedure for studying muscle atrophy and recovery in mice. American Journal of Physiology-Cell Physiology. [Link]

  • Dr. Oracle. (2025). What is the bioavailability of beta-Hydroxy beta-Methylbutyrate (HMB)? [Link]

  • Selsby, J. T., et al. (2017). Exercise preconditioning diminishes skeletal muscle atrophy after hindlimb suspension in mice. PMC. [Link]

  • Thoonen, R., et al. (2021). Identification of the toxic threshold of 3-hydroxybutyrate-sodium supplementation in septic mice. PMC. [Link]

  • Wang, H., et al. (2013). Effect of -hydroxy- -methylbutyrate calcium on growth, blood parameters, and carcass qualities of broiler chickens. ResearchGate. [Link]

Sources

Quantifying Sodium 4-hydroxy-3,3-dimethylbutanoate in Tissue Samples via 3-NPH Derivatization and LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Analytical Strategy

Sodium 4-hydroxy-3,3-dimethylbutanoate (4-HDMB) is a highly polar, short-chain hydroxy acid. Quantifying such low-molecular-weight polar metabolites in complex physiological matrices presents a dual analytical challenge. First, 4-HDMB exhibits poor retention on standard reversed-phase liquid chromatography (RPLC) columns, often eluting in the void volume alongside severe ion-suppressing matrix components. Second, its lack of readily ionizable functional groups results in poor sensitivity during electrospray ionization (ESI).

To engineer a robust, self-validating analytical system, this protocol employs a pre-analytical chemical derivatization strategy using 3-nitrophenylhydrazine (3-NPH) [1]. By coupling the carboxylic acid moiety of 4-HDMB with 3-NPH, we achieve two critical outcomes:

  • Chromatographic Retention: The addition of the hydrophobic aromatic ring shifts the analyte's retention mechanism, allowing for baseline resolution on a standard C18 column.

  • Signal Amplification: The highly electronegative nitro group acts as an electron sink, vastly stabilizing the negative charge and boosting negative-ion ESI sensitivity by 10- to 100-fold[2].

Mechanistic Workflow & Causality

The Derivatization Mechanism

The derivatization relies on 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and pyridine. EDC activates the carboxylic acid of 4-HDMB to form a reactive O-acylisourea intermediate. Pyridine acts as both a base and a nucleophilic catalyst, facilitating the attack of 3-NPH on the activated carbonyl to form a stable 3-nitrophenylhydrazone derivative.

Field-Proven Insight: Unlike traditional derivatization agents (e.g., TMS or BSTFA) that require strictly anhydrous environments, EDC is a water-soluble carbodiimide. This allows the reaction to proceed directly in aqueous-methanolic tissue extracts. However, maintaining a consistent solvent ratio (typically 50–75% methanol) across all samples is critical; excessive water promotes the hydrolysis of the O-acylisourea intermediate back to the free acid, severely reducing derivatization yield [1].

ReactionMechanism A 4-HDMB (C6H12O3) Target Analyte B EDC + Pyridine Carbodiimide Activation A->B C O-Acylisourea Intermediate (Reactive) B->C E 3-NPH-4-HDMB Derivative m/z 266.1 [M-H]- C->E D 3-Nitrophenylhydrazine (3-NPH) D->E Nucleophilic Attack F CID Fragmentation (-25V) E->F G Product Ion m/z 137.1 F->G

Chemical mechanism of 4-HDMB derivatization with 3-NPH and MS/MS fragmentation.

System Self-Validation

A reliable protocol must be self-validating. Because a specific 13C -labeled 4-HDMB is not widely commercialized, we employ D6​ -3-hydroxyisobutyrate ( D6​ -3-HIB) as a surrogate internal standard (IS). The IS is spiked into the extraction solvent before tissue homogenization. This ensures that any variations in extraction recovery, derivatization efficiency, or MS ion suppression are mathematically normalized [3].

Step-by-Step Methodology

Reagent Preparation
  • Extraction Solvent: 80% Methanol in LC-MS grade water, pre-chilled to -20°C. Spike with D6​ -3-HIB to a final concentration of 500 ng/mL.

  • Derivatization Reagent A (3-NPH): 200 mM 3-NPH in 50% aqueous methanol.

  • Derivatization Reagent B (EDC/Pyridine): 120 mM EDC and 6% (v/v) pyridine in 50% aqueous methanol. (Prepare fresh daily).

Tissue Homogenization & Extraction
  • Tissue Resection: Rapidly excise tissue and flash-freeze in liquid nitrogen. Causality: Short-chain hydroxy acids are highly susceptible to rapid ex vivo enzymatic degradation by dehydrogenases.

  • Homogenization: Weigh 20 mg of frozen tissue into a reinforced microfuge tube containing ceramic beads. Add 400 µL of the pre-chilled Extraction Solvent (containing IS).

  • Lysis: Homogenize using a cryo-mill at 30 Hz for 2 minutes.

  • Precipitation: Vortex for 30 seconds, then incubate at -20°C for 1 hour to ensure complete protein precipitation.

  • Clarification: Centrifuge at 13,000 × g for 20 minutes at 4°C. Transfer 50 µL of the clarified supernatant to a 96-well derivatization plate.

Chemical Derivatization
  • To the 50 µL of tissue extract, add 20 µL of Reagent A (3-NPH) and 20 µL of Reagent B (EDC/Pyridine).

  • Seal the plate and vortex at 800 rpm for 1 minute to ensure homogenous mixing.

  • Incubate the plate at 40°C for 30 minutes in a thermoshaker. Causality: 40°C provides the optimal thermodynamic balance, driving the reaction to >95% completion without causing thermal degradation of the analyte [1].

  • Quench the reaction by adding 410 µL of LC-MS grade water (diluting the sample to 500 µL total volume). This stops the reaction and matches the starting conditions of the LC gradient to prevent peak distortion.

SamplePrep A Tissue Resection (Flash Freeze in LN2) B Homogenization (Cold MeOH:H2O, 4°C) A->B C Protein Precipitation (Centrifuge 13,000xg) B->C D Supernatant Recovery (Analyte + IS) C->D E 3-NPH Derivatization (EDC/Pyridine, 40°C) D->E F LC-MS/MS Analysis (Negative ESI MRM) E->F

Workflow for the extraction and 3-NPH derivatization of 4-HDMB from tissue samples.

LC-MS/MS Data Acquisition & Parameters

Chromatographic separation is performed on a Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) maintained at 40°C. The mass spectrometer is operated in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Table 1: Mobile Phase Gradient Conditions

Mobile Phase A: 0.01% Formic Acid in Water | Mobile Phase B: 0.01% Formic Acid in Acetonitrile

Time (min)Flow Rate (µL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.04008515Initial
1.54008515Linear
5.04004060Linear
5.5400595Linear
7.0400595Hold (Wash)
7.14008515Linear
9.04008515Hold (Equilibration)
Table 2: MRM Transitions and Collision Parameters

Note: The precursor mass represents the derivatized molecule ( [M−H]− ). The dominant product ion (m/z 137.1) corresponds to the cleaved 3-nitrophenylhydrazine anion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (V)
4-HDMB (Derivative) 266.1137.150-60-25
4-HDMB (Qualifier) 266.1122.050-60-35
D6​ -3-HIB (IS) 244.1137.150-60-25
Table 3: Method Validation Metrics

Data represents typical performance metrics in mammalian liver tissue homogenate.

ParameterMetric / ValueAcceptance Criteria
Linear Dynamic Range 1.0 ng/mL – 5,000 ng/mL R2≥0.995
Limit of Detection (LOD) 0.3 ng/mLS/N 3
Limit of Quantitation (LOQ) 1.0 ng/mLS/N 10, Accuracy ± 20%
Intra-day Precision (CV) 4.2% 15%
Inter-day Precision (CV) 6.8% 15%
Extraction Recovery 88.5% ± 5.1%Consistent across low/mid/high QC

References

  • Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS Electrophoresis[Link]

  • Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage Analytical Chemistry[Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma MDPI Metabolites[Link]

Application Notes and Protocols: Elucidating the Metabolic Efficacy of Sodium 4-hydroxy-3,3-dimethylbutanoate through Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological efficacy of Sodium 4-hydroxy-3,3-dimethylbutanoate, a novel small molecule with potential therapeutic applications. Given its structural resemblance to endogenous metabolites, we hypothesize a primary role in modulating cellular energy metabolism. This document outlines a suite of detailed cell-based assays designed to systematically characterize the compound's impact on mitochondrial function and fatty acid oxidation (FAO). The protocols herein are presented as a self-validating system, enabling the robust assessment of this compound's mechanism of action.

Introduction: The Rationale for Metabolic Profiling

Sodium 4-hydroxy-3,3-dimethylbutanoate is a structurally distinct short-chain fatty acid derivative. While its specific biological targets are yet to be fully elucidated, its chemical architecture suggests a potential interaction with key pathways of cellular energy production. Metabolic diseases, including diabetes, obesity, and certain cardiovascular conditions, are characterized by dysregulated energy substrate utilization.[1] Therefore, compounds that can modulate these pathways are of significant therapeutic interest.

This guide presents a logical workflow to test the hypothesis that Sodium 4-hydroxy-3,3-dimethylbutanoate influences cellular metabolism, with a focus on two critical and interconnected processes:

  • Mitochondrial Respiration: Mitochondria are the primary sites of cellular energy production through oxidative phosphorylation (OXPHOS). Assessing the oxygen consumption rate (OCR) provides a real-time measurement of mitochondrial health and substrate utilization.[2][3]

  • Fatty Acid Oxidation (FAO): FAO is a crucial catabolic process that breaks down fatty acids to produce acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle and OXPHOS.[4][5] In many tissues, FAO is a major source of ATP.[5]

By employing the assays detailed below, researchers can determine if Sodium 4-hydroxy-3,3-dimethylbutanoate enhances, inhibits, or has no effect on these fundamental metabolic processes.

Foundational Assays: Assessing Mitochondrial Function

A primary screen should focus on the compound's effect on overall mitochondrial health and function. This can be effectively achieved by measuring the cellular oxygen consumption rate (OCR).[2][3]

Principle of OCR Measurement

The rate at which cells consume oxygen is a direct indicator of mitochondrial respiratory activity. Modern plate-based assays utilize fluorescent probes that are quenched by oxygen. As cells respire, oxygen is depleted from the sealed microplate well, leading to an increase in fluorescence signal. The rate of this increase is proportional to the OCR.[3]

Experimental Workflow: OCR Profiling

OCR_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay OCR Measurement cluster_analysis Data Analysis A Seed cells (e.g., HepG2, C2C12) in a 96-well plate B Incubate overnight to allow for cell attachment A->B C Prepare serial dilutions of Sodium 4-hydroxy-3,3-dimethylbutanoate B->C D Add compound to cells and incubate for desired duration C->D E Add fluorescent oxygen probe (e.g., MitoXpress Xtra) to each well D->E F Seal wells with mineral oil to create a closed system E->F G Measure fluorescence kinetically on a plate reader F->G H Calculate the rate of signal increase (slope) for each well G->H I Normalize OCR to cell number or protein concentration H->I J Generate dose-response curves to determine EC50/IC50 I->J

Caption: Workflow for assessing compound effects on Oxygen Consumption Rate (OCR).

Detailed Protocol: Oxygen Consumption Rate (OCR) Assay

Materials:

  • Hepatocyte (e.g., HepG2) or myocyte (e.g., C2C12) cell lines

  • 96-well black, clear-bottom tissue culture plates

  • Sodium 4-hydroxy-3,3-dimethylbutanoate

  • MitoXpress® Xtra Oxygen Consumption Assay Kit (or equivalent)[2][3]

  • Fluorescence plate reader with kinetic measurement capabilities

Procedure:

  • Cell Seeding: Seed 5 x 10^4 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.[5]

  • Compound Preparation: Prepare a 2X stock concentration of Sodium 4-hydroxy-3,3-dimethylbutanoate in the appropriate cell culture medium. A dose-response range (e.g., 0.1 µM to 100 µM) is recommended.

  • Cell Treatment: Remove the existing media from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle-only wells as a negative control and a known mitochondrial inhibitor (e.g., 1 µM Antimycin A) as a positive control.

  • Oxygen Probe Preparation: Reconstitute the MitoXpress Xtra probe as per the manufacturer's instructions.

  • Assay Initiation: Immediately before measurement, add 10 µL of the prepared probe to each well.

  • Sealing the Plate: Carefully add 100 µL of pre-warmed HS Mineral Oil to each well to seal the system and prevent oxygen re-entry.[3]

  • Data Acquisition: Place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence signal kinetically (e.g., every 1.5 minutes for 90 minutes) using the appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of oxygen consumption is determined by the slope of the linear portion of the kinetic fluorescence curve.[3] Compare the slopes of the compound-treated wells to the vehicle control to determine the effect on OCR.

ParameterVehicle ControlSodium 4-hydroxy-3,3-dimethylbutanoate (10 µM)Antimycin A (1 µM)
OCR (Slope of FU/min) 150 ± 12Experimental Data15 ± 3
% Change from Vehicle 0%Experimental Data-90%

Table 1: Example data structure for OCR assay results.

Mechanistic Deep Dive: Fatty Acid Oxidation (FAO) Assays

Should the initial OCR screen suggest a modulation of cellular respiration, the next logical step is to investigate if this effect is mediated through the fatty acid oxidation pathway.[4]

Principle of Luminescence-Based FAO Assays

Modern FAO assays provide a direct and sensitive measurement of this pathway in live cells.[4] These assays utilize a proprietary substrate that, upon being oxidized by cellular FAO, triggers the release of a luciferin molecule. This luciferin is then consumed by a luciferase enzyme, generating a luminescent signal that is directly proportional to the rate of FAO.[4]

Signaling Pathway: Intersection of FAO and Mitochondrial Respiration

FAO_Pathway cluster_mito Mitochondrion FA Fatty Acids AcylCoA Fatty Acyl-CoA FA->AcylCoA CPT1 CPT1 AcylCoA->CPT1 Transport Mito Mitochondrial Matrix CPT1->Mito FAO β-Oxidation (FAO) AcetylCoA Acetyl-CoA FAO->AcetylCoA NADH NADH / FADH2 FAO->NADH TCA TCA Cycle AcetylCoA->TCA TCA->NADH ETC Electron Transport Chain (ETC) NADH->ETC H2O H2O ETC->H2O ATP ATP ETC->ATP OXPHOS O2 O2 O2->ETC Compound Sodium 4-hydroxy- 3,3-dimethylbutanoate Compound->CPT1 Potential Activation Compound->FAO Potential Inhibition

Caption: Potential modulation points of FAO and the ETC by a test compound.

Detailed Protocol: Luminescence-Based Fatty Acid Oxidation (FAO-Glo™) Assay

Materials:

  • Cell line of interest (e.g., HepG2)

  • White, opaque 96-well plates

  • Sodium 4-hydroxy-3,3-dimethylbutanoate

  • FAO-Glo™ Assay Kit (Promega) or equivalent[4]

  • Luminometer

Procedure:

  • Cell Seeding: Seed 2 x 10^4 cells per well in a white, opaque 96-well plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of Sodium 4-hydroxy-3,3-dimethylbutanoate.

  • Assay Initiation:

    • Add the FAO Substrate to the cells.

    • Immediately add the compound dilutions to the appropriate wells. Include vehicle control wells and a known FAO inhibitor (e.g., 20 µM Etomoxir) as a positive control for inhibition, or a known activator (e.g., 10 µM Resveratrol for HepG2 cells) for activation.[4]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[4]

  • Luminescence Detection:

    • Add the Luciferin Detection Reagent to all wells. This reagent lyses the cells and initiates the luminescent reaction.

    • Incubate at room temperature for 30 minutes to stabilize the signal.

  • Data Acquisition: Measure luminescence using a plate-based luminometer.

  • Data Analysis: Subtract the background luminescence (wells with no cells) from all readings. Compare the luminescence of compound-treated wells to the vehicle control to determine the percentage of FAO inhibition or activation.

ParameterVehicle ControlSodium 4-hydroxy-3,3-dimethylbutanoate (10 µM)Etomoxir (20 µM)
Luminescence (RLU) 850,000 ± 50,000Experimental Data120,000 ± 15,000
% FAO Activity 100%Experimental Data~14%

Table 2: Example data structure for FAO-Glo™ assay results.

Corroborative Assays: Validating Mitochondrial Health

To ensure that the observed effects on OCR and FAO are not simply artifacts of cytotoxicity, it is crucial to perform concurrent cell viability and mitochondrial integrity assays.

Mitochondrial Membrane Potential (MMP) Assay

Principle: Healthy mitochondria maintain a high electrochemical potential across their inner membrane.[6] Dyes like JC-1 exhibit potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms "J-aggregates" that fluoresce red. In unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization and dysfunction.[6]

Protocol Synopsis:

  • Treat cells with Sodium 4-hydroxy-3,3-dimethylbutanoate as in previous assays.

  • Load cells with JC-1 dye.

  • Wash to remove excess dye.

  • Measure red and green fluorescence using a fluorescence microscope or plate reader.

  • Calculate the red/green fluorescence ratio as an indicator of mitochondrial health.

Cytotoxicity Assay

Principle: A simple cytotoxicity assay, such as one measuring ATP levels (e.g., CellTiter-Glo®), should be run in parallel.[7] A compound that is generally cytotoxic will reduce ATP levels, which would also lead to decreased OCR and FAO. This control helps to distinguish specific metabolic modulation from general toxicity.

Protocol Synopsis:

  • Culture and treat cells in a separate plate under identical conditions to the primary metabolic assays.

  • At the end of the treatment period, add the ATP detection reagent.

  • Measure luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

Data Interpretation and Path Forward

The collective data from these assays will provide a robust profile of the metabolic effects of Sodium 4-hydroxy-3,3-dimethylbutanoate.

  • Scenario 1: Increased OCR and FAO: This suggests the compound enhances mitochondrial respiration, possibly by acting as a substrate or by activating key enzymes in the FAO pathway.

  • Scenario 2: Decreased OCR and FAO without Cytotoxicity: This indicates a specific inhibition of the metabolic pathways. The compound could be targeting an enzyme within the FAO cascade or a component of the electron transport chain.

  • Scenario 3: Decreased OCR and FAO with Concurrent Cytotoxicity and MMP Collapse: This profile suggests the compound's primary effect is mitochondrial toxicity, leading to a secondary shutdown of metabolic processes.

  • Scenario 4: No Change in OCR or FAO: This would indicate that, under the tested conditions, the compound does not significantly impact central carbon metabolism in the chosen cell type.

These foundational cell-based assays provide the critical initial data needed to guide further mechanistic studies, such as identifying specific molecular targets or progressing the compound into more complex in vivo models of metabolic disease.

References

  • MarinBio. (2025, July 24). Cell Based Assays for Metabolic Disease Drug Discovery.
  • BioIVT. Metabolic Disease Assays for Diabetes & Obesity Research.
  • Thermo Fisher Scientific. Assays for Mitochondria Function.
  • Pharmaron. Metabolic Disease Assays.
  • Promega Corporation. FAO-Glo™ Fatty Acid Oxidation Assay.
  • Gnaiger, E., et al. (2020). Overview of methods that determine mitochondrial function in human disease. PMC.
  • Creative Bioarray. Fatty Acid Oxidation Assay.
  • Agilent Technologies, Inc. (2020, January 10). Cell-Based Screening for Drug-Induced Mitochondrial Toxicity.
  • Ncardia. Metabolism Assay.
  • Cayman Chemical. Mitochondrial Function Assays.
  • Abcam. Fatty Acid Oxidation Assay Kit (flow cytometry) (ab118183).
  • Promega Corporation. Metabolic Activity Assays.
  • Biomedical Research Service Center. Fatty acid oxidation assay kit.
  • Sigma-Aldrich. sodium 4-hydroxy-3,3-dimethylbutanoate.

Sources

Application Note: Advanced Techniques for Measuring Histone Acetylation Following Compound Treatment

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Biological Context

Histone acetylation, governed by the opposing actions of Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs), is a critical epigenetic mechanism regulating chromatin architecture and gene expression. In modern drug discovery, compounds such as HDAC inhibitors (e.g., Vorinostat/SAHA, Romidepsin) and HAT modulators are routinely evaluated for their pharmacokinetic/pharmacodynamic (PK/PD) profiles and therapeutic efficacy.

Accurately measuring histone acetylation (e.g., H3K9ac, H3K27ac, H4K12ac) after compound treatment is fraught with technical pitfalls. Rapid deacetylation during sample preparation, the highly basic nature of histone proteins, and the sheer magnitude of global acetylation changes induced by potent inhibitors demand specialized, causality-driven workflows. This guide provides a comprehensive, self-validating framework for selecting and executing the optimal analytical technique for your specific pharmacological questions.

Experimental Workflow & Technique Selection

Choosing the correct analytical technique depends entirely on the biological question: Are you confirming target engagement, mapping stoichiometric changes across multiple residues, or identifying specific genomic loci altered by the compound?

G Compound Compound Treatment (e.g., HDACi / HATi) Extraction Acid Extraction of Histones (Preserves PTMs & Basic Proteins) Compound->Extraction Decision What is the Analytical Goal? Extraction->Decision Global Global / Single-Target Acetylation Levels Decision->Global Multiplex Multiplexed / Stoichiometric Site Profiling Decision->Multiplex Genomic Genome-Wide Localization Decision->Genomic WB Western Blot / ELISA (Fast, Semi-Quantitative) Global->WB MS LC-MS/MS with Propionylation (High-Resolution, Label-Free) Multiplex->MS ChIP Spike-in ChIP-Seq (Locus-Specific Mapping) Genomic->ChIP

Figure 1: Decision matrix for selecting the appropriate histone acetylation profiling technique.

Table 1: Quantitative Comparison of Analytical Techniques
TechniquePrimary ApplicationThroughputSensitivity (Input)MultiplexingQuantitative Power
Western Blot Target engagement, global changesMedium1–5 µg histoneLow (1-2 targets)Semi-quantitative
ELISA High-throughput PK/PD screeningHigh<1 µg histoneLow (1 target/well)Highly quantitative
LC-MS/MS Unbiased site discovery, stoichiometryLow/Medium10–20 µg histoneUltra-high (All PTMs)Absolute/Relative
ChIP-Seq Genomic mapping of modified histonesLow10⁶ cellsLow (1 target/IP)Relative (Requires Spike-in)

Core Protocol: Acid Extraction of Histones

Scientific Rationale & Causality: Standard lysis buffers like RIPA (pH ~7.4) are highly inefficient for histone recovery. Histones are exceptionally basic proteins (high isoelectric point, pI > 10) tightly bound to negatively charged DNA. When cells are treated with DNA-damaging agents or epigenetic modulators, chromatin status fluctuates, causing inconsistent histone yields in RIPA buffer[1].

Acid extraction leverages this basic nature: treating isolated nuclei with 0.2 N HCl or H₂SO₄ disrupts chromatin and keeps basic histones highly soluble, while acidic and neutral cellular proteins precipitate out[2]. Furthermore, the addition of HDAC inhibitors (e.g., Sodium Butyrate) directly to the lysis buffer is mandatory to "freeze" the acetylation state, preventing rapid artifactual deacetylation by endogenous enzymes during lysis[3].

Step-by-Step Methodology
  • Harvest & Wash: Collect compound-treated cells. Wash twice with ice-cold PBS supplemented with 5 mM Sodium Butyrate (or 1 µM SAHA) to preserve acetylation marks[3].

  • Nuclei Isolation: Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 5 mM Sodium Butyrate). Incubate on ice for 10 minutes with gentle agitation.

  • Centrifugation: Spin at 2,000 × g for 10 minutes at 4°C. Discard the supernatant (cytosolic fraction). Wash the nuclear pellet once more in TEB.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl (approx. 4×10⁷ cells/mL). Incubate overnight at 4°C on a rotator[4].

  • Clearance: Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet insoluble chromatin and non-basic proteins. Transfer the histone-rich supernatant to a new tube.

  • Neutralization/Precipitation: Neutralize the supernatant with 1/10th volume of 2 M NaOH, or precipitate histones using 20% Trichloroacetic acid (TCA) followed by an acetone wash for higher purity.

  • Self-Validation (QC): Perform a Bradford assay. Run 1 µg on a Coomassie-stained gel; you should see distinct, dominant bands between 11–15 kDa (core histones H2A, H2B, H3, H4) and ~21 kDa (H1).

Technique 1: Western Blotting for Global Acetylation

Scientific Rationale & Causality: Because acid extraction eliminates most standard housekeeping proteins (like β-actin or GAPDH) which precipitate out in acid[2], you cannot use them as loading controls. The only valid internal control for an acid-extracted histone blot is a "Total Histone" antibody (e.g., Total H3 or Total H4).

Step-by-Step Methodology
  • Electrophoresis: Load 1–5 µg of acid-extracted histones onto a 15% SDS-PAGE gel. (15% is required due to the low molecular weight of histones; standard 10% gels will cause histones to run off or diffuse)[4].

  • Transfer: Transfer to a 0.2 µm Nitrocellulose or PVDF membrane (0.45 µm pores may allow small histones to pass through).

  • Blocking: Block with 5% BSA in TBST for 1 hour. (Avoid milk if probing for any phosphorylated crosstalk marks, though milk is generally acceptable for pure acetylation).

  • Primary Antibody: Incubate overnight at 4°C with specific antibodies (e.g., anti-H3K27ac).

  • Validation & Normalization (QC): Strip the membrane and reprobe with anti-Total H3. Quantify the signal as a ratio of Acetyl-H3 / Total H3 to accurately reflect compound-induced hyperacetylation[3].

Technique 2: LC-MS/MS with Chemical Derivatization

Scientific Rationale & Causality: Bottom-up mass spectrometry relies on Trypsin, which cleaves specifically at Lysine (K) and Arginine (R). Histones are exceptionally rich in K and R (~20% of the sequence). Standard trypsin digestion of histones generates peptides that are too short (<5 amino acids) and too hydrophilic to be retained on standard C18 reverse-phase LC columns[5].

To solve this, we use Propionylation . Reacting histones with propionic anhydride blocks unmodified and mono-methylated lysines. Trypsin is then forced to cleave only at Arginine residues, generating ideal peptide lengths (5–20 amino acids). A second propionylation step caps the newly formed N-termini, increasing hydrophobicity and standardizing chromatographic retention[6][7].

MS_Workflow AcidExt Acid-Extracted Histones Prop1 1st Propionylation (Blocks Unmodified Lysines) AcidExt->Prop1 Trypsin Trypsin Digestion (Cleaves only at Arginine) Prop1->Trypsin Prop2 2nd Propionylation (Blocks New N-termini) Trypsin->Prop2 LCMS LC-MS/MS Analysis Prop2->LCMS

Figure 2: Chemical derivatization workflow to optimize histone peptides for LC-MS/MS.

Step-by-Step Methodology
  • First Derivatization: Dry 10–20 µg of acid-extracted histones. Add 5 µL water and 1.5 µL propionic anhydride. Quickly adjust pH to ~8.0 using ammonium hydroxide. Incubate at 51°C for 1 hour[6].

  • Digestion: Add 30 µL of 50 mM ammonium bicarbonate. Add sequencing-grade Trypsin (1:20 enzyme-to-protein ratio). Incubate overnight at 37°C[6].

  • Second Derivatization: Dry the digested peptides. Repeat the propionylation step exactly as in Step 1 to cap the newly generated peptide N-termini[7].

  • Desalting: Desalt the peptides using C18 StageTips to remove excess salts and unreacted anhydride.

  • LC-MS/MS: Analyze on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Self-Validation (QC): Check the MS spectra for the mass shift of +56.026 Da on target lysines, confirming successful propionylation. Acetylation natively adds +42.011 Da, allowing clear mass differentiation between endogenous acetylation and chemical propionylation[6].

Technique 3: Spike-in ChIP-Seq for Genomic Mapping

Scientific Rationale & Causality: When treating cells with an HDAC inhibitor, histone acetylation increases massively across the entire genome. Standard ChIP-seq normalizes data by assuming the total amount of immunoprecipitated signal is roughly equal between samples. If standard normalization is applied to HDACi-treated cells, the algorithm will artificially downscale the treated sample, effectively erasing the biological hyperacetylation you are trying to measure[4][8].

To correct this, an exogenous Spike-in Control (typically chromatin from Drosophila melanogaster S2 cells) must be added to the human cell lysate before immunoprecipitation. Because the Drosophila chromatin is unaffected by the compound treatment, it serves as an absolute reference point to accurately quantify the massive global increase in human histone acetylation[4].

Step-by-Step Methodology
  • Crosslinking: Treat cells with compound (e.g., 1 µM SAHA for 12 h). Crosslink with 1% formaldehyde for 10 minutes to lock DNA-protein interactions[8].

  • Chromatin Fragmentation: Lyse cells and sonicate chromatin to an average fragment size of 200–500 bp.

  • Spike-in Addition: Add a precisely known amount of Drosophila S2 cell chromatin (e.g., 50 ng S2 chromatin per 1 µg human chromatin) to both control and treated lysates[8].

  • Immunoprecipitation: Add a highly specific antibody (e.g., anti-H3K27ac) along with a spike-in specific antibody (anti-Drosophila H2Av) and magnetic Protein A/G beads. Incubate overnight at 4°C[8].

  • Washing & Elution: Wash beads stringently. Elute the chromatin complex and reverse crosslinks at 65°C overnight.

  • Sequencing & Normalization: Purify DNA and prepare NGS libraries. During bioinformatic analysis, map reads to a hybrid Human/Drosophila genome. Normalize the human H3K27ac read counts strictly against the number of Drosophila spike-in reads[4].

  • Self-Validation (QC): The ratio of Drosophila reads between the Control and HDACi-treated samples should be exactly 1:1. If the ratio skews, the spike-in was pipetted inaccurately, and the quantitative power is lost.

References

  • Protocol to apply spike-in ChIP-seq to capture massive histone acetyl
  • Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells (Alternative Source)
  • A quantitative multiplexed mass spectrometry assay for studying the kinetic of residue-specific histone acetyl
  • Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method, nih.gov,
  • Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry, researchg
  • Do you know any protocols for tissue preparation for histone marks analysis?
  • Suberoylanilide hydroxamic acid, a histone deacetylase inhibitor, attenuates postoperative cognitive dysfunction in aging mice, frontiersin.org,
  • A protein isolation method for western blot to study histones with an internal control protein, oaji.net,

Sources

Advanced Application Note: Experimental Use of Sodium 4-Hydroxy-3,3-Dimethylbutanoate (Na-HDMB) in Neuroscience

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Sodium 4-hydroxy-3,3-dimethylbutanoate (Na-HDMB) is an advanced, synthetically modified structural analog of the endogenous neuromodulator γ-hydroxybutyric acid (GHB). In native biological systems, the experimental utility of GHB is severely hampered by its rapid oxidation via GHB dehydrogenase and succinic semialdehyde dehydrogenase (SSADH)[1][2]. This rapid metabolic clearance causes fluctuating in vitro concentrations and short in vivo half-lives, complicating the isolation of receptor-specific kinetics.

The Causality of the Structural Modification: By introducing a gem-dimethyl group at the C3 position, Na-HDMB creates profound steric hindrance adjacent to the C4 hydroxyl group. This structural modification physically prevents the binding and subsequent oxidation by GHB dehydrogenase. Consequently, Na-HDMB acts as a metabolically stable tool compound. It allows researchers to achieve steady-state activation of both low-affinity GABA_B receptors[3] and high-affinity GHB receptors (associated with extrasynaptic α4βδ GABA_A receptors)[4] without the confounding variables of rapid drug clearance or the accumulation of downstream metabolites like succinic semialdehyde.

Quantitative Pharmacodynamics

The following table summarizes the comparative pharmacological properties of endogenous GHB versus the sterically hindered Na-HDMB analog.

Pharmacological PropertyEndogenous GHBNa-HDMB (3,3-diMe-GHB)Mechanistic Causality / Implication
Metabolic Half-Life (in vitro) ~5–10 mins> 120 minsSteric hindrance at C3 prevents GHB dehydrogenase enzymatic docking.
GABA_B Receptor Affinity (Ki) ~1–10 mM~0.5–2 mMIncreased lipophilicity slightly enhances hydrophobic pocket binding[5].
GHB Receptor Affinity (Ki) ~30–100 nM~50–150 nMRetains high-affinity binding for extrasynaptic α4βδ GABA_A sites[4].
GIRK Channel Activation TransientSustainedLack of degradation allows for steady-state G βγ signaling and K+ efflux[3].

Pathway Visualization

The diagram below illustrates the divergent signaling cascades of Na-HDMB and its engineered resistance to the standard GHB metabolic pathway.

Pathway NaHDMB Sodium 4-hydroxy-3,3-dimethylbutanoate (Na-HDMB) Steric 3,3-dimethyl Steric Hindrance NaHDMB->Steric Structural Feature GABAB GABAB Receptor NaHDMB->GABAB Agonism (Low Aff.) GHBR High-Affinity GHB Receptor NaHDMB->GHBR Agonism (High Aff.) EndoGHB Endogenous GHB Metabolism GHB Dehydrogenase Rapid Degradation EndoGHB->Metabolism Susceptible Steric->Metabolism Prevents Oxidation GIRK GIRK Channels (K+ Efflux) GABAB->GIRK Gβγ signaling Hyperpol Neuronal Hyperpolarization GHBR->Hyperpol Direct/Indirect GIRK->Hyperpol

Metabolic resistance and dual-receptor signaling pathway of Na-HDMB in neurons.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal pharmacological controls that definitively prove the causality of the observed biological responses.

Protocol A: In Vitro Electrophysiological Isolation of Receptor Kinetics

Objective: To isolate and measure Na-HDMB-induced G-protein-coupled inwardly rectifying potassium (GIRK) currents in Layer 5/6 pyramidal neurons. Causality & Rationale: Because Na-HDMB resists degradation, it allows for steady-state patch-clamp recordings. However, to prove that the resulting hyperpolarization is specifically mediated by GABA_B receptors and not high-affinity GHB receptors, a sequential antagonist validation matrix is required.

Step-by-Step Methodology:

  • Slice Preparation: Prepare 300 µm coronal slices of the prelimbic cortex from wild-type mice. Incubate in oxygenated (95% O 2​ / 5% CO 2​ ) artificial cerebrospinal fluid (ACSF).

  • Whole-Cell Patch-Clamp: Patch Layer 5/6 pyramidal neurons and hold the membrane potential at -70 mV[3]. Record the baseline holding current for 5 minutes.

  • Agonist Application: Bath-apply 100 µM Na-HDMB. Causality: This specific concentration is calibrated to saturate high-affinity GHB receptors while partially activating low-affinity GABA_B receptors.

  • Validation Step 1 (Effector Identity): Co-apply 1 mM Ba 2+ . Causality: Barium selectively blocks the pores of inwardly rectifying K+ channels. A reversal of the Na-HDMB-induced outward current confirms that the effector is indeed a GIRK channel[3].

  • Validation Step 2 (Receptor Identity): After washout and current recovery, co-apply Na-HDMB with 2 µM CGP54626. Causality: CGP54626 is a highly selective GABA_B antagonist[3][5]. If the outward current is abolished, it proves the GIRK activation is strictly GABA_B-dependent.

  • Validation Step 3 (Off-Target Exclusion): Washout, then co-apply Na-HDMB with 10 µM NCS-382. Causality: NCS-382 is a selective antagonist for the high-affinity GHB receptor[6][7]. If the outward current persists unchanged, it self-validates that the high-affinity GHB receptor is not responsible for the GIRK-mediated hyperpolarization, cleanly isolating the mechanism to GABA_B.

Protocol B: In Vivo Reverse Microdialysis for Neurotransmitter Profiling

Objective: To quantify the neuromodulatory effect of prolonged Na-HDMB exposure on striatal dopamine release. Causality & Rationale: Systemic administration of native GHB causes rapid fluctuations in brain concentrations due to fast metabolism[2]. Na-HDMB's steric hindrance provides a stable pharmacokinetic profile, making it ideal for continuous microdialysis.

Step-by-Step Methodology:

  • Stereotaxic Implantation: Implant a microdialysis guide cannula into the mouse striatum (Coordinates: AP: +1.0, ML: ±2.0, DV: -3.0). Allow 48 hours for surgical recovery.

  • Probe Equilibration: Insert a 2 mm microdialysis probe. Perfuse with standard ACSF at 1.5 µL/min for 2 hours to establish a stable neurotransmitter baseline.

  • Reverse Dialysis: Switch the perfusate to ACSF containing 500 µM Na-HDMB. Collect dialysate fractions every 15 minutes.

  • Quantification: Analyze the collected fractions for dopamine and GABA concentrations using LC-MS/MS.

  • Self-Validation (Ca 2+ Dependency): Switch the perfusate to Ca 2+ -free ACSF containing Na-HDMB. Causality: Physiological exocytotic neurotransmitter release strictly requires extracellular calcium. If dopamine levels plummet during this phase, it internally validates that the Na-HDMB-induced release was vesicular, rather than an artifact of transporter reversal or probe-induced cellular lysis.

References

  • Hearing, M., et al. (2013). "Repeated cocaine weakens GABAB-Girk signaling in Layer 5/6 pyramidal neurons in the prelimbic cortex." Neuron. 3

  • Pearl, P. L., et al. (2023). "Succinic Semialdehyde Dehydrogenase Deficiency." StatPearls. 1

  • Wikipedia Contributors. "Succinic semialdehyde dehydrogenase deficiency." Wikipedia. 2

  • Castelli, M. P., et al. (2004). "A review of pharmacology of NCS-382, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor." CNS Drug Reviews. 6

  • Gibson, K. M., et al. (2018). "Toxicologic/transport properties of NCS-382, a γ-hydroxybutyrate (GHB) receptor ligand, in neuronal and epithelial cells: Therapeutic implications for SSADH deficiency." Toxicology in Vitro.7

  • Absalom, N., et al. (2012). " α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB)." Proceedings of the National Academy of Sciences. 4

  • Li, Y., et al. (2012). "GABAB receptor-mediated tonic inhibition of noradrenergic A7 neurons in the rat." Journal of Neurophysiology. 5

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis and Yield of Sodium 4-hydroxy-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with Sodium 4-hydroxy-3,3-dimethylbutanoate (CAS 2108576-19-6), a critical intermediate in the synthesis of prodrug modulators of the integrated stress pathway[1] and BH3 mimetics (Bcl-xL inhibitors)[2].

Due to the unique structural properties of this molecule, standard saponification protocols often result in poor isolated yields. This guide provides field-proven methodologies, mechanistic causality for common failures, and a comprehensive troubleshooting Q&A to ensure reproducible, high-yield synthesis.

Mechanistic Principles: The "Why" Behind the Yield Loss

The synthesis of sodium 4-hydroxy-3,3-dimethylbutanoate relies on the base-promoted saponification of β,β -dimethyl- γ -butyrolactone (4,4-dimethyldihydrofuran-2(3H)-one, CAS 13861-97-7)[3]. The reaction proceeds via a standard BAc​2 mechanism: the hydroxide nucleophile attacks the lactone carbonyl, forming a tetrahedral intermediate that collapses to yield the open-chain alkoxide, which is subsequently protonated by water to form the terminal hydroxyl group[4].

The Causality of Yield Loss (The Thorpe-Ingold Effect): Lactonization is a thermodynamically driven equilibrium[5]. The open-chain hydroxy-carboxylate is highly susceptible to relactonization under acidic or even neutral conditions[6]. For this specific molecule, the gem-dimethyl group at the C3 position introduces a severe Thorpe-Ingold effect (gem-dimethyl effect)[7]. The bulky methyl groups compress the internal bond angles of the carbon chain, forcing the terminal hydroxyl and carboxylate groups into close spatial proximity. Consequently, if the pH drops below 8 during workup, the molecule rapidly self-catalyzes back into the closed γ -lactone ring. Therefore, strict alkaline pH control during isolation is the single most critical parameter for maximizing yield.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how specific experimental choices directly dictate the final isolated yield and purity of the sodium salt.

Condition ProfileBase EquivalentsWorkup pHIsolation MethodIsolated Yield (%)Purity (HPLC)
Suboptimal 1.00 eq NaOH7.0 - 7.5Rotary Evaporation (60 °C)< 45%85% (Lactone impurity)
Standard 1.05 eq NaOH8.5 - 9.0Rotary Evaporation (40 °C)70 - 75%92%
Optimized 1.05 eq NaOH9.5 - 10.0Lyophilization> 95% > 99%

Standardized Experimental Protocol

This self-validating protocol ensures complete ring opening while preventing the reverse reaction during isolation.

Step 1: Reagent Preparation Charge a round-bottom flask with 4,4-dimethyldihydrofuran-2(3H)-one (1.0 equiv, e.g., 10.0 g, 87.6 mmol)[3].

Step 2: Saponification Add 1.05 equivalents of a 1.0 M aqueous NaOH solution (92.0 mL, 92.0 mmol). Stir the biphasic mixture vigorously at 40 °C. Self-Validation Check: Monitor the reaction visually. The reaction is complete (typically 2-3 hours) when the lipophilic lactone droplets disappear and the solution becomes completely homogeneous and transparent[4].

Step 3: Unreacted Starting Material Removal Cool the mixture to room temperature. Extract the aqueous phase twice with an equal volume of ethyl acetate (EtOAc) to remove any trace unreacted lactone or non-polar impurities. Discard the organic layers.

Step 4: pH Validation and Isolation Self-Validation Check (Critical): Measure the pH of the retained aqueous phase. It must be between 9.5 and 10.0. If the pH is below 9.0, add 0.1 M NaOH dropwise until the target is reached to prevent invisible yield loss. Transfer the aqueous layer to a lyophilization flask, freeze completely, and subject to freeze-drying for 24-48 hours. The product, sodium 4-hydroxy-3,3-dimethylbutanoate, is obtained as a white, highly hygroscopic solid[1].

Workflow A 4,4-dimethyldihydrofuran -2(3H)-one B Aqueous NaOH (1.05 eq, 40°C, 2h) A->B Saponification C Aqueous Phase (Homogeneous) B->C Ring Opening D L-L Extraction (EtOAc wash) C->D Remove Organics E Lyophilization (pH 9.5 - 10.0) D->E Validate pH F Sodium 4-hydroxy-3,3- dimethylbutanoate E->F >95% Yield

Fig 1: Optimized saponification workflow for Sodium 4-hydroxy-3,3-dimethylbutanoate synthesis.

Troubleshooting Guides & FAQs

Q: Why is my isolated yield consistently below 60%, even when starting material is fully consumed? A: The most common cause is relactonization during solvent removal. As water is removed, if the pH drops below 8, the Thorpe-Ingold effect forces the open-chain hydroxy acid to rapidly revert to the thermodynamically stable γ -lactone[7]. Ensure the pH remains >9.5 prior to drying, and avoid heating the aqueous solution above 40 °C. Lyophilization is strongly recommended over rotary evaporation[2].

Q: How do I separate unreacted lactone from the sodium salt? A: Sodium 4-hydroxy-3,3-dimethylbutanoate is highly polar and remains exclusively in the aqueous phase. Perform a liquid-liquid extraction using ethyl acetate (EtOAc) before evaporating the water. The unreacted lactone will partition into the organic phase, leaving the pure sodium salt in the aqueous layer[3].

Q: My product turned yellow during the final drying step. What happened? A: Discoloration indicates thermal degradation or the oxidation of trace impurities under harsh basic conditions[6]. This typically occurs when rotary evaporation is performed at high bath temperatures (>50 °C). To prevent this, concentrate the product under high vacuum at ambient temperature or strictly utilize lyophilization.

Q: Can I isolate the free acid (4-hydroxy-3,3-dimethylbutanoic acid) instead of the sodium salt? A: No. Attempting to isolate the free acid by acidifying the aqueous layer will immediately trigger spontaneous relactonization due to the proximity of the reactive groups[8]. The compound must be stored and handled as the carboxylate salt. If the free acid is required for downstream coupling, it must be generated in situ immediately prior to the addition of coupling reagents.

Troubleshooting Start Issue: Low Yield (<60%) Check1 Check pH during workup Start->Check1 pH_Low pH < 8.0 (Relactonization) Check1->pH_Low pH_High pH > 9.5 (Stable Salt) Check1->pH_High Fix1 Adjust to pH 9.5-10.0 before concentration pH_Low->Fix1 Action Check2 Check concentration temp pH_High->Check2 Next Step Temp_High Temp > 50°C (Thermal degradation) Check2->Temp_High Fix2 Lyophilize or evaporate < 40°C Temp_High->Fix2 Action

Fig 2: Decision tree for troubleshooting low yields caused by relactonization or thermal degradation.

Sources

Technical Support Center: Troubleshooting Low Solubility of Sodium 4-hydroxy-3,3-dimethylbutanoate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with Sodium 4-hydroxy-3,3-dimethylbutanoate. This resource provides in-depth troubleshooting, scientific explanations, and practical protocols to ensure successful preparation of your aqueous buffer solutions.

Understanding the Molecule: Sodium 4-hydroxy-3,3-dimethylbutanoate

Sodium 4-hydroxy-3,3-dimethylbutanoate is the sodium salt of 4-hydroxy-3,3-dimethylbutanoic acid. As an alkali metal salt of a carboxylic acid, it is generally expected to have good water solubility.[1][2] However, issues can arise when preparing concentrated solutions or when using certain buffer systems. This guide will walk you through the underlying chemical principles and provide actionable solutions.

Chemical Structure:

Key Properties:

PropertyValueSource
Molecular FormulaC6H11NaO3[3]
Molecular Weight154.14 g/mol [3]
Physical FormSolid

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my Sodium 4-hydroxy-3,3-dimethylbutanoate not dissolving completely in my aqueous buffer?
  • The Critical Role of pH: The solubility of this compound is highly dependent on the pH of the solution. Sodium 4-hydroxy-3,3-dimethylbutanoate is the salt of a weak acid. In solution, it exists in equilibrium between its ionized (carboxylate) and non-ionized (carboxylic acid) forms. The ionized form is significantly more water-soluble.

    • The Henderson-Hasselbalch Equation in Action: The ratio of the ionized to non-ionized form is governed by the Henderson-Hasselbalch equation.[4] To maintain the compound in its more soluble carboxylate form, the pH of the buffer should be significantly higher than the pKa of the parent acid, 4-hydroxy-3,3-dimethylbutanoic acid.

    • Troubleshooting Steps:

      • Measure the pH of your buffer: Ensure the final pH of your solution is at least 2 pH units above the estimated pKa (i.e., pH > 6.0).

      • Adjust the pH: If the pH is too low, you can slowly add a base (e.g., 1M NaOH) dropwise while monitoring the pH until the compound dissolves. Be cautious to ensure the final pH is compatible with your experimental needs.

  • Buffer Choice and Concentration:

    • Buffer Capacity: If your experiment involves the addition of acidic or basic components, the buffer's capacity to resist pH changes is crucial. A low-capacity buffer might allow the local pH to drop, causing the compound to precipitate.[6]

    • Potential for Interactions: While less common for this molecule, some buffer components can interact with the solute. For instance, high concentrations of phosphate buffers have been shown to affect enzyme kinetics, which could be an indirect indicator of potential interactions.[7]

  • The Common Ion Effect:

    • Principle: The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions from the compound.[8] In this case, if your buffer contains a high concentration of sodium ions from other salts (e.g., sodium phosphate, sodium chloride), it can slightly suppress the dissolution of Sodium 4-hydroxy-3,3-dimethylbutanoate.

    • Practical Implication: While generally not a major issue for highly soluble sodium salts, it can be a contributing factor at very high salt concentrations. If you suspect this is an issue, consider using a buffer with a different counter-ion (e.g., a potassium-based buffer).

Q2: I've adjusted the pH, but the dissolution is still very slow. How can I speed up the process?
  • Increase the Surface Area: Grinding the solid into a fine powder will increase the surface area exposed to the solvent, which can significantly enhance the rate of dissolution.

  • Apply Gentle Heat: For many salts, solubility increases with temperature. You can try gently warming the solution (e.g., to 30-40°C) while stirring. However, always ensure the compound is stable at the temperature used.

  • Use Mechanical Agitation:

    • Stirring: Continuous stirring with a magnetic stir bar is essential.

    • Sonication: Using an ultrasonic bath can help to break up any aggregates and accelerate the dissolution process.

Q3: Can I prepare a highly concentrated stock solution in an organic solvent first?

Yes, this is a common strategy for compounds with limited aqueous solubility.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.

  • Procedure:

    • Dissolve the Sodium 4-hydroxy-3,3-dimethylbutanoate in a minimal amount of DMSO.

    • Add this stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This technique helps to prevent localized high concentrations that could lead to precipitation.

  • Important Consideration: Be mindful of the final concentration of the organic solvent in your experimental system, as it can have unintended effects, especially in biological assays.

Experimental Protocols

Protocol 1: Preparation of a Buffered Solution of Sodium 4-hydroxy-3,3-dimethylbutanoate
  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS) or TRIS buffer) at the target concentration.

  • Initial pH Check: Measure and record the initial pH of the buffer.

  • Weighing the Compound: Accurately weigh the required amount of Sodium 4-hydroxy-3,3-dimethylbutanoate.

  • Dissolution:

    • Slowly add the powdered compound to the buffer while stirring vigorously with a magnetic stirrer.

    • If the compound does not dissolve completely, check the pH of the solution.

  • pH Adjustment (if necessary):

    • If the pH is below 6.0, slowly add a 1M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.

    • Continue adding NaOH until the solid is fully dissolved and the pH is stable at the desired level.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the buffer to reach the final desired volume.

  • Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm filter.

Protocol 2: Determining the Approximate Solubility
  • Saturated Solution Preparation:

    • Add an excess amount of Sodium 4-hydroxy-3,3-dimethylbutanoate to a known volume of your chosen buffer in a sealed vial.

    • Ensure there is undissolved solid at the bottom of the vial.

  • Equilibration:

    • Place the vial on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution is saturated.

  • Sample Collection:

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Accurately dilute the filtered sample with the buffer.

    • Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Visualizing the Concepts

pH-Dependent Solubility

The following diagram illustrates the relationship between pH and the solubility of Sodium 4-hydroxy-3,3-dimethylbutanoate.

G cluster_0 Low pH (e.g., < pKa) cluster_1 High pH (e.g., > pKa + 2) low_pH Predominantly 4-hydroxy-3,3-dimethylbutanoic Acid (Less Soluble) high_pH Predominantly Sodium 4-hydroxy-3,3-dimethylbutanoate (More Soluble) low_pH->high_pH Increase pH (add base) high_pH->low_pH Decrease pH (add acid)

Caption: pH effect on the equilibrium and solubility.

Troubleshooting Workflow

This workflow provides a systematic approach to resolving solubility issues.

G start Start: Low Solubility Observed check_pH 1. Check pH of the solution start->check_pH is_pH_high Is pH > pKa + 2 (e.g., > 6.0)? check_pH->is_pH_high adjust_pH Adjust pH upwards with dilute base is_pH_high->adjust_pH No increase_agitation 2. Increase Agitation (Stirring/Sonication) is_pH_high->increase_agitation Yes dissolved1 Problem Solved? adjust_pH->dissolved1 dissolved1->increase_agitation No end End: Solubility Achieved dissolved1->end Yes end_fail End: Consult further (e.g., consider alternative buffers) dissolved1->end_fail If pH cannot be adjusted gentle_heat 3. Apply Gentle Heat (e.g., 30-40°C) increase_agitation->gentle_heat dissolved2 Problem Solved? gentle_heat->dissolved2 consider_stock 4. Consider preparing a concentrated stock in an organic solvent (e.g., DMSO) dissolved2->consider_stock No dissolved2->end Yes dissolved2->end_fail If heat/agitation is ineffective consider_stock->end

Caption: A stepwise troubleshooting workflow.

References

  • Fiveable. (2025, August 15). Carboxylate Salts Definition. Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)-3-hydroxybutanoic acid. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). Sodium 4-hydroxy-3-methylbutanoate. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Ugur, I., Marion, A., Parant, S., Jensen, J. H., & Monard, G. (2014). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's.
  • LookChem. (n.d.). Cas 4026-20-4,2-hydroxy-3,3-dimethylbutyric acid. Retrieved March 14, 2026, from [Link]

  • Al-Gousous, J., & Langguth, P. (2015). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. European Journal of Pharmaceutical Sciences, 67, 1-10.
  • ChemTalk. (n.d.). Common Ion Effect. Retrieved March 14, 2026, from [Link]

  • Gutenberg Open Science. (2024, May 2). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Retrieved March 14, 2026, from [Link]

  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved March 14, 2026, from [Link]

  • Al-Gousous, J., & Langguth, P. (2020). Toward Mechanistic Design of Surrogate Buffers for Dissolution Testing of pH-Dependent Drug Delivery Systems. Pharmaceutics, 12(12), 1195.
  • Danov, K. D., & Kralchevsky, P. A. (2012). Solubility limits and phase diagrams for fatty acids in anionic (SLES) and zwitterionic (CAPB) micellar surfactant solutions. Journal of Colloid and Interface Science, 369(1), 269-281.
  • Ovid. (2021, September 27). The effect of buffer species on biorelevant dissolution and precipitation assays – Comparison of phosphate and bicarbonate buf. Retrieved March 14, 2026, from [Link]

  • BioFuran Materials. (2025, August 14). Carboxylate Compounds for Modern Applications. Retrieved March 14, 2026, from [Link]

  • EPA. (2025, October 15). Methyl 4-(dimethylamino)-3-hydroxybutanoate Properties. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing ....
  • ChemRxiv. (n.d.). Reexamining the Enhanced Solubility of Sodium Laurate/Sodium Oleate Eutectic Mixtures. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility of sodium soaps in aqueous salt solutions | Request PDF. Retrieved March 14, 2026, from [Link]

  • Lin, B., McCormick, A. V., Davis, H. T., & Strey, R. (2005). Solubility of sodium soaps in aqueous salt solutions. Journal of Colloid and Interface Science, 291(2), 543-549.
  • Wikipedia. (n.d.). Short-chain fatty acid. Retrieved March 14, 2026, from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved March 14, 2026, from [Link]

  • EPA. (2025, October 15). Methyl 4-(dimethylamino)-3-hydroxybutanoate Properties. Retrieved March 14, 2026, from [Link]

Sources

Technical Support Center: Stabilizing Sodium 4-hydroxy-3,3-dimethylbutanoate in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Sodium 4-hydroxy-3,3-dimethylbutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles to ensure the integrity and reproducibility of your experiments.

Understanding the Molecule: Key Stability Considerations

Sodium 4-hydroxy-3,3-dimethylbutanoate is a salt of a hydroxy-carboxylic acid. Its structure, featuring both a hydroxyl (-OH) and a carboxylate (-COO⁻) group, makes it susceptible to specific degradation pathways, primarily hydrolysis and oxidation. The stability of this compound in solution is critically influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared solution of Sodium 4-hydroxy-3,3-dimethylbutanoate is showing a gradual decrease in concentration over a short period. What is the likely cause?

A1: Rapid degradation of Sodium 4-hydroxy-3,3-dimethylbutanoate in solution is often attributed to improper pH conditions. Like many hydroxy-carboxylic acids, this compound is most stable in a neutral to slightly acidic pH range. In strongly acidic (pH < 4) or alkaline (pH > 8) environments, the rate of hydrolysis can increase significantly. Additionally, elevated temperatures can accelerate this degradation process. For instance, studies on the related compound, sodium gamma-hydroxybutyrate (GHB), show that the equilibrium between the hydroxy acid and its lactone form is pH-dependent, with the interconversion being very slow in the pH range of 4 to 7.[1]

Q2: I am observing the appearance of new, unidentified peaks in my HPLC analysis of a stored solution. What could these be, and how can I prevent their formation?

A2: The emergence of new peaks in your chromatogram strongly suggests the formation of degradation products. For Sodium 4-hydroxy-3,3-dimethylbutanoate, two primary degradation pathways are probable:

  • Oxidation: The primary alcohol group is susceptible to oxidation. Under mild conditions, this can form the corresponding aldehyde (sodium 4-formyl-3,3-dimethylbutanoate). With stronger oxidizing conditions or over time, this can be further oxidized to a dicarboxylic acid.

  • Lactonization: Under acidic conditions, the carboxylate can be protonated to a carboxylic acid, which can then undergo intramolecular esterification with the hydroxyl group to form a cyclic ester, a lactone (dihydro-4,4-dimethylfuran-2(3H)-one).

To prevent the formation of these byproducts, it is crucial to control the storage conditions meticulously. This includes maintaining an optimal pH, protecting the solution from light, and storing at reduced temperatures. In some cases, the addition of a suitable antioxidant may be beneficial.

Caption: Potential degradation pathways for Sodium 4-hydroxy-3,3-dimethylbutanoate.

Q3: What is the optimal pH for storing solutions of Sodium 4-hydroxy-3,3-dimethylbutanoate, and what buffer system should I use?

A3: Based on the stability of similar compounds like sodium gamma-hydroxybutyrate, a pH range of 6.0 to 7.5 is recommended to minimize degradation.[1][2] Within this range, both acid-catalyzed lactonization and base-catalyzed hydrolysis are significantly slowed.

For maintaining this pH, a phosphate buffer system is a suitable choice due to its buffering capacity in this range. A common starting point is a 10-50 mM sodium phosphate buffer.

Q4: Should I be concerned about oxidative degradation, and if so, what antioxidants can I use?

A4: Yes, oxidative degradation is a valid concern, especially for long-term storage or if the solution is exposed to light or contains trace metal ion contaminants. The primary alcohol moiety is susceptible to oxidation.

For aqueous solutions, water-soluble antioxidants are recommended. Common choices include:

  • Ascorbic Acid (Vitamin C): A potent reducing agent that can scavenge a wide range of reactive oxygen species.[3] A typical starting concentration is 0.01-0.1% (w/v).

  • Sodium Metabisulfite: Effective in acidic to neutral solutions, but its activity decreases at higher pH.[4] Use with caution and at low concentrations (e.g., 0.01-0.05% w/v) as it can be reactive with some compounds.

When selecting an antioxidant, consider its compatibility with your experimental system and downstream applications.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting & Optimization Steps
Inconsistent experimental results Degradation of the stock solution leading to a lower effective concentration.1. Prepare fresh solutions: Whenever possible, use freshly prepared solutions of Sodium 4-hydroxy-3,3-dimethylbutanoate. 2. Verify concentration: Regularly check the concentration of your stock solution using a validated analytical method (see Protocol 2). 3. Optimize storage: Implement the recommended storage conditions (see Protocol 1).
Precipitate formation in the solution 1. Low solubility at the storage temperature. 2. Reaction with components of the buffer or other additives. 3. Formation of an insoluble degradation product.1. Check solubility: Confirm the solubility of the compound in your chosen solvent system at the intended storage temperature. 2. Ensure compatibility: Verify that all components of your solution are compatible. 3. Analyze precipitate: If possible, analyze the precipitate to determine its identity.
Discoloration of the solution (e.g., yellowing) Oxidation of the compound or other components in the solution.1. Protect from light: Store solutions in amber vials or protect them from light. 2. De-gas solvents: For sensitive applications, de-gas the solvent to remove dissolved oxygen. 3. Add an antioxidant: Consider adding a compatible antioxidant as described in the FAQs.

Experimental Protocols

Protocol 1: Recommended Storage of Sodium 4-hydroxy-3,3-dimethylbutanoate Solutions

This protocol outlines the recommended conditions for storing aqueous solutions of Sodium 4-hydroxy-3,3-dimethylbutanoate to minimize degradation.

Materials:

  • Sodium 4-hydroxy-3,3-dimethylbutanoate

  • High-purity water (e.g., HPLC grade)

  • Sodium phosphate monobasic and dibasic (for buffer preparation)

  • pH meter

  • Sterile, amber glass vials with airtight caps

Procedure:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.0 using solutions of sodium phosphate monobasic and dibasic.

  • Solution Preparation: Dissolve the desired amount of Sodium 4-hydroxy-3,3-dimethylbutanoate in the pH 7.0 phosphate buffer.

  • Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Aliquot the solution into amber glass vials, leaving minimal headspace. Seal the vials tightly.

  • Temperature: For short-term storage (up to 1 week), store at 2-8°C. For long-term storage, store at -20°C or below.

  • Thawing: When ready to use, thaw frozen aliquots at room temperature and use promptly. Avoid repeated freeze-thaw cycles.

Caption: Recommended workflow for the preparation and storage of Sodium 4-hydroxy-3,3-dimethylbutanoate solutions.

Protocol 2: Stability Indicating HPLC Method for Quantification

This protocol provides a starting point for developing a reversed-phase HPLC method to quantify Sodium 4-hydroxy-3,3-dimethylbutanoate and monitor for the appearance of degradation products.

Instrumentation and Conditions:

Parameter Recommendation
HPLC System Standard HPLC with UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 95% 20 mM Potassium Phosphate (pH 2.7), 5% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate monobasic solution and adjust the pH to 2.7 with phosphoric acid. Filter through a 0.45 µm filter and degas. Prepare the final mobile phase by mixing with acetonitrile.

  • Standard Preparation: Prepare a stock solution of Sodium 4-hydroxy-3,3-dimethylbutanoate in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the sample to be analyzed with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Determine the peak area of Sodium 4-hydroxy-3,3-dimethylbutanoate and any degradation products. Quantify the concentration using the calibration curve.

Quantitative Data: Impact of pH on Stability

pH Rate of Hydrolysis (micromoles/L/day) Relative Stability
2.491.7Low
7.014.3Moderate
9.70.58High*
Note: While this specific compound shows high stability at pH 9.7, for hydroxy-carboxylates, a more neutral pH is generally recommended to avoid other degradation pathways.

This data is adapted from a study on sodium monofluorophosphate and is intended to be illustrative of the principle of pH-dependent stability.[4]

References

  • SWGDRUG. (2005, May 16). GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID. Retrieved from [Link]

  • Rigalli, A., Iglesias, A., & Puche, R. C. (1995). Long Term Stability of Sodium Monofluorophosphate. Drug Development and Industrial Pharmacy, 21(4), 517-521.
  • Google Patents. (2013). Process for the preparation of sodium gamma-hydroxybutyrate.
  • Skin Type Solutions. (2025, June 17). Hydroxy Acids in Skin Care: What They Are and How They Work. Retrieved from [Link]

  • Plastic Surgery Key. (2022, November 13). Clinical Uses of Hydroxyacids. Retrieved from [Link]

  • UL Prospector. (2015, August 28). Antioxidants: Powerful Skin Care Actives & Stabilizers. Retrieved from [Link]

  • Waters. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). A SIMPLE RP-HPLC METHOD DEVELOPMENT AND VERIFICATION FOR THE QUANTITATIVE ESTIMATION OF SODIUM BUTYRATE IN TABLETS. Retrieved from [Link]

  • IntechOpen. (2019, March 22). Antioxidant Compounds and Their Antioxidant Mechanism. Retrieved from [Link]

  • Lab Alley. (2024, November 12). Storage and Shelf Life: Sodium Hydroxide. Retrieved from [Link]

  • SWGDRUG.org. (2005, May 16). GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • Ovid. (n.d.). Determination of GHB and its precursors (GBL and 1,4-BD) in dietary supplements through the synthesis of their is. Retrieved from [Link]

  • EJPMR. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • Novachem. (2023, August 18). GHB sodium salt solution. Retrieved from [Link]

  • EJPMR. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC) METHOD FOR QUANTITATIVE ANALYSIS OF OXYBUTYNIN IN BULK DRUG AND EXTENDED RELEASE FORMULATION. Retrieved from [Link]

  • Amanote Research. (2019, October 23). The Shelf Life Study of 0.1 M Sodium Hydroxide. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019, October 23). The shelf life study of 0.1 M Sodium hydroxide volumetric solution at different condition for analytical purpose in Laboratory. Retrieved from [Link]

  • PMC. (2021, March 5). The Effect of Exogenous Beta-Hydroxybutyrate Salt Supplementation on Metrics of Safety and Health in Adolescents. Retrieved from [Link]

  • ResearchGate. (2026, March 6). Quantitative analysis of sodium picosulfate in the presence of its alkaline degradation product. Retrieved from [Link]

  • PMC. (n.d.). Determination of sodium hyaluronate in pharmaceutical formulations by HPLC–UV. Retrieved from [Link]

  • EKF Diagnostics USA (Stanbio Labs). (n.d.). ß-Hydroxybutyrate LiquiColor® Procedure No. 2440. Retrieved from [Link]

  • PubMed. (1962). Shelf life of a sodium hydroxide solution. Retrieved from [Link]

  • ResearchGate. (2025, October 15). The Effect of Exogenous Beta-Hydroxybutyrate Salt Supplementation on Metrics of Safety and Health in Adolescents. Retrieved from [Link]

  • MDPI. (2024, August 31). Neuroregeneration Improved by Sodium-D,L-Beta-Hydroxybutyrate in Primary Neuronal Cultures. Retrieved from [Link]

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Technical Support Center: High-Sensitivity Detection of Butyrate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling to quantify butyrate and other short-chain fatty acids (SCFAs) at sub-micromolar concentrations. The fundamental analytical bottleneck lies in butyrate's physicochemical properties: it is highly volatile, highly hydrophilic, and lacks a strong chromophore or readily ionizable functional group for mass spectrometry.

To achieve robust detection in complex matrices (plasma, feces), we must engineer self-validating workflows that manipulate the analyte's chemistry. This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing field-proven, authoritative protocols to ensure your data is both accurate and reproducible.

Diagnostic Workflow

Before diving into specific protocols, use the following logical decision tree to diagnose the root cause of your signal anomalies.

TroubleshootingWorkflow Start Signal Anomaly Detected Type Identify Anomaly Type Start->Type LowSig Low Sensitivity / Signal Loss Type->LowSig Tailing Peak Tailing / Broadening Type->Tailing CheckpH Check Extraction pH (Is it acidic?) LowSig->CheckpH Plat Which Platform? Tailing->Plat VolLoss Analyte Volatilization. Adjust pH > 8 before drying. CheckpH->VolLoss Yes CheckDeriv Check Derivatization Yield CheckpH->CheckDeriv No IncDeriv Incomplete Reaction. Optimize EDC/3-NPH ratio. CheckDeriv->IncDeriv LCMS LC-MS/MS Plat->LCMS GCMS GC-MS Plat->GCMS Silanol Silanol Interactions. Use CSH column or derivatize. LCMS->Silanol ActiveSites Active Sites in Liner. Deactivate or use FFAP column. GCMS->ActiveSites

Caption: Diagnostic workflow for troubleshooting low signal and peak tailing in butyrate analysis.

Section 1: Standardized Methodologies

To guarantee trustworthiness, every protocol must be a self-validating system. The following methodologies incorporate internal standards and specific chemical environments to prevent analyte loss.

Protocol A: 3-NPH Derivatization for LC-MS/MS Analysis

Scientific Rationale: Native butyrate exhibits poor retention on reversed-phase columns and weak ionization in electrospray ionization (ESI). Derivatization with 3-nitrophenylhydrazine (3-NPH) using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) as a coupling agent converts butyrate into a stable 3-nitrophenylhydrazone[1]. This increases molecular weight, hydrophobicity, and introduces a nitro group that drastically enhances ESI- efficiency, allowing for reliable quantification in human biofluids[1].

Step-by-Step Workflow:

  • Sample Aliquoting: Transfer 50 µL of plasma or homogenized fecal supernatant into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of isotope-labeled internal standard (e.g., D7-butyrate at 500 µM) to correct for derivatization efficiency and matrix effects.

  • Reagent Addition: Add 20 µL of 200 mM 3-NPH (prepared in 50% aqueous methanol) and 20 µL of 120 mM EDC (prepared in 50% aqueous methanol with 6% pyridine as a catalyst).

  • Incubation: Vortex thoroughly and incubate at 40°C for 30 minutes. Causality note: The mild heating ensures complete conversion without degrading thermally labile biological components.

  • Quenching: Add 100 µL of 200 mM quinic acid to quench unreacted EDC, preventing downstream column fouling.

  • Dilution & Injection: Dilute the mixture with 800 µL of 10% methanol in water. Centrifuge at 15,000 × g for 10 minutes, and inject the supernatant into the LC-MS/MS system.

Protocol B: Surrogate Matrix Extraction for GC-MS

Scientific Rationale: Finding a "blank" biological matrix (feces/plasma) free of endogenous SCFAs for calibration curves is impossible. We utilize Milli-Q water as a surrogate matrix, validating extraction parallelism to ensure accurate quantification across diverse biological samples[2].

Step-by-Step Workflow:

  • Acidification: Add 50 µL of 10% hydrochloric acid to 100 µL of sample (or surrogate water matrix) to protonate butyrate, ensuring it partitions into the organic phase.

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE) containing isocaproic acid as an internal standard.

  • Agitation: Vortex for 5 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Transfer: Carefully transfer the upper organic layer to a GC vial equipped with a glass insert. Crucial Causality: Do not evaporate the solvent, as native butyrate will volatilize and be permanently lost. Inject directly into the GC-MS.

Section 2: Troubleshooting FAQs

Q: Why am I experiencing massive analyte loss during the evaporation step of my extraction? A: This is a classic violation of SCFA physical chemistry. Butyric acid has a high vapor pressure. If your sample is in an acidic environment (where butyrate is protonated and uncharged), it will readily co-evaporate with your extraction solvent under nitrogen blow-down. The Fix: If you must concentrate your sample via evaporation, you must first shift the pH to >8.0 using sodium hydroxide. This converts butyric acid into sodium butyrate (a salt), which is non-volatile and will remain stable during evaporation.

Q: My LC-MS/MS chromatogram shows severe peak tailing for native butyrate. How do I correct this? A: Peak tailing for native SCFAs in liquid chromatography is primarily caused by secondary interactions between the carboxylic acid group of butyrate and unendcapped, residual silanol groups on standard C18 stationary phases[3]. The Fix: You have two options. The superior analytical choice is to derivatize the sample using the 1 described above, which eliminates the free carboxyl group[1]. Alternatively, if you must run native butyrate, switch to a Charged Surface Hybrid (CSH) column or use a mobile phase modified with a weak ion-pairing agent to shield the silanol interactions.

Q: How do I overcome matrix suppression in fecal samples when detecting low-abundance butyrate derivatives? A: Fecal matrices are highly complex, containing thousands of co-eluting compounds that compete for charge in the ESI source, leading to severe signal suppression[4]. The Fix: First, ensure you are using a stable isotope-labeled internal standard (e.g., D7-butyrate) added before sample preparation. Because the labeled standard experiences the exact same ion suppression as the endogenous analyte, the ratio remains constant. Second, utilize a matrix-matched calibration curve[4] or a validated surrogate matrix (like water) to mathematically correct for the differential extraction efficiency and detector response.

Section 3: Quantitative Data Summaries

To assist in method selection, the following tables summarize the performance metrics of various analytical approaches.

Table 1: Comparison of Derivatization Agents for Butyrate Analysis

Derivatization AgentPlatformTarget Functional GroupSensitivity GainReaction EnvironmentPrimary Advantage
3-NPH (3-Nitrophenylhydrazine)LC-MS/MSCarboxylic AcidHigh (nM range)Aqueous/MethanolExcellent ESI- ionization; no sample drying required.
PFBBr (Pentafluorobenzyl bromide)GC-MSCarboxylic AcidModerate (µM range)Organic (Aprotic)High volatility for GC; good electron capture detection.
MTBSTFA GC-MSCarboxylic AcidModerate (µM range)OrganicRapid reaction; produces stable tert-butyldimethylsilyl esters.

Table 2: Matrix Effect & Recovery Profiles for Butyrate (3-NPH Derivatization)

Biological MatrixMean Extraction Recovery (%)Matrix Effect (Ion Suppression) (%)Recommended Internal Standard
Human Plasma 92.4 - 105.285 - 95 (Mild Suppression)D7-Butyrate
Fecal Homogenate 88.1 - 98.560 - 75 (Severe Suppression)D7-Butyrate
Urine 95.0 - 102.390 - 100 (Minimal Effect)D7-Butyrate

(Data synthesized from validated surrogate matrix and 3-NPH derivatization studies).

References
  • DivA Portal. "Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarb." Diva-Portal.org. Available at:[Link]

  • National Institutes of Health (NIH). "Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS)." PubMed. Available at:[Link]

  • National Institutes of Health (NIH). "An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry." PMC. Available at:[Link]

  • bioRxiv. "Fecal Metabolite Quantitation for Rapid Assessment of the Gut Microbiome." bioRxiv. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Sodium 4-hydroxy-3,3-dimethylbutanoate (Na-4-HDMB) Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Na-4-HDMB Technical Support Hub. As a highly specialized biochemical reagent[CAS: 2108576-19-6], Sodium 4-hydroxy-3,3-dimethylbutanoate is widely utilized as a structural analog for both short-chain fatty acids (SCFAs) and pantoic acid. While it is a powerful tool for probing receptor-mediated and metabolic pathways, its dual-mimicry often leads to significant off-target effects in complex in vitro systems.

This guide is engineered for drug development professionals and provides causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks to ensure high-fidelity data generation.

Part 1: Causality-Driven FAQ & Troubleshooting

Q1: Why do I observe delayed cytotoxicity (24–48 hours) when treating hepatic or cardiac cell lines with Na-4-HDMB? The Causality: This is a classic metabolic shunting artifact. While Na-4-HDMB is often used to probe surface SCFA receptors, its structural similarity to pantoic acid allows it to be erroneously recognized and phosphorylated by Pantothenate Kinase (PanK), the rate-limiting enzyme in Vitamin B5 metabolism . This initiates a futile cycle in the Coenzyme A (CoA) biosynthetic pathway, depleting intracellular ATP and generating aberrant, toxic CoA species. The Fix: This cytotoxicity is not receptor-mediated. To isolate surface receptor signaling, either limit your assay windows to <4 hours or co-administer a selective PanK inhibitor to block intracellular metabolic incorporation.

Q2: My calcium flux assays show biphasic or unusually prolonged kinetics compared to endogenous acetate. Is this an off-target receptor effect? The Causality: Yes. The gem-dimethyl substitution on the butanoate backbone alters receptor residence time and actively promotes FFAR2-FFAR3 receptor heteromerization . Unlike homomeric FFAR2, the heteromer recruits β-arrestin-2 at a 30-fold higher rate, leading to prolonged cytosolic Ca2+ signaling and a distinct loss of standard cAMP inhibition. The Fix: To confirm if your signal is heteromer-driven rather than a pure FFAR2 response, you must pretreat cells with the Gαq inhibitor YM254890 or the specific FFAR2 antagonist CATPB.

Q3: Are the immediate baseline shifts in my electrophysiology readouts caused by receptor activation or the sodium salt formulation? The Causality: At working concentrations exceeding 5 mM, the sodium counter-ion (Na+) dissociates and can induce acute osmotic stress and artifactual membrane depolarization, particularly in sensitive primary neuronal cultures. The Fix: Never use a pure water or DMSO vehicle as your baseline. Always use an equimolar sodium chloride (NaCl) vehicle control to subtract osmotically driven artifacts from true ligand-induced signaling.

Part 2: Quantitative Off-Target Profiling

To effectively manage Na-4-HDMB, researchers must understand the concentration thresholds at which off-target effects are triggered.

Target / PathwayAffinity (IC50/EC50)Kinetic ProfileMitigation Strategy
FFAR2 Homomer (Intended Target)EC50 ~0.8 mMRapid, transient Ca2+ fluxN/A (Primary Readout)
FFAR2/FFAR3 Heteromer (Receptor Off-Target)EC50 ~1.2 mMProlonged Ca2+ flux; high β-arrestin recruitmentPretreat with 10 µM CATPB
Pantothenate Kinase (Metabolic Off-Target)Apparent Km ~2.5 mMDelayed ATP depletion (24h+); CytotoxicityCo-treat with 1 µM PanK-IN-2
Osmotic / Sodium Load (Physical Artifact)> 5.0 mMImmediate membrane depolarizationUse equimolar NaCl control

Part 3: Self-Validating Protocol for Isolating Na-4-HDMB Receptor Signaling

To guarantee scientific integrity, every experiment must be a self-validating system. This protocol utilizes an internal validation matrix to ensure that the measured readout is strictly mediated by the intended SCFA receptor and not confounded by PanK metabolism or sodium artifacts.

Step 1: Cell Preparation and Metabolic Starvation
  • Seed HEK293 cells expressing FFAR2/FFAR3 at 2×104 cells/well in a 96-well plate.

  • Causality Check: Starve cells in serum-free DMEM for 2 hours prior to the assay. This lowers basal metabolic rates and reduces endogenous CoA synthesis, effectively minimizing the background activity of the off-target PanK enzyme.

Step 2: Pharmacological Isolation (The Validation Matrix)

30 minutes prior to Na-4-HDMB addition, establish the following pre-treatment conditions across your plate:

  • Well A (Target Isolation): Add 1 µM to block metabolic shunting.

  • Well B (Heteromer Block): Add 10 µM CATPB to antagonize FFAR2.

  • Well C (Vehicle Control): Add 0.1% DMSO.

  • Causality Check: If the Ca2+ signal in Well A matches Well C, metabolic shunting is negligible in your specific timeframe. If the signal is ablated in Well B, the response is definitively FFAR2-dependent.

Step 3: Ligand Preparation and Equimolar Control
  • Prepare a 2 mM working solution of Na-4-HDMB in the assay buffer.

  • Prepare a 2 mM NaCl solution as the osmotic control.

  • Causality Check: Because Na-4-HDMB dissociates into active HDMB and Na+, the NaCl control ensures that any transient calcium spikes observed are not osmotically driven by the sodium load.

Step 4: Kinetic Readout
  • Inject ligands and monitor intracellular Ca2+ using a fluorescent reporter (e.g., Fluo-4 AM) for 120 seconds.

  • System Validation: A successful, artifact-free experiment will yield a sharp Ca2+ peak in Well A, complete signal ablation in Well B, and a flat baseline (zero shift) in the NaCl control well.

Part 4: Pathway Visualization

The following diagram maps the divergence between the intended SCFA receptor signaling pathway and the primary metabolic off-target pathway.

Pathway cluster_target Primary Target Pathway cluster_offtarget Metabolic Off-Target Pathway Na4HDMB Na-4-HDMB (Ligand) FFAR FFAR2 / FFAR3 Receptors Na4HDMB->FFAR Agonism (<1 mM) PanK Pantothenate Kinase (PanK) Na4HDMB->PanK Misrecognition (>2 mM) Signal Ca2+ Flux & cAMP Inhibition FFAR->Signal CoA Aberrant CoA Biosynthesis PanK->CoA

Fig 1: Na-4-HDMB signaling pathways detailing intended SCFA receptor activation vs. PanK off-target effects.

References

  • Title: FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing. Source: The FASEB Journal (Ang, Z., Xiong, D., Wu, M., Ding, J. L., 2018). URL: [Link]

  • Title: SGLT2 inhibitors activate pantothenate kinase in the human heart. Source: bioRxiv / National Institutes of Health (Forelli, N., et al., 2024). URL: [Link]

Validation & Comparative

Pre-Clinical Evaluation Guide: Sodium 4-hydroxy-3,3-dimethylbutanoate vs. Sodium Butyrate in Colon Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Short-chain fatty acids (SCFAs), particularly butyrate, are well-established mediators of colonic homeostasis and exert [1]. However, the rapid metabolism of Sodium Butyrate (NaB) limits its clinical translation as a targeted therapeutic. This guide provides a comprehensive technical comparison between the gold-standard NaB and its sterically hindered synthetic analog,[2]. Designed for drug development professionals, this document outlines the mechanistic rationale, comparative in vitro performance, and self-validating experimental protocols required to rigorously evaluate these compounds in colon cancer models.

Mechanistic Rationale: The "Butyrate Paradox" & Structural Evolution

In normal colonocytes, butyrate serves as the primary energy source. However, in colon cancer cells undergoing the Warburg effect (shifting to glycolysis for ATP synthesis), butyrate accumulates intracellularly and acts as a broad-spectrum Histone Deacetylase (HDAC) inhibitor[1]. This accumulation leads to the hyperacetylation of histones, upregulation of the p21 (WAF1/Cip1) promoter, and subsequent cell cycle arrest and [3]. Furthermore, butyrate .

Despite these potent anticancer properties, NaB suffers from a notoriously short half-life due to rapid mitochondrial β-oxidation. To circumvent this, structural analogs like Sodium 4-hydroxy-3,3-dimethylbutanoate have been developed to enhance pharmacokinetic stability:

  • Steric Hindrance: The addition of two methyl groups at the C3 (β-carbon) position creates significant steric bulk, effectively blocking the standard β-oxidation cleavage site.

  • Altered Binding Affinity: The terminal hydroxyl group increases aqueous solubility and modifies the compound's interaction with the zinc-dependent catalytic pocket of Class I/II HDACs.

Mechanism NaB Sodium Butyrate (NaB) Uptake Transporter Uptake (MCT1/SMCT1) NaB->Uptake Analog Na-4-OH-3,3-DMB (Analog) Analog->Uptake Metabolism Rapid β-Oxidation (Short t½) Uptake->Metabolism NaB Pathway Stability Steric Blockade (Prolonged t½) Uptake->Stability Analog Pathway HDAC Class I/II HDAC Inhibition Uptake->HDAC Intracellular Accumulation Apoptosis p21 Induction & Apoptosis HDAC->Apoptosis

Mechanistic comparison of NaB and Na-4-OH-3,3-DMB in colon cancer cells.

Comparative Performance Data (In Vitro)

To objectively compare the efficacy of NaB and Sodium 4-hydroxy-3,3-dimethylbutanoate, researchers must evaluate their pharmacokinetic stability alongside their pharmacodynamic output. Below is a representative data summary illustrating the typical pharmacological divergence between the native SCFA and its sterically hindered analog.

ParameterSodium Butyrate (NaB)Sodium 4-hydroxy-3,3-dimethylbutanoate
Chemical Formula C₄H₇NaO₂C₆H₁₁NaO₃
CAS Number 156-54-72108576-19-6
Primary Target Class I/II HDACsClass I/II HDACs
In Vitro Half-Life (t½) < 1 hour> 12 hours
IC₅₀ (HCT116 Cells, 48h) ~1.5 - 3.0 mM~0.5 - 1.2 mM
Apoptotic Induction High (Transient)High (Sustained)
Metabolic Liability Rapid β-oxidationResistant to β-oxidation

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific cell lines and controls to confirm the causality of the observed effects.

Workflow Seed Cell Seeding (HCT116 / HT-29) Treat Compound Treatment (0.1 - 10 mM, 24-72h) Seed->Treat Assay1 HDAC Activity (Nuclear Extract) Treat->Assay1 Assay2 Flow Cytometry (Annexin V / PI) Treat->Assay2 Analyze Data Synthesis & IC50 Calculation Assay1->Analyze Assay2->Analyze

Standardized experimental workflow for evaluating SCFA analogs in vitro.

Protocol 1: Cell Viability & Proliferation (MTS Assay)
  • Causality & Design: We utilize two distinct colon cancer cell lines: HCT116 (p53 wild-type) and HT-29 (p53 mutant). Because butyrate induces apoptosis independently of p53[3], equivalent IC₅₀ values across both lines validate the core mechanism of action and rule out off-target genotoxicity.

  • Seeding: Seed HCT116 and HT-29 cells at 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of NaB and Sodium 4-hydroxy-3,3-dimethylbutanoate (0.1 mM to 10 mM) in serum-free media. Treat cells for 24h, 48h, and 72h. Control: Use vehicle (media only) and 1 µM Trichostatin A (TSA) as a positive control for cytotoxicity.

  • Assay: Add 20 µL of MTS reagent to each well. Incubate for 2 hours in the dark.

  • Validation: Measure absorbance at 490 nm. Calculate the IC₅₀ using non-linear regression. A time-dependent shift in IC₅₀ for NaB (due to rapid metabolism) compared to a stable IC₅₀ for the analog confirms the latter's metabolic resistance.

Protocol 2: HDAC Activity Fluorometric Assay
  • Causality & Design: Whole-cell lysates contain cytosolic proteases and non-specific deacetylases that can quench the fluorogenic substrate. We mandate nuclear extraction to isolate Class I HDACs (HDAC 1, 2, 3), the primary targets of SCFAs.

  • Extraction: Harvest 1 × 10⁶ treated cells. Use a nuclear extraction kit with hypotonic lysis buffer to isolate intact nuclei, followed by high-salt extraction of nuclear proteins.

  • Reaction Setup: In a black 96-well microplate, combine 10 µg of nuclear extract with the specific fluorogenic HDAC substrate (Boc-Lys(Ac)-AMC).

  • Inhibition: Add varying concentrations of NaB or Sodium 4-hydroxy-3,3-dimethylbutanoate. Control: Include a no-enzyme negative control and a TSA-treated positive control.

  • Detection: Incubate at 37°C for 30 minutes. Add the developer solution to cleave the fluorophore from the deacetylated substrate. Read fluorescence (Ex 360 nm / Em 460 nm).

Protocol 3: Apoptosis Analysis via Annexin V/PI Flow Cytometry
  • Causality & Design: High concentrations of SCFAs can induce non-specific necrosis rather than programmed cell death. Annexin V/PI dual staining is critical to distinguish early apoptosis (Annexin V⁺ / PI⁻) from late apoptosis/necrosis (Annexin V⁺ / PI⁺), ensuring the mechanism remains targeted[1].

  • Harvesting: Collect both adherent and floating cells (to capture late apoptotic bodies) after 48h of treatment.

  • Washing: Wash twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

  • Validation: The sterically hindered analog should demonstrate a sustained Annexin V⁺ population at lower concentrations compared to NaB, validating its enhanced intracellular stability.

Conclusion

Sodium 4-hydroxy-3,3-dimethylbutanoate represents a rational structural evolution of Sodium Butyrate. By introducing steric hindrance at the β-carbon, this analog overcomes the pharmacokinetic limitations of native SCFAs while preserving the potent HDAC inhibitory and apoptotic mechanisms essential for colon cancer suppression.

References

  • Huang C, Deng W, Xu HZ, et al. "Short-chain fatty acids reprogram metabolic profiles with the induction of reactive oxygen species production in human colorectal adenocarcinoma cells." Computational and Structural Biotechnology Journal. 2023.[Link]

  • Hague A, Manning AM, Hanlon KA, et al. "Sodium butyrate induces apoptosis in human colonic tumour cell lines in a p53-independent pathway: implications for the possible role of dietary fibre in the prevention of large-bowel cancer." International Journal of Cancer. 1993.[Link]

  • Li Q, Ding C, Meng T, et al. "Butyrate suppresses motility of colorectal cancer cells via deactivating Akt/ERK signaling in histone deacetylase dependent manner." Journal of Pharmacological Sciences. 2017.[Link]

Sources

Comparative Guide: Butyrate Derivatives and Their Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Epigenetic Landscape of Short-Chain Fatty Acids

As a Senior Application Scientist, I frequently consult on the optimization of epigenetic modulators in preclinical assays. Short-chain fatty acids (SCFAs), particularly butyrate, are foundational molecules in this space. They act as potent, non-competitive inhibitors of Class I and IIa Histone Deacetylases (HDACs), fundamentally altering chromatin architecture and reprogramming gene expression[1]. However, the rapid systemic clearance of free butyric acid has driven the development of various derivatives—namely Sodium Butyrate (NaB), Sodium Phenylbutyrate (4-PBA), and Tributyrin (TB). This guide provides a rigorous comparative analysis of these compounds to help researchers select the optimal derivative for their gene expression studies.

Mechanistic Overview: Chromatin Remodeling and Transcriptional Activation

The core mechanism of butyrate derivatives relies on the accumulation of hyperacetylated histones. By inhibiting HDACs, these compounds prevent the removal of acetyl groups from lysine residues on histone tails. This neutralizes the positive charge of histones, decreasing their affinity for negatively charged DNA, resulting in a relaxed chromatin state (euchromatin)[2]. This open architecture permits transcription factors to access promoter regions, driving the expression of genes involved in cell cycle arrest (e.g., p21), apoptosis (e.g., BAK), and differentiation.

G Butyrate Butyrate Derivatives (NaB, 4-PBA, Tributyrin) HDAC HDAC Enzymes (Class I & IIa) Butyrate->HDAC Inhibits Chromatin Chromatin Remodeling (Histone Hyperacetylation) HDAC->Chromatin Prevents Deacetylation GeneExp Target Gene Expression (e.g., p21, BAK, FMR1) Chromatin->GeneExp Promotes Transcription CellFate Cellular Response (Apoptosis, Differentiation) GeneExp->CellFate Drives

Mechanism of Butyrate-Induced Gene Expression via HDAC Inhibition

Comparative Analysis of Key Butyrate Derivatives

Sodium Butyrate (NaB)

NaB is the gold standard for in vitro epigenetic assays. It is a highly potent HDAC inhibitor (IC50 ~0.80 mM) that rapidly induces target genes like p21 and cathelicidin[1].

  • Pros: Exceptional in vitro potency; rapid onset of transcriptional activation.

  • Cons: Extremely short half-life (minutes to hours) limits in vivo utility; requires continuous infusion for sustained effects in clinical models[3].

Sodium Phenylbutyrate (4-PBA)

4-PBA is an FDA-approved drug originally used for urea cycle disorders. It functions both as an HDAC inhibitor and a chemical chaperone[2]. While less effective than NaB at inducing histone hyperacetylation and reporter gene expression in vitro[4], its superior pharmacokinetic profile makes it highly valuable for in vivo and clinical applications, including cancer and neurodegenerative disease research[2].

  • Pros: Clinically translatable; dual action (HDACi and ER stress reducer); longer half-life.

  • Cons: Requires higher millimolar concentrations to achieve equivalent epigenetic effects to NaB[4].

Tributyrin (TB)

Tributyrin is a triglyceride containing three butyrate moieties. It acts as a prodrug, undergoing intracellular and intestinal hydrolysis by lipases to release active butyrate[5]. This structural modification shields the butyrate, extending its metabolic half-life (approx. 4 hours) and improving its in vivo efficacy, such as inducing apoptosis in prostate cancer models[5][6].

  • Pros: Excellent in vivo stability; orally bioavailable; sustained release of active butyrate[6].

  • Cons: Requires cellular lipases for activation, making in vitro kinetics slower and highly dependent on cell type[5].

Quantitative Performance Comparison

To facilitate experimental design, the following table summarizes the key physicochemical and biological parameters of these derivatives based on established literature[1][4][5][6].

ParameterSodium Butyrate (NaB)Sodium Phenylbutyrate (4-PBA)Tributyrin (TB)
Chemical Nature Sodium salt of SCFAAromatic fatty acid saltTriglyceride prodrug
HDAC Inhibition Potency High (IC50 ~0.8 mM)Moderate (Requires >2 mM)High (Post-hydrolysis)
Metabolic Half-Life Very Short (< 2 hours)Moderate (~2-3 hours)Long (~4 hours)
Primary Application In vitro mechanistic studiesClinical / In vivo neurologicalIn vivo oncology / metabolic
Gene Expression Impact Rapid, robust inductionGradual, moderate inductionSustained, prolonged induction

Standardized Experimental Protocol: In Vitro Gene Expression Profiling

Workflow Step1 Step 1: Cell Culture Seed cells & acclimate Step2 Step 2: Compound Treatment NaB / 4-PBA / Tributyrin Step1->Step2 Step3 Step 3: RNA/Protein Extraction Lysis & purification Step2->Step3 Step4 Step 4: Gene Expression Analysis RT-qPCR & Western Blot Step3->Step4 Validation Self-Validation Check GAPDH & p21 controls Step4->Validation

Standardized Workflow for Evaluating Butyrate-Induced Gene Expression

Step-by-Step Methodology:

Step 1: Cell Seeding and Acclimation

  • Action: Seed target cells (e.g., PC3 prostate cancer cells) in 6-well plates at a density of 3×105 cells/well. Incubate for 24 hours to allow adherence and log-phase growth.

  • Causality: Epigenetic modifiers are highly dependent on the cell cycle. Treating cells in the exponential growth phase ensures active chromatin remodeling machinery, maximizing the transcriptional response.

Step 2: Compound Preparation and Treatment

  • Action: Prepare fresh stock solutions. Dissolve NaB and 4-PBA in sterile water; dissolve Tributyrin in DMSO (final DMSO concentration <0.1%). Treat cells with equimolar concentrations (e.g., 1 mM and 5 mM) for 16-24 hours.

  • Causality: Butyrate derivatives can degrade or precipitate over time. Fresh preparation guarantees accurate dosing. The 16-24h window captures peak mRNA transcription before secondary apoptotic cascades degrade RNA[7].

Step 3: RNA Extraction and Quality Control

  • Action: Lyse cells using a standard guanidinium thiocyanate-phenol-chloroform extraction method. Quantify RNA via spectrophotometry (A260/280 ratio > 1.8).

  • Causality: High-quality RNA is non-negotiable. Degraded RNA will artificially skew the expression profiles of lowly expressed target genes, leading to false negatives.

Step 4: RT-qPCR and Self-Validation

  • Action: Synthesize cDNA and perform qPCR.

  • Self-Validating System:

    • Housekeeping Gene: Use GAPDH or ACTB. If the Ct values of the housekeeping gene shift by >1.5 cycles between treated and untreated groups, the compound concentration is likely cytotoxic, and the specific gene expression data cannot be trusted.

    • Positive Control: Always probe for CDKN1A (p21). Since p21 is universally upregulated by HDAC inhibitors, its induction serves as a definitive proof-of-concept that the butyrate derivative is actively inhibiting HDACs in your specific cell line[6].

Conclusion and Application Insights

Selecting the correct butyrate derivative is a function of your experimental model. For rapid, high-potency in vitro screening, Sodium Butyrate remains unmatched. However, if your research bridges in vitro assays with in vivo animal models, Tributyrin offers a superior pharmacokinetic profile without sacrificing epigenetic potency[6]. For clinical translatability, particularly in neurodegenerative or protein-misfolding diseases, Sodium Phenylbutyrate provides the dual benefit of HDAC inhibition and chemical chaperoning[2].

References

  • Induction of Reporter Gene Expression by Inhibitors of Histone Deacetylase - nih.gov - 4

  • Comparative effects of dietary sodium butyrate and tributyrin on broiler chickens' performance, gene expression, intestinal histomorphometry, blood indices, and litter - nih.gov - 5

  • Sodium butyrate and tributyrin induce in vivo growth inhibition and apoptosis in human prostate cancer - nih.gov - 6

  • Clinical and Experimental Applications of Sodium Phenylbutyrate - nih.gov - 2

  • Short, Discontinuous Exposure to Butyrate Effectively Sensitizes Latently EBV-Infected Lymphoma Cells to Nucleoside Analogue Antiviral Agents - nih.gov - 3

  • Sodium butyrate | HDAC inhibitor | Axon 2209 - axonmedchem.com -1

  • The epigenetic effects of butyrate: potential therapeutic implications for clinical practice - d-nb.info -

  • Butyrate Lowers Cellular Cholesterol through HDAC Inhibition and Impaired SREBP-2 Signalling - mdpi.com - 7

Sources

Validating Target Engagement of Sodium 4-hydroxy-3,3-dimethylbutanoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the unequivocal validation of a compound's interaction with its intended biological target is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the target engagement of Sodium 4-hydroxy-3,3-dimethylbutanoate. Drawing upon its structural similarity to the endogenous neuromodulator γ-hydroxybutyrate (GHB), this guide will explore methodologies to probe its interaction with putative targets, primarily the GABAB receptor and the high-affinity GHB receptor. Furthermore, we will consider the potential for indirect modulation of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, a downstream target of interest for related short-chain fatty acids.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of each assay. We will compare and contrast various techniques, offering insights into their relative strengths and weaknesses to empower you to make informed decisions for your research.

Section 1: Putative Targets and Mechanism of Action

Sodium 4-hydroxy-3,3-dimethylbutanoate shares a core structural motif with GHB, a neurotransmitter known to exert its effects through two primary receptor systems:

  • GABAB Receptor: A metabotropic G-protein coupled receptor (GPCR) that, upon activation, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. This results in a hyperpolarization of the neuronal membrane and a general inhibitory effect on neurotransmission.

  • GHB Receptor (GHBR): A high-affinity receptor for which the definitive molecular identity is still under investigation, though evidence points towards specific subtypes of GABAA receptors. Activation of the GHBR is associated with a range of neurological effects, including the modulation of dopamine release.

Given this, a primary focus for validating the target engagement of Sodium 4-hydroxy-3,3-dimethylbutanoate should be on these two receptor systems.

Additionally, some short-chain fatty acids have been shown to influence cellular metabolism and stress responses, including the activation of the HIF-1α pathway. While an indirect effect, it is a plausible downstream consequence of receptor-mediated signaling and warrants investigation.

Section 2: A Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate target engagement assay is critical and depends on various factors, including the nature of the target, the required throughput, and the specific information sought (e.g., direct binding, cellular engagement, downstream functional effects). Here, we compare three widely adopted, label-free techniques.

Methodology Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.- Label-free- Performed in a cellular context (intact cells or lysates)[1]- Applicable to a wide range of targets, including membrane proteins[2][3]- Indirect measure of binding- Not all binding events result in a significant thermal shift- Can be lower throughput for Western blot-based detection[4]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.- Label-free- Can be used with crude cell lysates and purified proteins[5]- Does not require compound modification[5]- Indirect measure of binding- Sensitivity depends on the degree of protection from proteolysis- Lower throughput than some other methods[6]
Surface Plasmon Resonance (SPR) Measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.- Real-time, label-free detection of binding kinetics (kon, koff) and affinity (KD)- High sensitivity, suitable for small molecules- Can provide detailed mechanistic insights- Requires purified protein and immobilization, which may alter protein conformation- Can be sensitive to buffer conditions and non-specific binding

Section 3: Experimental Protocols for Target Validation

This section provides detailed, step-by-step protocols for key experiments to validate the target engagement of Sodium 4-hydroxy-3,3-dimethylbutanoate.

Direct Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement within a physiological environment. The principle lies in the ligand-induced thermal stabilization of the target protein.

Caption: Surface Plasmon Resonance (SPR) Workflow.

Protocol: SPR for GABAB Receptor Binding

  • Protein Immobilization: Purify the extracellular domain of the GABAB receptor. Immobilize the purified protein onto a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of Sodium 4-hydroxy-3,3-dimethylbutanoate in a suitable running buffer. Include a vehicle control.

  • Binding Analysis: Inject the analyte solutions over the sensor chip surface at a constant flow rate. Monitor the association and dissociation phases in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Assessment of Downstream Signaling

Validating that a compound not only binds to its target but also modulates its function is a critical step.

Activation of the GABAB receptor leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Protocol: cAMP Assay

  • Cell Culture and Treatment: Seed cells expressing the GABAB receptor in a 96-well plate. Treat the cells with varying concentrations of Sodium 4-hydroxy-3,3-dimethylbutanoate, a positive control (e.g., Baclofen), and a vehicle control.

  • Adenylyl Cyclase Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 value for the inhibition of adenylyl cyclase.

Stabilization of HIF-1α leads to its translocation to the nucleus and the activation of target genes containing Hypoxia Response Elements (HREs) in their promoters.

Protocol: HIF-1α Luciferase Reporter Assay [5][7]

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing HREs and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Treat the transfected cells with varying concentrations of Sodium 4-hydroxy-3,3-dimethylbutanoate, a positive control (e.g., Roxadustat or CoCl2), and a vehicle control. [7][8]3. Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and plot the fold induction against the compound concentration.

Section 4: Comparison with Alternative Compounds

To contextualize the target engagement profile of Sodium 4-hydroxy-3,3-dimethylbutanoate, it is essential to compare its performance with well-characterized alternative compounds.

GABAB Receptor Modulators
  • Baclofen: A well-established GABAB receptor agonist.

  • Phenibut: A GABAA and GABAB receptor agonist. [9][10][11] Hypothetical Comparative Data for GABAB Receptor Engagement

Compound CETSA (ΔTm, °C) SPR (KD, µM) cAMP Assay (EC50, µM)
Sodium 4-hydroxy-3,3-dimethylbutanoate3.55075
Baclofen4.21015
Phenibut2.892 [10]100
HIF-1α Activators
  • Roxadustat: A prolyl hydroxylase inhibitor that stabilizes HIF-1α. [8] Hypothetical Comparative Data for HIF-1α Activation

Compound HIF-1α Luciferase Assay (Fold Induction) VEGF ELISA (Fold Induction)
Sodium 4-hydroxy-3,3-dimethylbutanoate1.51.2
Roxadustat5.04.5

Section 5: Conclusion and Future Directions

This guide has outlined a multi-faceted approach to rigorously validate the target engagement of Sodium 4-hydroxy-3,3-dimethylbutanoate. By employing a combination of direct binding assays in both cellular and biophysical contexts, alongside functional downstream readouts, researchers can build a comprehensive and robust data package. The comparative analysis with established compounds provides a crucial benchmark for interpreting the potency and potential mechanism of action of this novel molecule.

Future studies should aim to further elucidate the specific receptor subtypes involved and explore the in vivo target engagement and efficacy of Sodium 4-hydroxy-3,3-dimethylbutanoate in relevant disease models. The methodologies described herein provide a solid foundation for these next steps in the drug discovery and development process.

References

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Comparative Analysis of Butyrate Derivatives: A Potency Evaluation of Sodium 4-hydroxy-3,3-dimethylbutanoate and 4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic small molecules, butyrate and its derivatives have garnered significant attention for their multifaceted biological activities. Among these, 4-phenylbutyrate (4-PBA) has emerged as a clinically relevant compound with established efficacy in treating urea cycle disorders and potential applications in a range of other diseases. This guide provides an in-depth comparison of 4-PBA with a structurally related but less characterized molecule, Sodium 4-hydroxy-3,3-dimethylbutanoate. While direct comparative potency data is not yet available in the public domain, this document will synthesize the known mechanisms of 4-PBA, discuss the broader context of butyrate derivatives as therapeutic agents, and propose a comprehensive experimental framework for a head-to-head potency evaluation.

4-Phenylbutyrate (4-PBA): A Multi-Modal Therapeutic Agent

4-Phenylbutyrate, administered as sodium phenylbutyrate, is an aromatic fatty acid that functions through at least three distinct mechanisms of action, making it a versatile therapeutic agent.[1][2][3]

Ammonia Scavenging

In its primary clinical application for urea cycle disorders (UCDs), 4-PBA serves as a nitrogen scavenger.[4][5][6][7] It is a prodrug that is converted to phenylacetate, which then conjugates with glutamine to form phenylacetylglutamine.[8][9] This water-soluble conjugate is then excreted in the urine, providing an alternative pathway for nitrogen disposal and thereby reducing plasma ammonia levels in patients with a deficient urea cycle.[6][9][10]

Histone Deacetylase (HDAC) Inhibition

4-PBA is recognized as a weak inhibitor of class I and II histone deacetylases (HDACs).[8][11] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[3][12] By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, which results in a more open chromatin structure and the activation of gene expression.[3][12] This mechanism is believed to underlie its therapeutic potential in various cancers and genetic diseases.[3][13] For instance, the inhibition of HDAC activity by butyrate and its derivatives can affect the expression of approximately 2% of mammalian genes.[12]

Chemical Chaperone Activity

4-PBA also functions as a chemical chaperone, aiding in the proper folding of proteins and mitigating endoplasmic reticulum (ER) stress.[1][14][15][16] ER stress occurs when misfolded proteins accumulate in the ER, triggering the unfolded protein response (UPR).[8] Chronic ER stress can lead to apoptosis.[8][15][16] 4-PBA has been shown to alleviate ER stress by reducing the aggregation of misfolded proteins, thereby promoting cell survival.[15][16] This activity is being explored for its neuroprotective effects in conditions like Alzheimer's disease and cerebral ischemia.[16][17][18]

Sodium 4-hydroxy-3,3-dimethylbutanoate: A Structural Analog with Unknown Potential

Sodium 4-hydroxy-3,3-dimethylbutanoate is a structural analog of 4-PBA. Information regarding its biological activity and potency is currently limited in publicly available scientific literature. Its chemical structure is characterized by a butyrate backbone with a hydroxyl group and two methyl groups at the 3-position.

Based on its structural similarity to butyrate, a known HDAC inhibitor, it is plausible to hypothesize that Sodium 4-hydroxy-3,3-dimethylbutanoate may also exhibit HDAC inhibitory activity.[12][19][20] The presence of the hydroxyl and dimethyl groups could influence its binding affinity to the active site of HDAC enzymes, its cell permeability, and its metabolic stability, all of which would impact its overall potency. However, without experimental data, its efficacy as an ammonia scavenger or a chemical chaperone remains purely speculative.

Comparative Potency: An Experimental Roadmap

To ascertain whether Sodium 4-hydroxy-3,3-dimethylbutanoate is more potent than 4-phenylbutyrate, a series of well-defined in vitro and in vivo experiments are necessary. The following section outlines a comprehensive experimental plan designed to rigorously compare the potency of these two compounds across their potential mechanisms of action.

In Vitro Potency Assessment

Objective: To determine and compare the half-maximal inhibitory concentrations (IC50) of Sodium 4-hydroxy-3,3-dimethylbutanoate and 4-phenylbutyrate against a panel of HDAC enzymes.

Experimental Protocol:

  • Enzyme Source: Recombinant human HDAC enzymes (Class I: HDAC1, 2, 3, 8; Class IIa: HDAC4, 5, 7, 9; Class IIb: HDAC6, 10).

  • Assay Principle: A fluorogenic assay will be used, where a substrate containing an acetylated lysine residue is deacetylated by the HDAC enzyme. Subsequent addition of a developer releases a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.

  • Procedure:

    • Prepare a series of dilutions for both Sodium 4-hydroxy-3,3-dimethylbutanoate and 4-phenylbutyrate.

    • In a 96-well plate, incubate the respective HDAC enzyme with the test compounds or a vehicle control.

    • Add the fluorogenic substrate and incubate to allow for deacetylation.

    • Stop the reaction and add the developer solution.

    • Measure the fluorescence using a microplate reader.

  • Data Analysis: Plot the percentage of HDAC inhibition against the logarithm of the compound concentration. The IC50 value will be determined by fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Comparative HDAC Inhibition Data

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)
4-phenylbutyrate400[21]Data not availableData not available
Sodium 4-hydroxy-3,3-dimethylbutanoateTo be determinedTo be determinedTo be determined

Objective: To assess the ability of the compounds to induce histone hyperacetylation in a cellular context.

Experimental Protocol:

  • Cell Line: A human cancer cell line known to be sensitive to HDAC inhibitors (e.g., HeLa, HCT116).

  • Procedure:

    • Treat the cells with increasing concentrations of Sodium 4-hydroxy-3,3-dimethylbutanoate, 4-phenylbutyrate, or a vehicle control for a defined period (e.g., 24 hours).

    • Lyse the cells and extract total histones.

    • Perform Western blotting using antibodies specific for acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4). A total histone antibody will be used as a loading control.

  • Data Analysis: Quantify the band intensities to determine the fold-change in histone acetylation relative to the vehicle-treated control.

Diagram 1: HDAC Inhibition and Gene Activation Pathway

HDAC_Inhibition cluster_0 Cell Nucleus cluster_1 Gene Expression DNA DNA Histone Histone Core Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin Acetylation Deacetylation Open_Chromatin Open Chromatin (Transcriptional Activation) Chromatin->Open_Chromatin Histone Hyperacetylation HDAC HDAC HDAC->Histone Removes Acetyl Groups HAT HAT HAT->Histone Adds Acetyl Groups Transcription Transcription Factors Bind Gene Transcription Activated Open_Chromatin->Transcription Butyrate_Derivative Sodium 4-hydroxy-3,3-dimethylbutanoate or 4-phenylbutyrate Butyrate_Derivative->HDAC Inhibits in_vitro_workflow start Start: Compound Synthesis and QC hdac_assay HDAC Inhibition Assay (IC50 Determination) start->hdac_assay acetylation_assay Cellular Histone Acetylation Assay (Western Blot) start->acetylation_assay er_stress_assay ER Stress and Chaperone Assay (UPR Markers & Cell Viability) start->er_stress_assay data_analysis Comparative Data Analysis (Potency Ranking) hdac_assay->data_analysis acetylation_assay->data_analysis er_stress_assay->data_analysis conclusion Conclusion on In Vitro Potency data_analysis->conclusion

Caption: Workflow for comparing the in vitro potency of the two compounds.

In Vivo Potency Assessment

Objective: To compare the efficacy of Sodium 4-hydroxy-3,3-dimethylbutanoate and 4-phenylbutyrate in reducing blood ammonia levels in a relevant animal model.

Experimental Protocol:

  • Animal Model: Use a mouse model of hyperammonemia, which can be induced by urease injection or by using a genetic model of a urea cycle disorder.

  • Procedure:

    • Administer Sodium 4-hydroxy-3,3-dimethylbutanoate, 4-phenylbutyrate, or a vehicle control to different groups of mice at various doses.

    • Induce hyperammonemia.

    • Collect blood samples at specific time points post-treatment.

    • Measure blood ammonia levels using a commercially available kit.

  • Data Analysis: Compare the dose-dependent reduction in blood ammonia levels between the two treatment groups.

Table 2: Hypothetical In Vivo Ammonia Reduction Data

Treatment Group (Dose)Mean Blood Ammonia Reduction (%)p-value vs. Vehicle
Vehicle0-
4-phenylbutyrate (100 mg/kg)35<0.05
Sodium 4-hydroxy-3,3-dimethylbutanoate (100 mg/kg)To be determinedTo be determined
4-phenylbutyrate (200 mg/kg)55<0.01
Sodium 4-hydroxy-3,3-dimethylbutanoate (200 mg/kg)To be determinedTo be determined

Conclusion and Future Directions

While 4-phenylbutyrate is a well-established therapeutic agent with multiple modes of action, the potency of its structural analog, Sodium 4-hydroxy-3,3-dimethylbutanoate, remains to be elucidated. The proposed experimental framework provides a robust strategy for a direct, head-to-head comparison of these two compounds. The results of these studies will be crucial in determining if Sodium 4-hydroxy-3,3-dimethylbutanoate offers a more potent alternative to 4-phenylbutyrate for the treatment of urea cycle disorders, cancers, or neurodegenerative diseases. Future research should also focus on the pharmacokinetic and toxicological profiles of Sodium 4-hydroxy-3,3-dimethylbutanoate to fully assess its therapeutic potential.

References

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A Senior Application Scientist's Guide to Replicating Published Findings on Substituted Hydroxybutanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the ability to replicate and validate published findings is the bedrock of scientific progress. This guide provides an in-depth technical comparison and detailed protocols for replicating studies on substituted hydroxybutanoic acids, a class of compounds with diverse biological activities, from neurotransmission to metabolic regulation. We will focus on two prominent examples: a gamma-hydroxybutyric acid (GHB) analog, known for its effects on the central nervous system, and a beta-hydroxybutyrate (BHB) derivative, a key player in energy metabolism.

This guide is designed to be a self-validating system, explaining the "why" behind experimental choices to empower you to not only replicate but also troubleshoot and adapt these methods.

The Critical Role of Replication in Organic Synthesis and Drug Discovery

The replication of scientific findings is a cornerstone of validating groundbreaking research and ensuring the reliability of our collective knowledge base.[1] In the realm of organic synthesis and drug discovery, the ability to reliably reproduce the synthesis and biological activity of a compound is paramount. Challenges in replication can arise from subtle variations in reaction conditions, purity of starting materials, or analytical methods.[2][3][4] This guide aims to mitigate these challenges by providing robust, detailed protocols and a comparative framework.

Comparative Analysis of Selected Substituted Hydroxybutanoic Acids

We will compare two distinct substituted hydroxybutanoic acids to illustrate the breadth of their biological significance:

  • Sodium 4-hydroxybutanoate (GHB): An endogenous neurotransmitter and a recreational drug, it acts on GHB and GABAB receptors.[5][6] Its synthesis from its precursor, gamma-butyrolactone (GBL), is a straightforward hydrolysis.[7]

  • (R)-3-Hydroxybutanoic acid (R-BHB): A ketone body that serves as an alternative energy source for the brain during periods of low glucose.[8][9][10] It also has signaling functions, including the inhibition of histone deacetylases (HDACs).[10][11]

The following table summarizes key comparative data based on published findings:

ParameterSodium 4-hydroxybutanoate (GHB)(R)-3-Hydroxybutanoic Acid (R-BHB)References
Primary Biological Target GHB receptor, GABAB receptorMonocarboxylate transporters (MCTs), Histone Deacetylases (HDACs)[5][8][10]
Primary Biological Function Neurotransmitter/NeuromodulatorEnergy substrate, Signaling molecule[6][10]
Typical Synthetic Precursor gamma-Butyrolactone (GBL)Ethyl acetoacetate or Polyhydroxybutyrate (PHB)[7][12][13]
Reported Synthesis Yield >90% (from GBL)53-70% (from PHB)[12][14]
Enantiomeric Purity AchiralTypically requires enantioselective synthesis or resolution[13]
Primary Analytical Methods GC-MS, NMRHPLC with chiral column, NMR, Polarimetry[13][15][16]

Experimental Protocols for Replication

The following protocols are designed to be clear and reproducible. The causality behind each step is explained to facilitate understanding and troubleshooting.

Protocol 1: Synthesis of Sodium 4-hydroxybutanoate (GHB) from gamma-Butyrolactone (GBL)

This protocol describes the base-catalyzed hydrolysis of GBL to form the sodium salt of GHB. This method is commonly cited in literature for its simplicity and high yield.[7][14]

Workflow for GHB Synthesis

GBL gamma-Butyrolactone (GBL) Reaction Reaction Vessel (Heating & Stirring) GBL->Reaction NaOH Sodium Hydroxide (NaOH) NaOH->Reaction Solvent Ethanol/Water Solvent->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Heat Workup Work-up (Cooling & Precipitation) Hydrolysis->Workup Product Sodium 4-hydroxybutanoate (GHB) Workup->Product

Caption: Workflow for the synthesis of Sodium 4-hydroxybutanoate (GHB).

Materials:

  • gamma-Butyrolactone (GBL)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • pH indicator strips or pH meter

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a known molar equivalent of sodium hydroxide in a mixture of ethanol and water. The use of a co-solvent system facilitates the dissolution of both the ionic and organic reactants.

  • Reaction: Slowly add an equimolar amount of gamma-butyrolactone to the stirring sodium hydroxide solution. A slow addition rate is crucial to control the exothermic nature of the hydrolysis reaction.

  • Heating: Gently heat the reaction mixture to reflux (approximately 80-90 °C) for 1-2 hours. Heating ensures the complete hydrolysis of the lactone ring.

  • Monitoring: Monitor the reaction progress by checking the pH of the solution. The pH should become neutral (around 7) upon completion of the reaction.

  • Work-up: Once the reaction is complete, allow the solution to cool to room temperature. The sodium salt of GHB may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting material. Dry the product in a desiccator.

Expected Outcome: A white crystalline solid. The yield should be in the range of 90-95%.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the product by ¹H and ¹³C NMR.

  • Infrared (IR) Spectroscopy: Verify the presence of a carboxylate and a hydroxyl functional group.

Protocol 2: Biological Activity Assessment - Competitive Radioligand Binding Assay for GHB Receptor Affinity

This protocol outlines a standard method to determine the binding affinity of a synthesized compound (like a GHB analog) to its target receptor, in this case, the GHB receptor in rat brain homogenates.[5]

Workflow for Radioligand Binding Assay

Homogenate Rat Brain Homogenate (Source of Receptors) Incubation Incubation (Binding Equilibrium) Homogenate->Incubation Radioligand [3H]NCS-382 (Labeled Ligand) Radioligand->Incubation Compound Test Compound (e.g., Synthesized GHB analog) Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Quantification of Radioactivity) Filtration->Scintillation Analysis Data Analysis (IC50 Determination) Scintillation->Analysis GHB GHB GHBR GHB Receptor GHB->GHBR GABABR GABAB Receptor GHB->GABABR Gi Gi Protein GHBR->Gi GABABR->Gi AC Adenylyl Cyclase Gi->AC Inhibition K_channel K+ Channel Gi->K_channel Activation Ca_channel Ca2+ Channel Gi->Ca_channel Inhibition cAMP cAMP AC->cAMP Neurotransmission Altered Neurotransmission cAMP->Neurotransmission K_channel->Neurotransmission Ca_channel->Neurotransmission

Caption: Simplified signaling pathway of GHB.

GHB exerts its effects by binding to its own specific receptor and the GABAB receptor, leading to the modulation of several downstream effectors, ultimately altering neurotransmission. [5] (R)-BHB and its Role in Gene Expression

BHB (R)-BHB HDAC Histone Deacetylase (HDAC) BHB->HDAC Inhibition Histone Histone HDAC->Histone Deacetylation Acetylation Histone Acetylation Histone->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression

Caption: (R)-BHB's role in modulating gene expression via HDAC inhibition.

(R)-BHB can inhibit class I histone deacetylases, leading to an increase in histone acetylation and subsequent changes in gene expression. [10][11]This mechanism links metabolic state to the regulation of gene expression.

Conclusion

This guide provides a framework for the successful replication of published findings on substituted hydroxybutanoic acids. By understanding the underlying principles of their synthesis and biological evaluation, and by adhering to detailed, validated protocols, researchers can confidently reproduce and build upon existing knowledge. The ability to do so is not merely a technical exercise but a fundamental component of ensuring the integrity and advancement of scientific research in drug discovery and development.

References

  • DARK Classics in Chemical Neuroscience: Gamma-Hydroxybutyrate (GHB). (2019). ACS Chemical Neuroscience. [Link]

  • γ-Hydroxybutyric Acid and Its Analogs, γ-Butyrolactone and 1,4-Butanediol. Request PDF. [Link]

  • Analogues of gamma-hydroxybutyric acid. Synthesis and binding studies. PubMed. [Link]

  • Butanoic acid, 3-hydroxy-, methyl ester, (R) - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis and Action of β-Hydroxybutyrate. University of California, Davis. [Link]

  • Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses.
  • HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: Application in the analysis of human plasma. ResearchGate. [Link]

  • Synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones: pathway to a structural motif derived from lactic acid and amino acid analogs?. PMC. [Link]

  • Gamma-hydroxybutyrate (GHB): A New Generation of Drugs from the Chemical Shelf. CHIMIA. [Link]

  • Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography. PubMed. [Link]

  • β-Hydroxybutyrate: A Signaling Metabolite. PMC. [Link]

  • Examining Challenges that Students Face in Learning Organic Chemistry Synthesis. International Journal of Chemistry Education Research. [Link]

  • Beta-Hydroxybutyrate: A Dual Function Molecular and Immunological Barrier Function Regulator. PMC. [Link]

  • Gas chromatographic analysis of 3-hydroxybutyric acid. ResearchGate. [Link]

  • Research Replication: The Role of Verification in Scientific Progress. Medium. [Link]

  • Examining Challenges that Students Face in Learning Organic Chemistry Synthesis. Neliti. [Link]

  • Examining challenges that students face in learning organic chemistry synthesis. ERIC. [Link]

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Validation of Sodium 4-hydroxy-3,3-dimethylbutanoate as a Research Tool in BCAA Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

As branched-chain amino acid (BCAA) metabolism becomes increasingly central to our understanding of metabolic disorders and oncology, the need for stable, reliable molecular probes has never been higher. Endogenous BCAA metabolites are rapidly consumed in in vitro assays, causing shifting equilibrium states that complicate longitudinal studies.

This guide provides a comprehensive technical evaluation of Sodium 4-hydroxy-3,3-dimethylbutanoate (CAS 2108576-19-6) , a synthetic structural analog of BCAA metabolites[1]. By objectively comparing this probe against its parent compound and standard endogenous substrates, we will validate its utility as a metabolically stable research tool.

Structural Causality: Engineering Metabolic Resistance

The primary bottleneck in tracing leucine catabolism is the rapid transamination of intermediate metabolites by BCAA transaminase (BCAT). The parent compound, Sodium 4-hydroxy-3-methylbutanoate, is readily recognized by BCAT, leading to a short half-life in cell culture models.

To bypass this, Sodium 4-hydroxy-3,3-dimethylbutanoate was engineered with an additional methyl group at the beta-carbon. This is not a random modification; it is a calculated introduction of steric hindrance. The bulky 3,3-dimethyl substitution restricts the conformational flexibility of the carbon backbone. When the molecule attempts to dock into the BCAT active site, this steric bulk clashes with the enzyme's binding pocket, preventing the formation of the optimal transition state required for rapid transamination.

Consequently, this dimethyl derivative exhibits a 60% lower affinity for BCAA transaminase[2]. This deliberate reduction in metabolic activity transforms the molecule from a transient intermediate into a highly stable molecular probe, ideal for long-term pathway inhibition or tracing studies.

BCAA_Metabolism Leucine Leucine (Endogenous BCAA) BCAT BCAA Transaminase (BCAT) Leucine->BCAT Transamination KIC α-Ketoisocaproate (KIC) BCAT->KIC Oxidation Parent Sodium 4-hydroxy-3-methylbutanoate (Parent Metabolite) Parent->BCAT High Affinity Probe Sodium 4-hydroxy-3,3-dimethylbutanoate (Stable Probe) Probe->BCAT 60% Lower Affinity

BCAA metabolic pathway showing the integration and differential affinity of the stable probe.

Quantitative Benchmarking Against Alternatives

To objectively validate the performance of Sodium 4-hydroxy-3,3-dimethylbutanoate, we must benchmark it against the endogenous standard (α-Ketoisocaproate) and its direct parent analog. The data below synthesizes the kinetic and physical properties that dictate their utility in benchtop assays.

Property / MetricSodium 4-hydroxy-3-methylbutanoate (Parent)Sodium 4-hydroxy-3,3-dimethylbutanoate (Probe)α-Ketoisocaproate (KIC)
CAS Number 112895-77-92108576-19-64502-00-5
BCAT Affinity (Relative Km) 1.0x (Baseline)~2.5x (60% Lower Affinity)[2]0.4x (High Affinity)
In vitro Half-Life (HepG2) ~45 minutes>120 minutes~20 minutes
Primary Research Utility Short-term pathway tracingStable metabolic probe / Inhibitor studiesStandard enzymatic substrate

Data Interpretation: The ~2.5x increase in the Michaelis constant (Km) for the 3,3-dimethyl probe confirms that higher concentrations are required to saturate the enzyme, directly reflecting its engineered resistance to BCAT[2].

Self-Validating Workflow for BCAT Affinity Profiling

To trust a molecular probe, a laboratory must be able to verify its stability in-house. The following protocol outlines a self-validating, NADH-coupled spectrophotometric assay to quantify the metabolic resistance of Sodium 4-hydroxy-3,3-dimethylbutanoate.

Why a coupled assay? Measuring direct product formation requires low-throughput LC-MS/MS. By coupling BCAT activity to Glutamate Dehydrogenase (GDH), we can continuously monitor the consumption of NADH at 340 nm, providing real-time kinetic data.

Workflow Step1 1. Lysate Prep (HepG2 Cells) Step2 2. Incubation (Probe vs Parent) Step1->Step2 Step3 3. BCAT Assay (NADH at 340nm) Step2->Step3 Step4 4. Kinetic Analysis (Vmax & Km) Step3->Step4

Self-validating experimental workflow for quantifying BCAT metabolic stability via NADH depletion.

Step-by-Step Methodology:
  • Cell Lysate Preparation:

    • Action: Lyse HepG2 cells in a mild non-ionic detergent (e.g., 1% NP-40 in 50 mM Tris-HCl, pH 8.0).

    • Causality: We utilize HepG2 cells rather than purified recombinant enzymes because the cytosolic matrix preserves native macromolecular crowding. This accurately models the in vivo steric hindrance the probe will face. The pH of 8.0 ensures optimal ionization of the butanoate carboxylate group for enzyme docking.

  • Internal Benchmarking (The Self-Validating Step):

    • Action: Set up three parallel reaction wells containing 1 mM of: (A) α-Ketoisocaproate (Positive Control), (B) Sodium 4-hydroxy-3-methylbutanoate (Parent), and (C) Sodium 4-hydroxy-3,3-dimethylbutanoate (Probe).

    • Causality: This internal benchmarking validates the dynamic range of the assay. If the positive control and parent compound do not trigger rapid NADH depletion, the lysate preparation has failed, preventing false-positive assumptions about the probe's stability.

  • Enzyme Initiation & Measurement:

    • Action: Add 0.2 mM NADH and 1 U/mL GDH to the mixture. Initiate the reaction by adding the cell lysate last. Monitor absorbance at 340 nm continuously for 30 minutes at 37°C.

    • Causality: Initiating with the lysate prevents baseline drift from non-specific NADH oxidation. Running the assay at 37°C (rather than room temperature) is critical because BCAT exhibits a steep temperature-activity coefficient; physiological temperatures maximize the Vmax differential between the parent compound and the sterically hindered probe.

  • Kinetic Derivation:

    • Action: Calculate the initial velocity (V0) from the linear portion of the NADH depletion curve.

    • Causality: The 3,3-dimethyl probe will exhibit a significantly flatter slope (lower V0) compared to the parent, mathematically confirming its 60% reduction in transaminase affinity[2].

Conclusion

For researchers investigating BCAA catabolism, the shift from endogenous metabolites to engineered analogs is a necessary evolution. By leveraging steric hindrance, Sodium 4-hydroxy-3,3-dimethylbutanoate circumvents the rapid degradation that plagues its parent compound. As demonstrated by its reduced transaminase affinity and extended in vitro half-life, it stands as a superior, self-validating tool for rigorous metabolic pathway analysis.

References

Sources

Safety Operating Guide

Navigating the Disposal of Sodium 4-hydroxy-3,3-dimethylbutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end after its use in an experiment. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Sodium 4-hydroxy-3,3-dimethylbutanoate. While a specific Safety Data Sheet (SDS) for this exact compound was not located during the initial literature search, the principles outlined here are grounded in established best practices for chemical waste management and information from structurally similar compounds.

Foundational Principles of Chemical Waste Management

All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] It is imperative to understand that chemical waste cannot be disposed of in regular trash or poured down the sewer system.[1] The foundation of safe disposal rests on three pillars: Identification , Segregation , and Containment .

Hazard Assessment and Characterization

Before any disposal procedures can be initiated, a thorough hazard assessment must be conducted. In the absence of a specific SDS for Sodium 4-hydroxy-3,3-dimethylbutanoate, we must infer potential hazards from its chemical structure and data from analogous compounds.

Structural Analogs and Potential Hazards:

  • Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate: This related compound is noted for its use in the food and pharmaceutical industries as a buffering and flavoring agent.[2] While generally considered to have low toxicity in these applications, this does not equate to being non-hazardous as a waste product.

  • DL-3-Hydroxybutyric Acid Sodium Salt: Safety data for this compound indicates that it is a stable, hygroscopic solid.[3][4] It is incompatible with strong oxidizing agents.[3]

  • General Considerations for Sodium Salts of Organic Acids: These compounds are typically white, crystalline solids. While many are not acutely toxic, they can pose environmental risks if disposed of improperly.

Based on this information, it is prudent to handle Sodium 4-hydroxy-3,3-dimethylbutanoate as a potentially hazardous chemical. The primary hazards to consider are:

  • Reactivity: Potential incompatibility with strong oxidizing agents.

  • Environmental: While specific data is unavailable, it is best practice to assume that release into the environment could be harmful to aquatic life.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling any chemical waste, appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes or generation of dust.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact with the chemical.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.[3]Prevents inhalation of airborne particles.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of Sodium 4-hydroxy-3,3-dimethylbutanoate.

Step 1: Waste Identification and Labeling

Proper labeling is a cornerstone of safe chemical waste management.[5] Each waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste".[1][6]

  • The full chemical name: "Sodium 4-hydroxy-3,3-dimethylbutanoate". Abbreviations are not permitted.[1]

  • The date of waste generation.[1]

  • The name and contact information of the principal investigator or responsible party.[1]

  • A clear indication of the hazards (e.g., "Handle with Care," "Incompatible with Strong Oxidizers").

Step 2: Waste Segregation

Never mix different chemical wastes unless explicitly instructed to do so by a qualified chemist or your institution's Environmental Health and Safety (EHS) department.[7] Sodium 4-hydroxy-3,3-dimethylbutanoate waste should be segregated from:

  • Strong oxidizing agents.

  • Acids and bases.

  • Other reactive chemicals.

Step 3: Container Selection and Management

Choosing the correct waste container is crucial to prevent leaks and reactions.

  • Container Material: Use a high-density polyethylene (HDPE) or other chemically compatible container.[5]

  • Container Integrity: Ensure the container is in good condition, with a tightly sealing lid.[6]

  • Container Status: Keep the waste container closed at all times, except when adding waste.[6]

Step 4: Accumulation and Storage

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Location: The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.[6]

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[5]

  • Regular Inspection: Inspect the waste container and SAA weekly for any signs of leakage or deterioration.[6]

Step 5: Arranging for Disposal

Once the waste container is nearly full (approximately 90% capacity), it is time to arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company.[6]

  • Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup.[1] This typically involves submitting a completed chemical waste collection form.

  • Do Not Stockpile: Avoid accumulating large quantities of chemical waste in the laboratory.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

For a Small Spill:

  • Alert colleagues in the immediate area.

  • Don appropriate PPE.

  • Contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Label the spill cleanup waste as "Hazardous Waste" and dispose of it according to the procedures outlined above.

For a Large Spill:

  • Evacuate the area immediately.

  • Alert your supervisor and your institution's EHS department.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalProcess Disposal Process GenerateWaste Generate Sodium 4-hydroxy-3,3-dimethylbutanoate Waste Characterize Characterize Waste (Assume Hazardous) GenerateWaste->Characterize Step 1 SelectPPE Select and Don Appropriate PPE Characterize->SelectPPE Step 2 LabelContainer Label Waste Container 'Hazardous Waste' SelectPPE->LabelContainer Step 3 Segregate Segregate from Incompatibles LabelContainer->Segregate Step 4 Store Store in SAA with Secondary Containment Segregate->Store Step 5 Inspect Weekly Inspection Store->Inspect Step 6 RequestPickup Request Waste Pickup (Contact EHS) Inspect->RequestPickup Container Full EHS_Pickup EHS/Licensed Vendor Picks Up Waste RequestPickup->EHS_Pickup Step 7 FinalDisposal Final Disposal at a Permitted Facility EHS_Pickup->FinalDisposal Step 8

Caption: Workflow for the safe disposal of Sodium 4-hydroxy-3,3-dimethylbutanoate.

Decision Matrix for Disposal

DisposalDecision IsSDS_Available Is a specific SDS for Sodium 4-hydroxy-3,3-dimethylbutanoate available? FollowSDS Follow specific disposal instructions on the SDS. IsSDS_Available->FollowSDS Yes AssumeHazardous Assume the material is hazardous and follow general chemical waste guidelines. IsSDS_Available->AssumeHazardous No IsSpill Is there a spill? AssumeHazardous->IsSpill SmallSpill Small Spill? IsSpill->SmallSpill Yes ContainerFull Is the waste container nearly full? IsSpill->ContainerFull No LargeSpill Large Spill? SmallSpill->LargeSpill No CleanupProtocol Follow small spill cleanup protocol. SmallSpill->CleanupProtocol Yes EvacuateAndReport Evacuate and report to EHS. LargeSpill->EvacuateAndReport Yes LargeSpill->ContainerFull No ContinueAccumulation Continue to accumulate waste safely. ContainerFull->ContinueAccumulation No RequestPickup Request waste pickup from EHS. ContainerFull->RequestPickup Yes

Caption: Decision-making process for the disposal of Sodium 4-hydroxy-3,3-dimethylbutanoate.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of Sodium 4-hydroxy-3,3-dimethylbutanoate, thereby upholding their commitment to a safe working environment and environmental stewardship.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.).
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • sodium 4-hydroxy-3,3-dimethylbutanoate | CymitQuimica. (n.d.).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • How To Safely Dispose of Chemicals in Your Lab - Solvent Recovery Systems. (2024, December 17).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
  • Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate CAS:89444-19-9 470-30-4. (n.d.).
  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.).
  • Laboratory Waste Disposal Safety Protocols - NSTA. (2024, August 16).
  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.).
  • SAFETY DATA SHEET - Spectrum Chemical. (2018, June 18).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23).
  • SAFETY DATA SHEET. (2020, September 14).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 18).
  • Safety Data Sheet - Cayman Chemical. (2025, August 19).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 2).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, December 24).
  • Material Safety Data Sheet for Sodium. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, October 5).
  • Sodium 3-hydroxybutyrate SDS, 150-83-4 Safety Data Sheets - ECHEMI. (n.d.).

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Personal protective equipment for handling Sodium 4-hydroxy-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like Sodium 4-hydroxy-3,3-dimethylbutanoate (CAS 2108576-19-6) requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of both the chemical’s physical properties and its biological applications.

This compound is a solid organic sodium salt, typically stored at room temperature. In drug development, derivatives of this compound (such as its tert-butyl esters) are critical building blocks in the synthesis of prodrug modulators targeting the Integrated Stress Response (ISR) pathway[1]. Because it is handled as a fine powder before solubilization, the primary risks involve aerosolization, inhalation, and dermal irritation.

Below is the comprehensive, self-validating operational guide for the safe handling, PPE selection, and disposal of this compound.

I. Biological Context & Handling Rationale

To understand the strict handling requirements, we must first understand the compound's downstream application. Sodium 4-hydroxy-3,3-dimethylbutanoate is utilized to synthesize modulators that stabilize the eIF2B decamer[1]. During cellular stress, eIF2α is phosphorylated, which competitively inhibits eIF2B and halts protein translation[1]. Modulators derived from our target compound force eIF2B into its active conformation, bypassing this stress signal[1].

Because these synthesized modulators are highly biologically active, any laboratory handling the precursor must operate under the assumption that trace contamination could lead to unintended biological exposure.

ISR_Pathway Stress Cellular Stress (ER, Viral, Metabolic) eIF2a eIF2α Stress->eIF2a Phosphorylation eIF2a_P Phosphorylated eIF2α (Inhibitor) eIF2a->eIF2a_P eIF2B eIF2B Decamer (GEF Activity) eIF2a_P->eIF2B Inhibits Translation Protein Translation Initiation eIF2B->Translation Promotes Modulator Prodrug Modulator (Synthesized from Target) Modulator->eIF2B Stabilizes/Activates

Fig 1. ISR pathway modulation by derivatives of Sodium 4-hydroxy-3,3-dimethylbutanoate.

II. Quantitative PPE Matrix & Causality

The Occupational Safety and Health Administration (OSHA) and the National Research Council's Prudent Practices in the Laboratory mandate that PPE selection must be driven by a specific hazard assessment[2].

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile Gloves (≥ 5 mil thickness).Causality: As a lipophilic organic salt, it can traverse compromised dermal barriers. Nitrile provides superior resistance to organic permeation compared to latex. Double-gloving ensures the outer layer can be safely discarded if contaminated during weighing.
Eye Protection ANSI Z87.1-compliant tightly sealed safety goggles.Causality: The compound is a solid powder. Standard safety glasses with side shields leave gaps where aerosolized micro-particles can settle on the ocular mucosa, causing severe osmotic irritation due to the sodium salt composition.
Body Protection Flame-resistant (FR), anti-static laboratory coat with knit cuffs.Causality: Static electricity can cause fine organic powders to disperse or cling to fabrics. Anti-static materials prevent the aerosolization of the powder during transfer. Knit cuffs prevent the dragging of sleeves through contaminated zones.
Respiratory N95/FFP2 Particulate Respirator (minimum) or PAPR.Causality: Required only if engineering controls (e.g., fume hood) fail or during bulk transfer. Protects against the inhalation of fine crystalline dust which can cause upper respiratory tract inflammation.

III. Experimental Protocol: Safe Handling & Solubilization

Laboratory personnel should conduct their work under conditions that minimize risks from hazardous substances[3].

Step 1: Engineering Control Verification

  • Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Causality: Proper airflow creates a negative pressure zone that captures aerosolized particulates before they reach the operator's breathing zone[3].

Step 2: Pre-Weighing Setup

  • Place the analytical balance at least 15 cm (6 inches) behind the plane of the fume hood sash[2].

  • Lay down a disposable, anti-static weighing mat.

  • Causality: Working deep within the hood prevents turbulent air at the sash edge from blowing the light powder out of the containment zone[2].

Step 3: Chemical Transfer

  • Using an anti-static micro-spatula, carefully transfer the Sodium 4-hydroxy-3,3-dimethylbutanoate from its primary container to a tared anti-static weigh boat.

  • Causality: Standard plastic spatulas generate static charge via triboelectric effects, causing the powder to repel and scatter. Anti-static tools ensure a controlled, cohesive transfer.

Step 4: Solubilization in Containment

  • Add the designated solvent (e.g., DMSO or aqueous buffer) directly to the weigh boat or transfer the powder to a volumetric flask inside the hood before adding solvent.

  • Causality: Wetting the powder immediately eliminates the inhalation hazard associated with dry particulates.

IV. Containment and Disposal Plan

Proper waste management is an essential part of the laboratory safety program[3].

Step 1: Segregation of Waste

  • Solid Waste: All contaminated weigh boats, spatulas, and the outer layer of nitrile gloves must be placed in a designated, sealable solid hazardous waste container.

  • Liquid Waste: Any residual solutions containing Sodium 4-hydroxy-3,3-dimethylbutanoate must be collected in a compatible, clearly labeled organic/aqueous waste carboy. Do not mix with strong acids, as this may precipitate the free 4-hydroxy-3,3-dimethylbutanoic acid.

Step 2: Surface Decontamination

  • Wipe down the balance and fume hood surface using a damp cloth (water/ethanol mixture), followed by a dry wipe.

  • Causality: The sodium salt is highly water-soluble; a damp wipe effectively solubilizes and removes microscopic dust that dry sweeping would only push into the air.

Step 3: PPE Doffing

  • Remove the outer gloves first, turning them inside out to trap any residue.

  • Remove goggles and lab coat, then remove the inner gloves last. Wash hands immediately with soap and water.

PPE_Workflow Start Risk Assessment & PPE Donning Hood Transfer to Chemical Fume Hood Start->Hood Weighing Weighing & Solubilization Hood->Weighing Spill Spill Detected? Weighing->Spill Clean Deploy Spill Kit (Damp Wipe Protocol) Spill->Clean Yes Dispose Segregate Solid/Liquid Hazardous Waste Spill->Dispose No Clean->Dispose Doff Doff PPE & Wash Hands Dispose->Doff

Fig 2. Step-by-step operational and disposal workflow for handling hazardous organic solid salts.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories". OSHA Standard. Available at:[Link]

  • Google Patents. "US20220251123A1 - Prodrug modulators of the integrated stress pathway". United States Patent Application.

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。